molecular formula C24H19O4P B087260 2-Biphenylyl diphenyl phosphate CAS No. 132-29-6

2-Biphenylyl diphenyl phosphate

Cat. No.: B087260
CAS No.: 132-29-6
M. Wt: 402.4 g/mol
InChI Key: QARIOUOTENZTDH-UHFFFAOYSA-N
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Description

2-Biphenylyl diphenyl phosphate (2-BPDP) is an organophosphate ester (OPE) of interest in scientific research, particularly in environmental and material sciences. It is identified as one of the emerging aryl OPEs detected in environmental samples such as indoor dust, highlighting its persistence and relevance for environmental monitoring and exposure assessment studies . As a member of the OPE family, its primary research applications are linked to its functional role as a flame retardant and plasticizer in commercial products and materials . Researchers investigate its occurrence, environmental fate, and human exposure risks to understand the impact of novel flame retardants following the phase-out of older chemical formulations. All products are intended for research purposes only and are not approved for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diphenyl (2-phenylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H19O4P/c25-29(26-21-14-6-2-7-15-21,27-22-16-8-3-9-17-22)28-24-19-11-10-18-23(24)20-12-4-1-5-13-20/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARIOUOTENZTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051665
Record name Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester
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Molecular Weight

402.4 g/mol
Source PubChem
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CAS No.

132-29-6, 60893-79-0
Record name Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester
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Record name 2-Biphenylyl diphenyl phosphate
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Record name Phosphoric acid, (1,1'-biphenyl)yl diphenyl ester
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Record name 2-Biphenylyl diphenyl phosphate
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Record name Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester
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Record name 2-BIPHENYLYL DIPHENYL PHOSPHATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Biphenylyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis route for 2-biphenylyl diphenyl phosphate, an important industrial chemical utilized as a plasticizer and flame retardant. The information presented is curated for professionals in research and development, offering detailed experimental protocols and quantitative data to support laboratory and pilot-scale synthesis.

Core Synthesis Route: Phosphorylation using Phosphorus Oxychloride

The predominant industrial synthesis of this compound involves the reaction of phosphorus oxychloride (POCl₃) with o-phenylphenol and phenol. This reaction is typically catalyzed by a Lewis acid, such as magnesium chloride (MgCl₂), and proceeds in a stepwise manner to control the formation of byproducts. The strategic order of reactant addition is crucial for minimizing the formation of undesired compounds like bis(o-biphenyl)phenyl phosphate and tris(o-biphenyl)phosphate, which can affect the properties of the final product.

Two primary approaches to this synthesis have been documented, each with its own set of reaction parameters and resulting product distribution. Both methods aim to produce a mixture rich in this compound and triphenyl phosphate, which is often used directly in industrial applications.

Chemical Synthesis Pathway

The following diagram illustrates the general chemical transformations in the synthesis of this compound.

G cluster_0 Synthesis Pathway POCl3 Phosphorus Oxychloride (POCl3) Intermediate1 Diphenylchlorophosphate POCl3->Intermediate1 + 2 Phenol Intermediate2 o-Phenylphenyldichlorophosphate POCl3->Intermediate2 + o-Phenylphenol Catalyst Lewis Acid (e.g., MgCl2) Phenol Phenol oPP o-Phenylphenol Product This compound Intermediate1->Product + o-Phenylphenol Intermediate2->Product + 2 Phenol TPP Triphenyl Phosphate (byproduct/coproduct) BisOPP Bis(o-biphenyl)phenyl phosphate (byproduct) TrisOPP Tris(o-biphenyl)phosphate (byproduct) Catalyst->Intermediate1 Catalyst->Intermediate2

Caption: General reaction pathways for the synthesis of this compound.

Experimental Protocols

The following are two detailed experimental protocols adapted from patent literature, outlining the synthesis of a mixture containing this compound.

Protocol 1: Reaction of Phosphorus Oxychloride with Phenol followed by o-Phenylphenol

This protocol prioritizes the reaction of phosphorus oxychloride with phenol to form an intermediate, which then reacts with o-phenylphenol.

Experimental Workflow

G start Start step1 Charge reactor with POCl3, Phenol, and MgCl2 start->step1 step2 Heat to 90-120°C for 3 hours step1->step2 step3 Add o-Phenylphenol step2->step3 step4 Heat to 120-160°C for 3 hours step3->step4 step5 Cool and analyze product mixture (HPLC) step4->step5 end End step5->end

Caption: Workflow for Protocol 1.

Procedure:

  • To a 100 ml three-necked flask equipped with a stirrer and thermometer, add 15.4 g (0.10 mol) of phosphorus oxychloride, 23.5 g (0.25 mol) of phenol, and 48 mg (0.0005 mol) of magnesium chloride.[1]

  • Heat the mixture to an internal temperature of 90-120°C and maintain for 3 hours.[1]

  • After 3 hours, add 8.5 g (0.050 mol) of o-phenylphenol to the reaction mixture.[1]

  • Increase the internal temperature to 120-160°C and continue the reaction for an additional 3 hours.[1]

  • After the reaction is complete, cool the mixture and analyze the product composition using High-Performance Liquid Chromatography (HPLC).[1]

Protocol 2: Reaction of Phosphorus Oxychloride with o-Phenylphenol followed by Phenol

This protocol initiates the reaction with o-phenylphenol to form an intermediate, which is subsequently reacted with phenol.

Experimental Workflow

G start Start step1 Charge reactor with POCl3, o-Phenylphenol, and MgCl2 start->step1 step2 Heat to 100°C for 2 hours step1->step2 step3 Add Phenol step2->step3 step4 Heat to 100-160°C for 3 hours step3->step4 step5 Cool and analyze product mixture (HPLC) step4->step5 end End step5->end

Caption: Workflow for Protocol 2.

Procedure:

  • To a 100 ml three-necked flask, add 23.0 g (0.15 mol) of phosphorus oxychloride, 8.50 g (0.050 mol) of o-phenylphenol, and 48 mg (0.0005 mol) of magnesium chloride.[1]

  • Heat the mixture to an internal temperature of 100°C and maintain for 2 hours.[1]

  • Following this, add 37.6 g (0.40 mol) of phenol to the reaction mixture.[1]

  • Heat the reaction mixture to an internal temperature of 100-160°C for 3 hours.[1]

  • Upon completion, cool the mixture and determine the product composition by HPLC analysis.[1]

Quantitative Data

The following table summarizes the product composition obtained from the experimental protocols described above, as reported in the source literature.

ExperimentTriphenyl Phosphate (%)o-Biphenyl Diphenyl Phosphate (%)Bis(o-biphenyl)phenyl Phosphate (%)Tris(o-biphenyl)phosphate (%)
Protocol 155.639.81.80.2
Protocol 256.238.52.50.3

Data sourced from Japanese Patent JP4716954B2.[1]

Purification

The crude product mixture obtained from these synthesis routes can be purified using standard laboratory techniques. These methods include:

  • Vacuum Distillation: To remove unreacted starting materials and lower-boiling impurities.

  • Column Chromatography: Percolation through an alumina column can be effective for separating the desired phosphate esters from byproducts.[2]

  • Washing: A series of washes with dilute acid (e.g., 1% oxalic acid solution), dilute base (e.g., 1% NaOH solution), and water can be employed to remove acidic and basic impurities.[3]

Conclusion

The synthesis of this compound is a well-established industrial process. By carefully controlling the reaction conditions, specifically the order of addition of the phenolic reactants and the reaction temperature, it is possible to direct the synthesis towards a product mixture with a low percentage of undesirable byproducts. The detailed protocols and quantitative data provided in this guide offer a solid foundation for the laboratory-scale synthesis and further process optimization of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Biphenylyl Diphenyl Phosphate via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-biphenylyl diphenyl phosphate, a molecule of interest in various chemical and pharmaceutical research areas. The core of this guide focuses on a modern and efficient synthetic route utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a significant advantage over traditional synthetic approaches, providing a versatile and high-yielding pathway to the target compound.

Introduction

This compound and its derivatives are important compounds in medicinal chemistry and materials science. The biphenyl moiety is a common scaffold in a number of pharmaceuticals, and the phosphate group can act as a leaving group in further chemical transformations or contribute to the biological activity of the molecule.

The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction that involves the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[1][2] This reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.[2] While traditionally used with aryl halides, recent advancements have expanded its scope to include aryl phosphates as viable coupling partners.[3][4] This guide will detail a proposed synthetic strategy for this compound based on the Suzuki-Miyaura coupling of an appropriate aryl phosphate precursor with phenylboronic acid.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl electrophile (in this case, an aryl phosphate) to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent (phenylboronic acid) transfers its organic group to the palladium center, a step that is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents pd0 Pd(0)L_n pd_complex [Ar-Pd(II)-X]L_n (Oxidative Addition Product) pd0->pd_complex Ar-X transmetalation_complex [Ar-Pd(II)-Ar']L_n pd_complex->transmetalation_complex Ar'-B(OH)₂ Base transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Product) transmetalation_complex->product aryl_halide Aryl Phosphate (Ar-OPO(OPh)₂) boronic_acid Phenylboronic Acid (Ar'-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The synthesis of this compound via Suzuki-Miyaura coupling can be approached by coupling a suitable halo-substituted phenyl diphenyl phosphate with phenylboronic acid. A plausible precursor for this reaction is 2-bromophenyl diphenyl phosphate.

Synthesis of the Precursor: 2-Bromophenyl Diphenyl Phosphate

A potential route to 2-bromophenyl diphenyl phosphate involves the reaction of 2-bromophenol with diphenyl chlorophosphate.

Materials:

  • 2-Bromophenol

  • Diphenyl chlorophosphate

  • Triethylamine (or other suitable base)

  • Anhydrous dichloromethane (or other suitable solvent)

Procedure:

  • To a stirred solution of 2-bromophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add diphenyl chlorophosphate (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromophenyl diphenyl phosphate.

Suzuki-Miyaura Coupling for the Synthesis of this compound

The following is a proposed experimental protocol for the Suzuki-Miyaura coupling of 2-bromophenyl diphenyl phosphate with phenylboronic acid, based on analogous reactions reported in the literature for aryl phosphates.[3][4]

Experimental_Workflow start Start reagents Combine: - 2-Bromophenyl diphenyl phosphate - Phenylboronic acid - Palladium catalyst - Ligand - Base - Solvent start->reagents reaction Heat reaction mixture (e.g., 90-110 °C) reagents->reaction monitoring Monitor reaction by TLC or GC/LC-MS reaction->monitoring workup Aqueous workup: - Quench reaction - Separate layers - Wash organic layer monitoring->workup Reaction complete purification Purification: - Dry organic layer - Concentrate solvent - Column chromatography workup->purification characterization Characterize product: - NMR - Mass Spectrometry purification->characterization end End characterization->end

Caption: A general experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • 2-Bromophenyl diphenyl phosphate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or a similar palladium source

  • Triphenylphosphine (PPh₃) or another suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃)

  • Anhydrous toluene or dioxane

Procedure:

  • To a Schlenk flask, add 2-bromophenyl diphenyl phosphate (1.0 eq), phenylboronic acid (1.5 eq), palladium(II) acetate (0.01-0.05 eq), triphenylphosphine (0.04-0.20 eq), and potassium phosphate (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (or dioxane) to the flask via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Phosphates [3]

EntryAryl PhosphateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenyl diphenyl phosphatePhenylboronic acidNiCl₂(PCy₃)₂ (5)K₃PO₄Toluene1102495
24-Methoxyphenyl diphenyl phosphatePhenylboronic acidNiCl₂(PCy₃)₂ (5)K₃PO₄Toluene1102492
34-Chlorophenyl diphenyl phosphatePhenylboronic acidNiCl₂(PCy₃)₂ (5)K₃PO₄Toluene1102485

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Benzylic Phosphates [4]

EntryBenzylic PhosphateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl diethyl phosphatePhenylboronic acidPd(OAc)₂ (1)PPh₃ (4)K₃PO₄Toluene901898
24-Methoxybenzyl diethyl phosphatePhenylboronic acidPd(OAc)₂ (1)PPh₃ (4)K₃PO₄Toluene901895
3Benzyl diethyl phosphate4-Tolylboronic acidPd(OAc)₂ (1)PPh₃ (4)K₂CO₃Toluene901897

Conclusion

The Suzuki-Miyaura cross-coupling reaction presents a highly effective and versatile method for the synthesis of this compound. By leveraging the coupling of a 2-halo substituted diphenyl phosphate with phenylboronic acid, this approach offers a direct and efficient route to the target molecule under relatively mild conditions. The established protocols for the Suzuki-Miyaura coupling of analogous aryl and benzylic phosphates provide a strong foundation for the successful implementation of this synthesis. This technical guide provides researchers and drug development professionals with the necessary theoretical background and a detailed, practical framework for the preparation of this valuable compound. Further optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may lead to even higher yields and shorter reaction times.

References

In-Depth Technical Guide: 2-Biphenylyl Diphenyl Phosphate (CAS No. 132-29-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, purification, and toxicological profile of 2-biphenylyl diphenyl phosphate (CAS No. 132-29-6), an organophosphate ester with applications as a plasticizer and flame retardant.

Chemical and Physical Properties

This compound is an organic compound characterized by its biphenyl and diphenyl phosphate moieties.[1][2] It is typically a white solid or a clear, colorless liquid, depending on its purity.[3][4] This compound is insoluble in water but shows slight solubility in organic solvents such as acetone, DMSO, and methanol.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 132-29-6[1][2]
Molecular Formula C24H19O4P[1]
Molecular Weight 402.38 g/mol [1]
Appearance White solid or clear colorless liquid[3][4][5]
Boiling Point 494.4 °C at 760 mmHg[1]
Density 1.245 g/cm³[1]
Flash Point 266 °C[1]
Refractive Index 1.611[1]
Vapor Pressure 1.96E-09 mmHg at 25°C[1]
Solubility Insoluble in water; Slightly soluble in Acetone, DMSO, Methanol[1]
Storage Temperature 2-8°C or -20°C under inert atmosphere[1][6]

Applications

This compound is primarily utilized in industrial settings for its plasticizing and flame-retardant properties.

  • Plasticizer: It is incorporated into plastics, particularly polyvinyl chloride (PVC), to enhance flexibility, workability, and durability.[1]

  • Flame Retardant: As an organophosphate ester, it is used as a flame retardant in various materials to meet fire safety standards.[1][2] Non-chlorinated organophosphate flame retardants like this one typically act in the solid phase by forming a char layer that creates a barrier between the material and the flame.

  • Lubricant Additive: This compound can be added to lubricants to improve their performance by providing better lubrication, reducing wear, and enhancing thermal stability.[1]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of phosphorus oxychloride with o-phenylphenol and phenol.[7][8] The following is a general two-step protocol based on a patented method:[7][8]

Step 1: Formation of the Diphenyl Chlorophosphate Intermediate

  • To a reaction vessel, add phosphorus oxychloride, phenol, and a Lewis acid catalyst (e.g., magnesium chloride).

  • Heat the mixture to a temperature range of 80-120°C.

  • Maintain the reaction for a set period (e.g., 3 hours) to allow for the formation of the diphenyl chlorophosphate intermediate.

Step 2: Reaction with o-Phenylphenol

  • To the reaction mixture from Step 1, add o-phenylphenol.

  • Increase the temperature to a range of 130-220°C.

  • Allow the reaction to proceed for a sufficient time (e.g., 3 hours) to yield a mixture containing this compound and triphenyl phosphate.

Diagram 1: Synthesis of this compound

G poc Phosphorus Oxychloride intermediate Diphenyl Chlorophosphate Intermediate poc->intermediate Step 1 80-120°C phenol Phenol phenol->intermediate lewis_acid Lewis Acid (e.g., MgCl2) lewis_acid->intermediate opp o-Phenylphenol product This compound + Triphenyl Phosphate opp->product intermediate->product Step 2 130-220°C

Caption: A two-step synthesis process for this compound.

Purification

The crude product from the synthesis can be purified using a combination of distillation and chromatography.[1]

  • Vacuum Distillation: Distill the crude ester under vacuum to remove volatile impurities.

  • Column Chromatography:

    • Prepare a column packed with alumina.

    • Percolate the distilled ester through the alumina column.

    • For further purification, pass the ester through a packed column maintained at 150°C with a counter-current stream of nitrogen at reduced pressure to remove residual volatile materials.[1]

Diagram 2: Purification Workflow

G crude Crude Product distillation Vacuum Distillation crude->distillation column Alumina Column Chromatography distillation->column high_temp High-Temperature Packed Column (150°C, N2 stream) column->high_temp pure Purified 2-Biphenylyl Diphenyl Phosphate high_temp->pure

Caption: A multi-step purification process for this compound.

Toxicological Information

The toxicological profile of this compound is not extensively detailed in publicly available literature. However, some acute toxicity data is available, and general concerns for organophosphate esters as a class have been raised.

Table 2: Acute Toxicity Data for this compound

Test TypeRoute of ExposureSpeciesDoseReference(s)
LD50OralRat>15800 mg/kg[9]
LDLoIntravenousMouse50 mg/kg[9]

Organophosphate flame retardants, as a class, are under scrutiny for their potential as endocrine disruptors and for developmental neurotoxicity.[8] Concerns have been raised about their structural similarities to potent neurotoxicants.[8]

Potential Signaling Pathways

While no specific studies have definitively elucidated the signaling pathways affected by this compound, the broader class of organophosphate esters has been shown to interact with several key biological pathways. Researchers investigating the biological effects of this compound may consider exploring the following:

  • Aryl Hydrocarbon Receptor (AhR) Pathway: The AhR is a ligand-activated transcription factor that mediates cellular responses to various xenobiotics.[10] Activation of the AhR can lead to the expression of genes involved in metabolism and can be associated with toxicological outcomes.[10] Given the aromatic structure of this compound, its potential to interact with the AhR is a plausible area of investigation.

Diagram 3: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

G ligand Ligand (e.g., 2-BDPP?) AhR_complex Cytosolic AhR Complex (AhR, HSP90, etc.) ligand->AhR_complex Binding nucleus Nucleus AhR_complex->nucleus Translocation ARNT ARNT AhR_ARNT AhR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) gene_expression Target Gene Expression (e.g., CYP1A1) ARNT->AhR_ARNT AhR_ARNT->XRE Binding XRE->gene_expression Transcription

Caption: A potential interaction of 2-BDPP with the AhR signaling pathway.

  • Neurodevelopmental and Neurotoxic Pathways: Other organophosphate flame retardants have been shown to exhibit neurotoxic effects.[11] For example, 2-ethylhexyl diphenyl phosphate (EHDPP), a structurally related compound, has been shown to induce excitatory neurotoxicity in zebrafish larvae, potentially by influencing neurotransmitter release.[11] Studies on EHDPP have also implicated the TLR4/NF-κB signaling pathway in its neurotoxic effects.[11]

  • Endocrine Disruption: Some organophosphate esters have been identified as potential endocrine-disrupting chemicals.[8] These compounds can interfere with hormone synthesis, metabolism, and receptor binding, leading to adverse health effects.

Conclusion

This compound is a commercially significant organophosphate ester with well-defined applications. While its physicochemical properties are well-documented, a comprehensive understanding of its toxicological profile and specific mechanisms of biological action requires further investigation. The experimental protocols and potential signaling pathways outlined in this guide provide a foundation for researchers and drug development professionals to further explore the properties and potential biological impacts of this compound. Further studies are warranted to elucidate its specific interactions with biological systems and to fully assess its safety profile.

References

physical and chemical properties of 2-biphenylyl diphenyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to 2-Biphenylyl Diphenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the (CAS No. 132-29-6). It is an organophosphate compound utilized primarily as a flame retardant and plasticizer in various industrial applications.[1] This document consolidates key data on its molecular structure, physicochemical properties, and general methodologies for its synthesis and analysis, tailored for a scientific audience.

Chemical Identity and Structure

This compound is an aromatic phosphate ester. Its structure consists of a phosphate core bonded to two phenyl groups and one 2-biphenylyl group.

  • IUPAC Name: Biphenyl-2-yl diphenyl phosphate

  • CAS Number: 132-29-6[1][2][3][4][5][6][7][8]

  • Molecular Formula: C₂₄H₁₉O₄P[1][2][3][4][5]

Table 1: Structural and Molecular Identifiers

IdentifierValue
Molecular Weight402.38 g/mol [2][3][5]
Canonical SMILESO=P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1C1=CC=CC=C1[1][4]
InChIInChI=1S/C24H19O4P/c25-29(26-21-14-6-2-7-15-21,27-22-16-8-3-9-17-22)28-24-19-11-10-18-23(24)20-12-4-1-5-13-20/h1-19H[1]
InChIKeyQARIOUOTENZTDH-UHFFFAOYSA-N[1]
SynonymsDiphenyl o-biphenylyl phosphate, o-Phenylphenyl diphenyl phosphate, Phosphoric acid, (1,1'-biphenyl)-2-yl diphenyl ester[1][2][9]

Physicochemical Properties

The are summarized below. These properties are crucial for its application as a plasticizer and flame retardant. It is generally a white solid and is insoluble in water.[1][2][3][5]

Table 2: Physical and Chemical Properties

PropertyValueSource(s)
Physical State White to off-white solid; can also appear as a colorless to pale yellow liquid.[1][3][5][10]
Melting Point 39.3 - 40.1 °C[3][5][10]
Boiling Point 494.4 °C at 760 mmHg289-290 °C at 11.5 Torr[2][9][10]
Density 1.245 - 1.290 g/cm³[2][3][5][9][10]
Flash Point 266 °C[2][9]
Vapor Pressure 1.96 x 10⁻⁹ mmHg at 25 °C[2]
Refractive Index 1.611[2][9]
Solubility Insoluble in water.Slightly soluble in acetone, DMSO, and methanol.Soluble in other organic solvents.[1][2][10]
Stability Reported to be unstable in solution. Should be stored in a clean, dry, and cool place, away from sunlight.[2][3][10]

Experimental Protocols

Synthesis

A common method for synthesizing aryl phosphate esters involves the reaction of a phosphoryl chloride with the corresponding alcohol or phenol. In this case, 2-phenylphenol would be reacted with diphenyl phosphoryl chloride.

Hypothetical Synthesis Reaction:

2-Phenylphenol + Diphenyl phosphoryl chloride → this compound + HCl

General Procedure:

  • Reactant Preparation: Dissolve 2-phenylphenol in a suitable aprotic solvent (e.g., toluene, dichloromethane) containing a base (e.g., triethylamine, pyridine) to act as an HCl scavenger.

  • Reaction: Slowly add diphenyl phosphoryl chloride to the solution, typically at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir until the reaction is complete, monitoring progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification:

    • Filter the reaction mixture to remove the hydrochloride salt of the base.

    • Wash the organic phase with water and brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product, typically by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Analysis

The identity and purity of this compound can be confirmed using standard analytical techniques.

  • Chromatography: HPLC is a common method to assess the purity of the final product.[4] For the analysis of related diphenyl phosphate metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed, suggesting its applicability for sensitive detection and quantification.[11]

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR spectroscopy would be used to confirm the molecular structure and the successful formation of the phosphate ester linkages.

    • Mass Spectrometry (MS): To confirm the molecular weight (402.38 g/mol ).

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as P=O and P-O-C bonds.

Logical Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and subsequent analysis of this compound.

G cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage Reactants 2-Phenylphenol + Diphenyl Phosphoryl Chloride Reaction Phosphorylation Reaction (Solvent + Base) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure 2-Biphenylyl Diphenyl Phosphate Purification->Product Purity Purity Assessment (HPLC) Product->Purity Sample for Analysis Structure Structural Elucidation (NMR, MS, IR) Product->Structure Sample for Analysis Final Characterized Product Purity->Final Structure->Final

Caption: General workflow for the synthesis and analysis of this compound.

Applications and Safety

Applications

This compound is primarily used in industrial settings:

  • Plasticizer: It is added to plastics, particularly polyvinyl chloride (PVC), to increase their flexibility, durability, and workability.[2]

  • Flame Retardant: Due to its chemical structure, it is used as a component in flame retardant formulations to enhance the fire resistance of materials in the electronics, automotive, and construction industries.[1][2][9]

  • Lubricant Additive: It can be used as an additive to improve the thermal stability and performance of lubricants.[2]

Safety and Handling

While comprehensive toxicology data is not widely published, organophosphate compounds as a class can exhibit moderate toxicity.[1] Therefore, careful handling in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves and safety glasses, is essential. It is intended for research and industrial use only and is not for human or animal consumption.[4]

Conclusion

This compound is a well-defined organophosphate compound with established applications as a plasticizer and flame retardant. This guide has summarized its key physical and chemical properties, providing a foundational resource for scientists and researchers. While specific, validated experimental protocols are not abundant in the public domain, the general principles of organophosphorus chemistry provide a clear path for its synthesis and characterization. Further research into its biological activities and toxicological profile may open new avenues for its application or inform regulatory considerations.

References

An In-depth Technical Guide to the Solubility of 2-Biphenylyl Diphenyl Phosphate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-biphenylyl diphenyl phosphate, a compound of interest in various industrial and research applications. Due to the limited availability of specific quantitative solubility data for this compound, this guide also includes information on structurally similar aryl phosphates to provide a comparative context for its expected behavior. Furthermore, a detailed, generalized experimental protocol for determining the solubility of organic compounds is provided to facilitate further research.

Introduction to this compound

This compound (CAS No. 132-29-6) is an organophosphate ester. These compounds are broadly utilized as flame retardants, plasticizers, and lubricants. The physicochemical properties of this compound, particularly its solubility, are critical for its application, formulation, and environmental fate. Structurally, it is characterized by a central phosphate group bonded to two phenyl groups and a biphenyl group. This structure imparts a significant non-polar character to the molecule, dictating its solubility profile.

Solubility Profile of this compound and Analogs

The following table summarizes the available qualitative and quantitative solubility data for this compound and its close structural analogs: triphenyl phosphate, cresyl diphenyl phosphate, and tert-butylphenyl diphenyl phosphate.

CompoundSolventSolubilityTemperature (°C)
This compound WaterInsolubleNot Specified
AcetoneSlightly SolubleNot Specified
DMSOSlightly SolubleNot Specified
MethanolSlightly SolubleNot Specified
Triphenyl Phosphate Water1.9 mg/L25
AcetoneSolubleNot Specified
BenzeneSolubleNot Specified
ChloroformSolubleNot Specified
Diethyl EtherSolubleNot Specified
EthanolModerately SolubleNot Specified
Cresyl Diphenyl Phosphate Water2.6 mg/L (for the commercial mixture)Room Temperature
Most Organic SolventsSolubleNot Specified
tert-Butylphenyl Diphenyl Phosphate Water< 0.1 g/100 mL21
AcetoneSolubleNot Specified
Ethyl AcetateSolubleNot Specified

This table is compiled from multiple sources. The term "soluble" is qualitative and indicates that the compound dissolves to a significant extent, though the exact value is not provided.

The data suggests that the addition of alkyl or aryl groups to the basic triphenyl phosphate structure influences its solubility, though it remains poorly soluble in water and generally soluble in non-polar organic solvents.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the thermodynamic solubility of a compound like this compound in an organic solvent. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.

  • Scintillation vials or other suitable containers with secure caps

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial. The excess solid should be clearly visible. b. Add a known volume of the selected organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). e. Shake the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.

  • Sample Collection and Preparation: a. After the equilibration period, stop the shaker and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. b. To further separate the solid and liquid phases, centrifuge the vials at a moderate speed. c. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. d. Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

  • Quantitative Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent. b. Analyze the standard solutions using a validated analytical method (e.g., HPLC) to generate a calibration curve. c. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. d. Analyze the diluted sample using the same analytical method. e. Calculate the concentration of this compound in the saturated solution by applying the dilution factor to the concentration determined from the calibration curve.

Data Reporting:

The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis Quantitative Analysis A Add excess solute to vial B Add known volume of solvent A->B C Equilibrate in temperature-controlled shaker B->C D Settle/Centrifuge to separate phases C->D E Withdraw supernatant D->E F Filter supernatant E->F H Dilute filtered sample F->H G Prepare standard solutions & calibration curve I Analyze sample (e.g., HPLC) G->I H->I J Calculate solubility I->J

Caption: Experimental workflow for determining solubility.

Conclusion

While specific quantitative solubility data for this compound remains a gap in the scientific literature, its expected behavior can be inferred from its chemical structure and the properties of similar aryl phosphates. It is anticipated to have low aqueous solubility and good solubility in a range of organic solvents. The provided experimental protocol offers a robust framework for researchers to systematically determine the solubility of this compound, thereby contributing valuable data to the scientific community and aiding in its effective application in various fields.

References

Technical Guide: NMR and Mass Spectrometry Data of 2-biphenylyl diphenyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-biphenylyl diphenyl phosphate (CAS No. 132-29-6) is an organophosphate ester with applications as a flame retardant and plasticizer.[1] Its chemical structure, consisting of a biphenyl group and two phenyl groups attached to a phosphate core, imparts specific properties that are of interest in materials science and other fields of chemical research. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for its characterization.

Molecular Formula: C₂₄H₁₉O₄P[1]

Molecular Weight: 402.38 g/mol [1]

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, the following tables present predicted NMR and MS data based on its chemical structure and known spectral characteristics of similar organophosphate esters.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.80 - 7.70m2HProtons ortho to the phosphate on the diphenyl groups
7.50 - 7.20m17HRemaining aromatic protons
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
151.0 (d, J ≈ 5 Hz)C-O (diphenyl phosphate)
149.0 (d, J ≈ 5 Hz)C-O (biphenyl)
135.0 - 120.0Aromatic carbons
Predicted ³¹P NMR Data (202 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityAssignment
-10 to -20sPhosphate
Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zProposed Fragment
402[M]⁺
325[M - C₆H₅O]⁺
249[M - C₁₂H₉O]⁺
170[C₁₂H₉OH]⁺
94[C₆H₅OH]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for obtaining NMR and mass spectrometry data for organophosphate esters like this compound.

NMR Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
  • Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Spectrometer: 500 MHz
  • Solvent: CDCl₃
  • Temperature: 298 K
  • Pulse Program: Standard single-pulse experiment (zg30)
  • Number of Scans: 16-32
  • Relaxation Delay: 1.0 s
  • Spectral Width: 0-15 ppm

3. ¹³C NMR Spectroscopy:

  • Spectrometer: 125 MHz
  • Solvent: CDCl₃
  • Temperature: 298 K
  • Pulse Program: Proton-decoupled pulse program (zgpg30)
  • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
  • Relaxation Delay: 2.0 s
  • Spectral Width: 0-200 ppm

4. ³¹P NMR Spectroscopy:

  • Spectrometer: 202 MHz
  • Solvent: CDCl₃
  • Temperature: 298 K
  • Pulse Program: Proton-decoupled single-pulse experiment
  • Number of Scans: 64-128
  • Relaxation Delay: 2.0 s
  • Spectral Width: -50 to 50 ppm (referenced to 85% H₃PO₄)

Mass Spectrometry (LC-MS/MS)

1. Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
  • Prepare a series of dilutions for calibration curve generation (e.g., 1, 5, 10, 50, 100 ng/mL).

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, and then re-equilibrate.
  • Flow Rate: 0.2-0.4 mL/min
  • Injection Volume: 5-10 µL

3. Mass Spectrometry:

  • Ion Source: Electrospray Ionization (ESI) in positive or negative mode, or Atmospheric Pressure Chemical Ionization (APCI).
  • Scan Mode: Full scan for initial identification and product ion scan for fragmentation analysis.
  • Collision Gas: Argon or nitrogen
  • Collision Energy: Ramped or set at specific voltages to induce fragmentation.

Visualizations

chemical_structure cluster_phosphate Phosphate Core cluster_biphenyl 2-Biphenylyl Group cluster_phenyl1 Diphenyl Group 1 cluster_phenyl2 Diphenyl Group 2 P P O1 O P->O1 O2 O P->O2 O3 O P->O3 O4 =O P->O4 B1 C₁ O1->B1 P1 C₁'' O2->P1 Ph1 C₁''' O3->Ph1 B2 C₂ B1->B2 B3 C₃ B2->B3 B7 C₁' B2->B7 B4 C₄ B3->B4 B5 C₅ B4->B5 B6 C₆ B5->B6 B6->B1 B8 C₂' B7->B8 B9 C₃' B8->B9 B10 C₄' B9->B10 B11 C₅' B10->B11 B12 C₆' B11->B12 B12->B7 P2 C₂'' P1->P2 P3 C₃'' P2->P3 P4 C₄'' P3->P4 P5 C₅'' P4->P5 P6 C₆'' P5->P6 P6->P1 Ph2 C₂''' Ph1->Ph2 Ph3 C₃''' Ph2->Ph3 Ph4 C₄''' Ph3->Ph4 Ph5 C₅''' Ph4->Ph5 Ph6 C₆''' Ph5->Ph6 Ph6->Ph1

Caption: Chemical structure of this compound.

experimental_workflow cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis nmr_sample Sample Preparation (in CDCl₃) h1_nmr ¹H NMR Acquisition nmr_sample->h1_nmr c13_nmr ¹³C NMR Acquisition nmr_sample->c13_nmr p31_nmr ³¹P NMR Acquisition nmr_sample->p31_nmr nmr_data Data Processing & Interpretation h1_nmr->nmr_data c13_nmr->nmr_data p31_nmr->nmr_data ms_sample Sample Preparation (in ACN/MeOH) lc Liquid Chromatography (C18 column) ms_sample->lc ms MS/MS Analysis (ESI or APCI) lc->ms ms_data Data Processing & Fragmentation Analysis ms->ms_data start This compound start->nmr_sample start->ms_sample

Caption: General experimental workflow for NMR and MS analysis.

References

Thermal Degradation Analysis of 2-Biphenylyl Diphenyl Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation analysis of 2-biphenylyl diphenyl phosphate, an aryl phosphate ester of interest in various industrial and research applications. Understanding the thermal stability and decomposition pathways of this compound is crucial for its safe handling, application, and for predicting its behavior under thermal stress. This document outlines typical experimental protocols, presents representative quantitative data for aryl phosphates, and visualizes the fundamental degradation mechanisms.

Core Concepts in Thermal Degradation of Aryl Phosphates

Aryl phosphate esters, such as this compound, are known for their relatively high thermal stability compared to their alkyl counterparts. Their decomposition at elevated temperatures primarily proceeds through the homolytic cleavage of the P-O or C-O bonds. This process generates radical species that can subsequently engage in a variety of secondary reactions, leading to the formation of a range of smaller molecules.

Quantitative Thermal Decomposition Data

ParameterValue RangeDescription
Onset Temperature (Tonset) 250 - 350 °CThe temperature at which significant thermal decomposition begins.
Peak Decomposition Temp. (Tpeak) 300 - 450 °CThe temperature at which the maximum rate of mass loss occurs.
5% Mass Loss Temperature 280 - 380 °CThe temperature at which 5% of the initial sample mass has been lost.
Char Yield/Residue at 600 °C 10 - 30 %The percentage of the initial sample mass that remains as a carbonaceous residue.

Experimental Protocols

A thorough thermal degradation analysis of this compound involves several key analytical techniques. The following sections detail the standard experimental protocols for these methods.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Parameters:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared alumina or platinum sample pan.

  • Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. A consistent purge rate of 20-50 mL/min is recommended.[1]

  • Heating Rate: A linear heating rate of 10 °C/min is commonly employed.[2]

  • Temperature Range: The sample is typically heated from ambient temperature to 600-800 °C.[1]

  • Data Analysis: The primary data obtained is a plot of mass versus temperature. The first derivative of this curve (DTG) is used to identify the temperature of the maximum rate of decomposition (Tpeak). Key parameters such as the onset temperature (Tonset) and char yield are determined from the TGA curve.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of the compound.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

Experimental Parameters:

  • Pyrolyzer: A micro-furnace or Curie-point pyrolyzer is used for rapid heating of the sample.

  • Pyrolysis Temperature: A temperature range of 500-800 °C is typically used to ensure complete decomposition.[1]

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5MS, is often utilized for the separation of the decomposition products.[1]

  • GC Temperature Program: The GC oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to elute a wide range of compounds.[3]

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectra are compared against spectral libraries for compound identification.

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the generalized thermal degradation pathway for aryl phosphates and a typical experimental workflow for their analysis.

Generalized Homolytic Cleavage Pathway for Aryl Phosphates A Aryl Phosphate (e.g., this compound) B Heat (Δ) C Homolytic Cleavage (P-O or C-O bond) B->C Initiation D Aryl Radical C->D Generation of Radicals E Phosphoranyl Radical C->E Generation of Radicals F Secondary Reactions D->F E->F G Volatile Decomposition Products F->G

Caption: Generalized homolytic cleavage pathway for aryl phosphates.

Experimental Workflow for Thermal Degradation Analysis A Sample Preparation (this compound) B Thermogravimetric Analysis (TGA) A->B C Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) A->C D Data Analysis: - Thermal Stability - Decomposition Profile - Char Yield B->D E Data Analysis: - Identification of  Decomposition Products C->E F Mechanism Elucidation D->F E->F

Caption: Experimental workflow for thermal decomposition analysis.

References

A Technical Guide to the Biological Activities of Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold, characterized by two interconnected phenyl rings, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the diverse pharmacological effects of biphenyl derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.

Anticancer Activity

Biphenyl derivatives have emerged as a significant class of compounds in oncology research, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways, induction of apoptosis, and inhibition of key enzymes involved in cancer progression.

Compound/DerivativeCancer Cell LineAssayEndpointResultReference
Biphenyl CA4 Derivative (12j-4)MDA-MB-231 (Breast)CCK-8IC502.68 ± 0.27 µM[1]
Hydroxylated Biphenyl (Compound 11)MelanomaProliferationIC501.7 ± 0.5 µM[2]
Hydroxylated Biphenyl (Compound 12)MelanomaProliferationIC502.0 ± 0.7 µM[2]
Biphenyl Sulfonamide (Compound 3)-hCA IX InhibitionKi3.6 nM[3]
Biphenyl Sulfonamide (Compound 21)-hCA IX InhibitionKi6.0 nM[3]
Biphenylaminoquinoline DerivativesVariousProliferation-Notable anticancer abilities[4]

PD-L1 Dimerization and Non-Immune Pathway Inhibition: Certain biphenyl derivatives can bind to Programmed Death-Ligand 1 (PD-L1) and induce its dimerization.[1] This interaction can initiate anti-tumor activity through a non-immune pathway. Specifically, the biphenyl derivative 12j-4 has been shown to bind to cytoplasmic PD-L1, preventing the phosphorylation of AKT. This in turn restores the activity of GSK-3β, leading to the degradation of PD-L1 and inducing apoptosis in breast cancer cells.[1]

PDL1_Pathway cluster_apoptosis Cell Fate Biphenyl Biphenyl Derivative (12j-4) PDL1 Cytoplasmic PD-L1 Biphenyl->PDL1 binds & induces dimerization AKT_p p-AKT PDL1->AKT_p inhibits Apoptosis Apoptosis PDL1->Apoptosis inhibition of GSK3b GSK-3β AKT_p->GSK3b inhibits AKT AKT AKT->AKT_p phosphorylation PDL1_degradation PD-L1 Degradation GSK3b->PDL1_degradation promotes

Biphenyl Derivative-Induced Apoptosis via PD-L1 Pathway.

Induction of Apoptosis in Melanoma: Hydroxylated biphenyl compounds have demonstrated potent pro-apoptotic activity in malignant melanoma cells.[2] These compounds induce apoptosis through the activation of caspases and cleavage of PARP.[2] Furthermore, they cause a cell cycle arrest at the G2/M transition, leading to irreversible antiproliferative effects.[2]

Cell Viability Assessment (MTT Assay): This protocol is a general guideline for assessing the effect of biphenyl derivatives on cancer cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the biphenyl sulfonamide compounds for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).[3]

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[3]

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3] The percentage of cell viability is calculated relative to the vehicle-treated control cells.

MTT_Workflow A Seed cells in 96-well plate B Treat with Biphenyl Derivatives (24-72h) A->B C Add MTT solution (3-4h incubation) B->C D Add Solubilization Buffer C->D E Measure Absorbance (570 nm) D->E F Calculate Cell Viability (%) E->F

Workflow for MTT-based Cell Viability Assay.

Apoptosis Assay (Annexin V/PI Staining):

  • Cell Treatment: Treat melanoma cells with the hydroxylated biphenyl compounds (e.g., compounds 11 and 12) at their respective IC50 concentrations for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Antimicrobial Activity

Biphenyl derivatives have shown considerable promise as antimicrobial agents, with activity against a range of bacteria and fungi, including drug-resistant strains.[5][6] Their structural versatility allows for modifications that can enhance their potency and spectrum of activity.

Compound/DerivativeMicroorganismAssayEndpointResultReference
Biphenyl Derivative (SCPD3)E. coliCup PlateMax. Activity-[7][8]
Biphenyl Derivative (SCPD4)C. albicansCup PlateMax. Activity-[7][8]
Biphenyl Derivative (6i)MRSABroth MicrodilutionMIC6.25 µg/mL[6]
Biphenyl Derivative (6m)MRSABroth MicrodilutionMIC3.13 µg/mL[6]
Polymethylated Diphenyl Ethers (10, 11, 14)P. oryzae, B. cinerea, F. culmorumMycelium Growth Inhibition% Inhibition20-45% at 500 µM[9]

Studies on biphenyl and dibenzofuran derivatives have provided valuable insights into their structure-activity relationships. For antibacterial activity, the presence of a strong electron-withdrawing group on one of the phenyl rings and hydroxyl groups on the other is beneficial.[6] In the context of antifungal activity, para-nitro substituted compounds have been found to be effective inhibitors of Aspergillus niger.[10]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution):

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilutions: Prepare two-fold serial dilutions of the biphenyl derivatives in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Susceptibility Testing (Cup Plate Method):

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Sabouraud Dextrose Agar) and pour it into sterile Petri dishes.

  • Inoculation: Spread a standardized fungal spore suspension evenly over the surface of the agar.

  • Well Creation: Create uniform wells in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of different concentrations of the biphenyl derivatives into the wells. A standard antifungal agent (e.g., ketoconazole) is used as a positive control.[8]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C) for 48-72 hours.

  • Zone of Inhibition: Measure the diameter of the zone of inhibition around each well to determine the antifungal activity.

Anti-inflammatory Activity

Biphenyl derivatives have demonstrated significant anti-inflammatory properties in various animal models of inflammation.[11] Their mechanisms often involve the inhibition of inflammatory mediators and enzymes.

A notable example is 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (compound 4e), which has been shown to reduce carrageenan-induced rat paw edema.[11] In studies using the cotton pellet granuloma and granuloma pouch techniques, this compound exhibited a dose-dependent inhibition of granuloma formation, exudate volume, and total leukocyte count.[11] Importantly, it was found to be devoid of gastric irritation, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs).[11]

Carrageenan-Induced Paw Edema in Rats:

  • Animal Grouping: Divide rats into control, standard (e.g., celecoxib), and test groups (treated with different doses of the biphenyl derivative).

  • Compound Administration: Administer the test compounds and the standard drug orally one hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema in the treated groups compared to the control group.

Neuroprotective Effects

The neuroprotective potential of biphenyl derivatives is an emerging area of research, with studies indicating their ability to protect against oxidative stress-induced neuronal damage.

Diphenyl diselenide, a biphenyl derivative, has been shown to confer neuroprotection against hydrogen peroxide-induced toxicity in hippocampal slices.[12] This protective effect is linked to its thiol-peroxidase-like activity, which helps in mitigating oxidative damage by reducing lipid peroxidation and preserving intracellular glutathione (GSH) levels.[12] Furthermore, 1,1'-biphenylnitrones have demonstrated better neuroprotective and antioxidant properties than the well-known antioxidant α-phenyl-N-tert-butylnitrone (PBN) in in vitro ischemia models.[13]

Assessment of Neuroprotection in Hippocampal Slices:

  • Slice Preparation: Prepare acute hippocampal slices from rats.

  • Pre-incubation: Pre-incubate the slices with various concentrations of the biphenyl derivative (e.g., diphenyl diselenide) for a defined period.

  • Induction of Oxidative Stress: Expose the slices to hydrogen peroxide (H₂O₂) to induce oxidative damage.

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT assay.

  • Biochemical Analysis: Measure markers of oxidative stress, such as lipid peroxidation (e.g., TBARS assay) and intracellular GSH levels.

Neuroprotection_Logic Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation GSH_Depletion GSH Depletion Oxidative_Stress->GSH_Depletion Biphenyl_Derivative Biphenyl Derivative (e.g., Diphenyl diselenide) Biphenyl_Derivative->Lipid_Peroxidation inhibits Biphenyl_Derivative->GSH_Depletion prevents Neuronal_Damage Neuronal Damage Lipid_Peroxidation->Neuronal_Damage GSH_Depletion->Neuronal_Damage

Logical Flow of Biphenyl Derivative-Mediated Neuroprotection.

Other Biological Activities

Beyond the core areas discussed, biphenyl derivatives have been reported to possess a wide array of other pharmacological activities, including:

  • Antidiabetic Activity: Some derivatives act as dual inhibitors of protein tyrosine phosphatase 1B (PTP1B) and activators of AMP-activated kinase (AMPK), improving insulin sensitivity and lipid metabolism.[14]

  • Cholinesterase Inhibition: Certain biphenyl derivatives function as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in the treatment of Alzheimer's disease.[15]

  • Antioxidant Activity: Many biphenyl derivatives exhibit significant free radical scavenging activity.[10]

Conclusion

The biphenyl scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of these compounds, make them highly attractive for further investigation. This guide has provided a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action and the visualization of the signaling pathways involved offer a solid foundation for the rational design and development of next-generation biphenyl-based drugs.

References

Navigating the Environmental Journey of Organophosphate Esters: A Technical Guide to their Fate and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the environmental fate and degradation pathways of organophosphate esters (OPEs) has been released, offering critical insights for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of the hydrolysis, photolysis, and biodegradation of these ubiquitous compounds, supported by quantitative data, detailed experimental protocols, and novel visualizations of key processes.

Organophosphate esters are widely used as flame retardants and plasticizers in a vast array of consumer and industrial products. Their physical incorporation into materials, rather than chemical bonding, facilitates their release into the environment, leading to widespread contamination of water, soil, and air. Understanding the environmental persistence and transformation of OPEs is crucial for assessing their ecological impact and potential risks to human health.

This guide synthesizes current scientific knowledge on the primary degradation mechanisms governing the environmental fate of OPEs. It is designed to be a valuable resource for professionals working in environmental science, toxicology, and pharmaceutical development, providing the detailed information necessary to inform research and risk assessment.

Hydrolysis: The Primary Abiotic Degradation Pathway

Hydrolysis is a key process in the abiotic degradation of OPEs, involving the cleavage of the ester bond by water. The rate of hydrolysis is significantly influenced by the chemical structure of the OPE, as well as environmental factors such as pH and temperature. Generally, the P-O bond in OPEs is more resistant to hydrolysis compared to the P-S and P-F bonds found in many organophosphorus pesticides.[1]

The stability of OPEs to hydrolysis varies among different classes. Aryl-OPEs tend to be more stable than halogenated OPEs, which are in turn more stable than alkyl-OPEs.[1] The primary degradation products of hydrolysis are organophosphate diesters, which can also be persistent in the environment.[2][3]

Quantitative Data on OPE Hydrolysis

The following table summarizes the hydrolysis half-lives (t½) of selected OPEs under various conditions, providing a comparative overview of their persistence in aquatic environments.

Organophosphate Ester (OPE)AbbreviationConditionsHalf-life (t½) in daysReference
Tris(2-chloroethyl) phosphateTCEPAbiotic, Coastal Sediment23.3[4][5]
Tris(1-chloro-2-propyl) phosphateTCIPPAbiotic, Coastal Sediment23.7[4][5]
Triphenyl phosphateTPhPAbiotic, Coastal Sediment27.5[4][5]
Tris(isobutyl) phosphateTiBPAbiotic, Coastal Sediment48.8[4][5]
Tris(n-butyl) phosphateTnBPAbiotic, Coastal Sediment45.6[4][5]
2-Ethylhexyl diphenyl phosphateEHDPPAbiotic, Coastal Sediment52.9[4][5]
Tris(2-ethylhexyl) phosphateTEHPAbiotic, Coastal Sediment77.0[4]
Experimental Protocol for Hydrolysis Studies

A standardized approach to studying the hydrolysis of OPEs is crucial for generating comparable data. The following protocol outlines a typical experimental design.

Objective: To determine the hydrolysis rate constant and half-life of a target OPE under controlled laboratory conditions.

Materials:

  • Target OPE standard

  • Sterile, buffered aqueous solutions at various pH values (e.g., 4, 7, and 9)

  • Constant temperature incubator or water bath

  • Amber glass vials with Teflon-lined caps

  • Quenching agent (e.g., a suitable organic solvent)

  • Analytical instrumentation (e.g., HPLC-MS/MS or GC-MS)

Procedure:

  • Preparation of Test Solutions: A stock solution of the target OPE is prepared in a water-miscible, non-hydrolyzable organic solvent. This stock solution is then used to spike the sterile buffered aqueous solutions to achieve the desired initial concentration.

  • Incubation: The test solutions are dispensed into replicate amber glass vials, which are then sealed and placed in a constant temperature incubator. Control samples (e.g., sterile water without OPE) are also prepared and incubated under the same conditions.

  • Sampling: At predetermined time intervals, replicate vials are removed from the incubator. The hydrolysis reaction is immediately quenched by adding a specific volume of an organic solvent.

  • Analysis: The concentration of the parent OPE and its degradation products in the samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: The degradation of the OPE is typically modeled using pseudo-first-order kinetics. The natural logarithm of the concentration is plotted against time, and the rate constant (k) is determined from the slope of the resulting line. The half-life (t½) is then calculated using the equation: t½ = ln(2)/k.

Photolysis: Degradation Driven by Light

Photolysis, or photodegradation, is another significant abiotic process that contributes to the transformation of OPEs in the environment, particularly in sunlit surface waters. This process can occur through two primary mechanisms:

  • Direct Photolysis: The OPE molecule directly absorbs light energy, leading to its excitation and subsequent chemical transformation.

  • Indirect Photolysis: Other substances in the water, known as photosensitizers (e.g., dissolved organic matter), absorb light energy and transfer it to the OPE molecule, initiating its degradation.

The efficiency of photolysis is dependent on factors such as the light absorption properties of the OPE, the intensity and wavelength of the light, and the presence of photosensitizers in the water.[6]

Experimental Protocol for Photolysis Studies

The following protocol provides a framework for investigating the photolytic degradation of OPEs.

Objective: To determine the quantum yield and photolysis half-life of a target OPE in an aqueous solution.

Materials:

  • Target OPE standard

  • Purified water (e.g., Milli-Q)

  • A light source with a known spectral output (e.g., a xenon arc lamp)

  • Quartz or borosilicate glass reaction vessels

  • Chemical actinometer for measuring light intensity

  • Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Preparation of Test Solutions: A solution of the target OPE is prepared in purified water at a known concentration.

  • Irradiation: The test solution is placed in a temperature-controlled reaction vessel and exposed to the light source. Dark controls, wrapped in aluminum foil, are run in parallel to account for any non-photolytic degradation.

  • Sampling: Aliquots of the solution are withdrawn at specific time intervals during the irradiation.

  • Analysis: The concentration of the parent OPE is measured using a suitable analytical technique.

  • Quantum Yield Calculation: The quantum yield, which represents the efficiency of the photochemical process, is determined by measuring the rate of OPE degradation relative to the rate of light absorption. A chemical actinometer is used to quantify the light intensity.

  • Half-life Determination: The photolysis half-life is calculated based on the degradation rate constant, which is determined from the kinetic data.

Biodegradation: The Microbial Contribution

Biodegradation is the breakdown of OPEs by microorganisms, such as bacteria and fungi, and is a critical process in both soil and aquatic environments. Microbes can utilize OPEs as a source of carbon, phosphorus, or energy, leading to their mineralization into simpler, less harmful compounds.[7] The rate of biodegradation is influenced by a variety of factors, including the type and abundance of microbial populations, temperature, pH, and the availability of other nutrients.

Studies have shown that biotic conditions can significantly enhance the degradation of some OPEs compared to abiotic conditions. For instance, the half-lives of low molecular weight alkyl-OPEs have been observed to be substantially lower in the presence of microbial communities.[4]

Quantitative Data on OPE Biodegradation

The following table presents the biodegradation half-lives of selected OPEs in coastal sediment, highlighting the role of microbial activity in their degradation.

Organophosphate Ester (OPE)AbbreviationConditionsHalf-life (t½) in daysReference
Tris(isobutyl) phosphateTiBPBiotic, Coastal Sediment16.8[4][5]
Tris(n-butyl) phosphateTnBPBiotic, Coastal Sediment18.8[4]
Triphenyl phosphateTPhPBiotic, Coastal Sediment18.4[4]
Tris(2-chloroethyl) phosphateTCEPBiotic, Coastal Sediment24.0[4]
Tris(1-chloro-2-propyl) phosphateTCIPPBiotic, Coastal Sediment20.2[4]
2-Ethylhexyl diphenyl phosphateEHDPPBiotic, Coastal Sediment35.4[4]
Tris(2-ethylhexyl) phosphateTEHPBiotic, Coastal Sediment46.8[4][5]
Experimental Protocol for Biodegradation Studies

Assessing the biodegradation potential of OPEs requires carefully designed experiments that simulate relevant environmental conditions.

Objective: To determine the biodegradation rate of a target OPE in a specific environmental matrix (e.g., soil or activated sludge).

Materials:

  • Target OPE standard

  • Environmental matrix (e.g., fresh soil sample, activated sludge from a wastewater treatment plant)

  • Mineral salts medium

  • Bioreactors or flasks

  • Shaking incubator

  • Analytical instrumentation (e.g., GC-MS or LC-MS/MS)

Procedure:

  • Preparation of Microcosms: Microcosms are set up using the environmental matrix. For soil studies, the soil is typically sieved and amended with the target OPE. For activated sludge studies, the sludge is mixed with a mineral salts medium and the target OPE.

  • Incubation: The microcosms are incubated under controlled conditions (e.g., temperature, shaking speed) that are representative of the target environment. Abiotic controls (e.g., sterilized soil or sludge) are included to differentiate between biotic and abiotic degradation.

  • Sampling: Samples are collected from the microcosms at regular intervals.

  • Extraction and Analysis: The OPE and its metabolites are extracted from the matrix using an appropriate solvent and quantified using a validated analytical method.

  • Data Analysis: The disappearance of the parent OPE over time in the biotic microcosms, corrected for any losses in the abiotic controls, is used to calculate the biodegradation rate and half-life.

Visualizing Degradation Pathways and Workflows

To further elucidate the complex processes involved in OPE degradation, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

OPE_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis cluster_biodegradation Biodegradation OPE Organophosphate Triester (OPE) Diester Organophosphate Diester OPE->Diester + H2O Monoester Organophosphate Monoester Diester->Monoester + H2O Phosphate Inorganic Phosphate Monoester->Phosphate + H2O OPE_p Organophosphate Triester (OPE) Excited_OPE Excited State OPE* OPE_p->Excited_OPE hν (Light) Products_p Photodegradation Products Excited_OPE->Products_p OPE_b Organophosphate Triester (OPE) Metabolites Intermediate Metabolites OPE_b->Metabolites Microbial Enzymes Mineralization CO2 + H2O + Inorganic Phosphate Metabolites->Mineralization Microbial Metabolism Experimental_Workflow_Hydrolysis prep Prepare sterile buffered solutions (pH 4, 7, 9) spike Spike solutions with target OPE prep->spike incubate Incubate at constant temperature spike->incubate sample Sample at timed intervals incubate->sample quench Quench reaction with organic solvent sample->quench analyze Analyze by LC-MS/MS or GC-MS quench->analyze calculate Calculate rate constant and half-life analyze->calculate Experimental_Workflow_Biodegradation setup Set up microcosms (soil or sludge) spike Spike with target OPE setup->spike incubate Incubate under controlled conditions spike->incubate sample Collect samples at intervals incubate->sample extract Extract OPE and metabolites sample->extract analyze Quantify using GC-MS or LC-MS/MS extract->analyze determine Determine biodegradation rate analyze->determine

References

Methodological & Application

Application Notes and Protocols: 2-Biphenylyl Diphenyl Phosphate as a Precursor for Advanced Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-biphenylyl diphenyl phosphate as a versatile precursor for the synthesis of highly effective biaryl phosphine ligands, which are instrumental in modern organic synthesis. The protocols detailed below are based on established methodologies for the synthesis and application of Buchwald-type ligands, which are structurally analogous to the target phosphines derived from the named precursor.

Introduction

Biaryl phosphine ligands have revolutionized transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with unprecedented efficiency and scope.[1][2] These ligands, characterized by a biaryl backbone, offer a unique combination of steric bulk and electron-donating properties that facilitate key steps in catalytic cycles, such as oxidative addition and reductive elimination.[2][3] this compound serves as a stable and accessible precursor to the corresponding 2-(diphenylphosphino)biphenyl oxide, which can be readily reduced to the target phosphine ligand, a key component in numerous catalytic systems.

Synthetic Pathway Overview

The transformation of this compound to the desired 2-(dicyclohexylphosphino)biphenyl ligand, a prominent example of a Buchwald-type ligand, involves a two-step process. While direct protocols for the phosphate precursor are not extensively documented in the provided search results, a scientifically sound pathway can be inferred. The initial step involves the conversion of the phosphate to the corresponding phosphine oxide, followed by a reduction to the trivalent phosphine. The subsequent functionalization to introduce bulky alkyl groups like cyclohexyl is a well-established procedure.

G Precursor This compound Oxide 2-(Diphenylphosphino)biphenyl Oxide Precursor->Oxide Grignard Reaction (e.g., PhMgBr) Phosphine 2-(Diphenylphosphino)biphenyl Oxide->Phosphine Reduction (e.g., SiHCl3) Ligand 2-(Dicyclohexylphosphino)biphenyl (Buchwald-type Ligand) Phosphine->Ligand Halogenation followed by Grignard Reaction (e.g., 1. PCl3, 2. CyMgCl)

Caption: General synthetic workflow from the phosphate precursor to a Buchwald-type ligand.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis and application of biaryl phosphine ligands.

Protocol 1: Synthesis of 2-(Dicyclohexylphosphino)biphenyl (CyJohnPhos)

This protocol outlines a general method for the synthesis of a Buchwald-type ligand, which is analogous to the final product derived from this compound after its conversion to the biphenyl phosphine core. The synthesis of dialkylbiaryl phosphine ligands is often accomplished in a single synthetic operation.[3]

Materials:

  • 2-Bromobiphenyl

  • Magnesium turnings

  • 1,2-Dichlorobenzene

  • Dicyclohexylchlorophosphine

  • Copper(I) chloride (CuCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene

  • Standard Schlenk line and glassware

Procedure:

  • Grignard Reagent Formation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings. Add a solution of 2-bromobiphenyl in anhydrous THF dropwise to initiate the Grignard reaction.

  • Benzyne Formation and Addition: To the freshly prepared Grignard reagent, add 1,2-dichlorobenzene. The reaction of the Grignard reagent with the remaining magnesium and 1,2-dichlorobenzene generates benzyne in situ, which then reacts with the 2-biphenylmagnesium bromide.

  • Phosphination: To the resulting Grignard reagent, add a catalytic amount of CuCl followed by the dropwise addition of a solution of dicyclohexylchlorophosphine in toluene.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-(dicyclohexylphosphino)biphenyl ligand.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol demonstrates the application of a biaryl phosphine ligand, such as the one synthesized above, in a Suzuki-Miyaura cross-coupling reaction. These ligands are known to be highly effective in promoting the coupling of aryl chlorides and bromides.[4]

Materials:

  • Aryl halide (e.g., 4-chlorotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)biphenyl (or other biaryl phosphine ligand)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., toluene, THF, or a mixture)

  • Standard reaction vessel and magnetic stirrer

Procedure:

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere, dissolve Pd(OAc)₂ and the biaryl phosphine ligand in the chosen solvent. Stir the mixture for a few minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup: To the catalyst solution, add the aryl halide, arylboronic acid, and the base.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Purification: After cooling to room temperature, add water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the biaryl product.

Data Presentation

The efficacy of biaryl phosphine ligands in catalysis is often evaluated by comparing reaction yields under specific conditions. The following tables summarize representative data for Suzuki-Miyaura cross-coupling reactions facilitated by palladium catalysts bearing biaryl phosphine ligands.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid [4]

EntryAryl ChlorideLigandYield (%)
14-ChlorotolueneLigand 1 (Phobane-based)97
22-ChlorotolueneLigand 1 (Phobane-based)95
34-ChloroanisoleLigand 1 (Phobane-based)98
42-ChloroanisoleLigand 1 (Phobane-based)80

Table 2: Suzuki-Miyaura Coupling of Heteroaryl Chlorides with Phenylboronic Acid [4]

EntryHeteroaryl ChlorideLigandYield (%)
12-ChloropyridineLigand 1 (Phobane-based)93
23-ChloropyridineLigand 1 (Phobane-based)96
32-ChloropyrimidineLigand 5 (Cy-based)97
42-ChloroquinolineLigand 6 (Cy-based)95

Signaling Pathways and Experimental Workflows

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a well-established pathway involving several key steps that are significantly influenced by the phosphine ligand.

G cluster_0 Catalytic Cycle A Pd(0)L (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X)L A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L B->C Ar'-B(OH)2 Base D Reductive Elimination C->D D->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound represents a valuable and accessible entry point for the synthesis of a diverse range of biaryl phosphine ligands. These ligands are indispensable tools in modern organic chemistry, particularly in the pharmaceutical and materials science sectors, where efficient and selective bond-forming reactions are paramount. The protocols and data presented herein provide a solid foundation for researchers to explore the vast potential of these ligands in their own synthetic endeavors. The continued development of novel phosphine ligands, derived from versatile precursors like this compound, will undoubtedly lead to further advancements in catalysis.

References

Application of 2-Biphenylyl Diphenyl Phosphate in Cross-Coupling Reactions: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed overview of the application of 2-biphenylyl diphenyl phosphate in cross-coupling reactions. Cross-coupling reactions are a fundamental class of reactions in organic chemistry used to create carbon-carbon and carbon-heteroatom bonds, and are central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of ligand is often critical to the success of these reactions, influencing catalytic activity, stability, and selectivity. This report specifically investigates the role and utility of this compound in this context.

Summary of Findings

Extensive literature searches have been conducted to gather information on the use of this compound as a ligand, additive, or precatalyst in cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. The search included scientific databases, chemical supplier catalogs, and patent literature.

Despite a thorough investigation, no specific applications of this compound in the context of cross-coupling reactions have been found in the reviewed literature.

The primary applications identified for this compound are as a flame retardant in various materials and as a plasticizer.[1] It is also recognized as an emerging environmental contaminant, and its synthesis is described in the context of preparing analytical standards for environmental monitoring.[2] Chemical suppliers list it as a research chemical or organic intermediate, but without specific mention of its use in catalysis.[3][4]

Given the lack of direct application data, this document will provide a general overview of structurally related and commonly employed biphenyl-based phosphine ligands in cross-coupling reactions. This will offer relevant context and practical guidance for researchers and professionals in the field.

General Application of Biphenyl-Based Phosphine Ligands in Cross-Coupling Reactions

Biphenyl-based phosphine ligands are a highly successful class of ligands for palladium-catalyzed cross-coupling reactions. Their efficacy stems from their steric bulk and electron-donating properties, which promote the formation of the active monoligated palladium(0) species, facilitate oxidative addition, and accelerate the final reductive elimination step of the catalytic cycle.

Key Features of Biphenyl-Based Phosphine Ligands:

  • Steric Bulk: The ortho-substituents on the biaryl backbone create a bulky environment around the palladium center, which favors the formation of coordinatively unsaturated, highly active catalytic species.

  • Electron-Richness: The phosphine moiety is typically electron-rich, which enhances the rate of oxidative addition of the aryl halide to the palladium(0) center, often the rate-determining step of the catalytic cycle.

  • Structural Diversity: A wide range of biphenyl phosphine ligands have been developed with varying steric and electronic properties, allowing for the fine-tuning of the catalyst for specific substrates and reaction conditions.

Below are examples of common biphenyl-based phosphine ligands and their applications.

Ligand NameStructureTypical Applications
Buchwald Ligands
JohnPhosSuzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings.
XPhosSuzuki-Miyaura and Buchwald-Hartwig amination of aryl chlorides and sulfonates.
SPhosSuzuki-Miyaura, Buchwald-Hartwig, and C-O coupling reactions.
Other Biphenyl Ligands
RuPhosBuchwald-Hartwig amination of challenging substrates, including heteroaryl chlorides.

Experimental Protocols: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction Using a Biphenyl-Based Phosphine Ligand

This protocol provides a general guideline for a palladium-catalyzed Suzuki-Miyaura reaction. The optimal conditions (ligand, palladium precursor, base, solvent, temperature) may vary depending on the specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.01-0.05 mmol, 1-5 mol%)

  • Biphenyl-based phosphine ligand (e.g., SPhos, XPhos; 0.02-0.10 mmol, 2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF; 5-10 mL)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide, arylboronic acid, palladium precursor, biphenyl-based phosphine ligand, and base.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel via syringe.

  • Degassing (Optional but Recommended): If the solvent was not pre-degassed, the reaction mixture can be degassed by bubbling with an inert gas for 10-15 minutes or by the freeze-pump-thaw method (3 cycles).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, recrystallization, or distillation.

Visualizations

Catalytic_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n B Ar-Pd(II)-X(L_n) (Oxidative Addition Complex) A->B Ar-X (Oxidative Addition) C Ar-Pd(II)-OR'(L_n) B->C Base (-HX) D Ar-Pd(II)-Ar'(L_n) C->D Ar'-B(OR)2 (Transmetalation) D->A Ar-Ar' (Reductive Elimination)

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_1 Experimental Workflow for a Cross-Coupling Reaction start Start prep Prepare Dry Glassware and Reagents start->prep setup Assemble Reaction Under Inert Atmosphere (Ar or N2) prep->setup reagents Add: - Aryl Halide - Boronic Acid - Pd Precursor - Ligand - Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purify Product (Column Chromatography, Recrystallization) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for setting up a cross-coupling reaction.

References

Application Note: Synthesis of Biphenyl-Based Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Biphenyl-based phosphine ligands are a cornerstone of modern organometallic chemistry, renowned for their effectiveness in facilitating a wide range of palladium-catalyzed cross-coupling reactions. These ligands, often bulky and electron-rich, are crucial for constructing carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which are fundamental transformations in pharmaceutical synthesis and materials science.[1][2] Their sophisticated steric and electronic properties enable challenging coupling reactions, including those involving unreactive aryl chlorides, to proceed under mild conditions.[3][4] This document provides detailed protocols for two primary and versatile synthetic routes to these essential ligands.

Synthetic Strategies and Experimental Protocols

Two highly effective and widely adopted strategies for the synthesis of functionalized biphenyl-based phosphine ligands are presented:

  • Palladium-Catalyzed Suzuki Coupling: A two-step method involving the formation of a biphenyl phosphine oxide intermediate via Suzuki coupling, followed by reduction to the desired phosphine ligand. This route offers broad functional group tolerance.[1]

  • One-Pot Grignard/Benzyne Synthesis: A convergent and efficient one-pot procedure that utilizes an in-situ generated benzyne intermediate and an aryl Grignard reagent.[1]

Protocol 1: Synthesis via Suzuki Coupling

This protocol is a robust two-step process ideal for creating a diverse array of substituted biphenyl phosphines.

Step 1: Suzuki Coupling to Synthesize Biphenyl Phosphine Oxide Intermediate

This step couples an o-halodiphenylphosphine oxide with an arylboronic acid to form the biphenyl backbone.

  • Procedure:

    • To a dry Schlenk tube under an argon atmosphere, add (2-bromophenyl)diphenylphosphine oxide (1.40 mmol, 1.0 eq), the desired arylboronic acid (1.40 mmol, 1.0 eq), potassium phosphate (K₃PO₄) (2.80 mmol, 2.0 eq), palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%), and the desired phosphine ligand (e.g., SPhos) (0.02 mmol, 2 mol%).[3]

    • Add anhydrous dioxane (5 mL) via syringe.[1]

    • Seal the Schlenk tube and heat the mixture at 105°C overnight with vigorous stirring.[1]

    • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with chloroform or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., 2:1 ethyl acetate/hexane) to yield the pure biphenyl phosphine oxide.[1]

Step 2: Reduction of the Phosphine Oxide

The phosphine oxide is reduced to the final trivalent phosphine ligand.

  • Procedure:

    • In a flame-dried flask under argon, dissolve the purified biphenyl phosphine oxide (1.12 mmol, 1.0 eq) in anhydrous toluene (10 mL).

    • Freeze the solution using liquid nitrogen.

    • To the frozen solution, add triethylamine (6.2 mmol, 5.5 eq) and trichlorosilane (HSiCl₃) (5.7 mmol, 5.1 eq) via syringe.[1]

    • Allow the mixture to warm to room temperature, then heat to 120°C and stir for 6 hours under argon.[1]

    • Cool the reaction to room temperature and cautiously add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir for 5 minutes, then filter the mixture through a pad of alumina under an argon atmosphere.

    • Wash the filter cake with degassed toluene (3 x 10 mL).

    • Evaporate the solvent in vacuo to yield the crude phosphine ligand, which can be further purified by crystallization (e.g., from ethanol).[1]

Protocol 2: One-Pot Synthesis via Grignard/Benzyne Intermediate

This streamlined, one-pot method is highly efficient for producing various dialkylphosphinobiphenyl ligands.

  • Procedure:

    • Charge a flame-dried Schlenk tube with magnesium turnings (11.5 mmol, 2.3 eq) and cap with a rubber septum.

    • Sequentially add anhydrous tetrahydrofuran (THF, 10 mL) and the appropriate aryl bromide (6.0 mmol, 1.2 eq) via syringe.

    • Heat the mixture in an oil bath at 60°C for 2 hours to form the Grignard reagent.

    • Add 2-bromochlorobenzene (5.0 mmol, 1.0 eq) dropwise to the Grignard solution and continue heating at 60°C for another 2 hours. This generates the benzyne intermediate in situ, which reacts to form a biphenylylmagnesium halide.

    • Cool the mixture to room temperature.

    • In a separate flask, prepare the required chlorodialkylphosphine (e.g., chlorodicyclohexylphosphine) if not commercially available.

    • To the biphenylylmagnesium halide solution, add the chlorodialkylphosphine (e.g., P(Cy)₂Cl) (5.5 mmol, 1.1 eq) and stir at room temperature for 15 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • The resulting crude product can typically be purified by crystallization to yield the final biphenyl-based phosphine ligand.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various biphenyl-based phosphine ligands using the described protocols.

Table 1: Yields for Suzuki Coupling/Reduction Protocol [1]

Arylboronic Acid (R)Phosphine Oxide Intermediate Yield (%)Final Phosphine Ligand Yield (%)
Phenyl8375
4-Methoxyphenyl8578
4-(Trifluoromethyl)phenyl7871
2-Methylphenyl7568
Naphthyl8173

Table 2: Yields for One-Pot Grignard/Benzyne Protocol

Aryl Grignard Reagent (ArMgBr)Phosphine MoietyFinal LigandIsolated Yield (%)
Phenylmagnesium bromideDicyclohexylphosphineXPhos85
2-Methylphenylmagnesium bromideDicyclohexylphosphineNew Ligand78
4-Methoxyphenylmagnesium bromideDi-tert-butylphosphineNew Ligand81
2,6-Dimethylphenylmagnesium bromideDicyclohexylphosphineNew Ligand57

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the two primary synthetic protocols for biphenyl-based phosphine ligands.

Suzuki_Coupling_Workflow start Starting Materials (Halo-Arylphosphine Oxide, Arylboronic Acid) step1 Step 1: Suzuki Coupling (Pd(OAc)2, Ligand, Base, Dioxane, 105°C) start->step1 intermediate Biphenyl Phosphine Oxide Intermediate step1->intermediate Purification step2 Step 2: Reduction (HSiCl3, Et3N, Toluene, 120°C) intermediate->step2 product Final Product (Biphenyl-Based Phosphine Ligand) step2->product Purification

Caption: Workflow for the Suzuki Coupling Route.

Grignard_Benzyne_Workflow cluster_steps Sequential In-Situ Steps start_materials Starting Materials (Aryl Bromide, Mg, 2-Bromochlorobenzene, Chlorophosphine) one_pot One-Pot Protocol (THF, 60°C -> RT) start_materials->one_pot step1 1. Grignard Formation one_pot->step1 step2 2. Benzyne Generation & Biaryl Formation step3 3. Phosphination workup Aqueous Workup & Purification step3->workup product Final Product (Biphenyl-Based Phosphine Ligand) workup->product

Caption: Workflow for the One-Pot Grignard/Benzyne Route.

References

Application Notes and Protocols for the Incorporation of 2-Biphenylyl Diphenyl Phosphate into Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the incorporation of 2-biphenylyl diphenyl phosphate (BDP) into epoxy resins. BDP is a halogen-free organophosphorus flame retardant that can significantly enhance the fire safety of epoxy-based materials while maintaining or improving their thermal and mechanical properties. This document outlines the synthesis of BDP, its incorporation into an epoxy matrix, and the characterization of the resulting flame-retardant epoxy resin.

Introduction

Epoxy resins are widely used in various high-performance applications due to their excellent mechanical strength, chemical resistance, and adhesive properties. However, their inherent flammability limits their use in sectors where fire safety is critical. Halogenated flame retardants, while effective, are being phased out due to environmental and health concerns. This compound (BDP) presents a promising alternative, offering excellent flame retardancy through a combination of gas-phase radical quenching and condensed-phase charring mechanisms. The biphenyl moiety in the BDP molecule can also contribute to enhanced thermal stability and mechanical performance of the cured epoxy resin.

Synthesis of this compound (BDP)

A common method for synthesizing this compound involves the reaction of phosphorus oxychloride with o-phenylphenol and phenol. The following protocol is adapted from established synthesis routes for similar phosphate esters[1].

Materials
  • Phosphorus oxychloride (POCl₃)

  • o-Phenylphenol

  • Phenol

  • Lewis acid catalyst (e.g., Magnesium Chloride - MgCl₂)

  • Solvent (optional, e.g., Toluene or Xylene)

Experimental Protocol
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add phosphorus oxychloride and the Lewis acid catalyst.

  • First Step Reaction: A mixture of o-phenylphenol and phenol is added dropwise to the flask while maintaining the reaction temperature between 80-120°C. To minimize the formation of by-products like bis(o-biphenyl) phenyl phosphate, it is crucial to control the molar ratio of the reactants. A higher ratio of phenol to phosphorus oxychloride can favor the formation of the desired product[1].

  • Second Step Reaction: After the addition is complete, the reaction mixture is heated to a higher temperature, typically between 130-220°C, to drive the reaction to completion[1].

  • Purification: The crude product, a mixture of o-biphenyl diphenyl phosphate and triphenyl phosphate, can be purified using techniques such as distillation or column chromatography to isolate the desired this compound[1].

Incorporation of BDP into Epoxy Resin

The following is a general protocol for the incorporation of BDP as a reactive flame retardant into a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin. The exact proportions of the components may need to be optimized based on the specific application and desired properties.

Materials
  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound (BDP)

  • Curing agent (e.g., 4,4'-diaminodiphenyl methane (DDM) or a phenol novolac (PN))

  • Curing accelerator (optional, e.g., Triphenylphosphine (Ph₃P))

Experimental Protocol
  • Preparation of the Resin Mixture: The DGEBA epoxy resin is preheated to reduce its viscosity. The desired amount of BDP is then added to the epoxy resin and mechanically stirred until a homogeneous mixture is obtained.

  • Addition of Curing Agent: The stoichiometric amount of the curing agent (and accelerator, if used) is added to the epoxy-BDP mixture. The mixture is stirred thoroughly until all components are completely dissolved and evenly distributed.

  • Degassing: The mixture is degassed in a vacuum oven to remove any entrapped air bubbles, which could lead to voids in the cured material.

  • Curing: The degassed mixture is poured into a preheated mold. The curing process is typically carried out in a multi-step cycle. A representative curing schedule could be: 1 hour at 150°C, followed by 2 hours at 175°C, and a final post-curing step of 3 hours at 200°C. The optimal curing cycle will depend on the specific epoxy system and curing agent used.

Characterization of BDP-Modified Epoxy Resin

The following are standard techniques used to evaluate the properties of the flame-retardant epoxy resin.

Flame Retardancy
  • Limiting Oxygen Index (LOI): Measures the minimum oxygen concentration required to support combustion of the material (ASTM D2863).

  • UL-94 Vertical Burn Test: Classifies the material's response to a flame ignition source.

Thermal Properties
  • Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition profile of the material.

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the cured resin.

Mechanical Properties
  • Tensile Test: Measures the tensile strength, modulus, and elongation at break (ASTM D638).

  • Flexural Test: Determines the flexural strength and modulus (ASTM D790).

  • Impact Test: Measures the material's resistance to impact (ASTM D256).

Data Presentation

The following tables summarize representative quantitative data for epoxy resins modified with biphenyl-containing organophosphorus flame retardants, analogous to this compound. This data is intended to provide an indication of the expected performance enhancements.

Table 1: Thermal Properties of Epoxy Resins with Biphenyl-Containing Phosphorus Flame Retardants

PropertyNeat EpoxyEpoxy + 10 wt% Analogous FREpoxy + 15 wt% Analogous FR
Glass Transition Temperature (Tg), °C148158165
5% Weight Loss Temperature (TGA), °C350365372
Char Yield at 700°C (TGA), %182835

Table 2: Flame Retardant Properties of Epoxy Resins with Biphenyl-Containing Phosphorus Flame Retardants

PropertyNeat EpoxyEpoxy + Analogous FR (0.25 wt% P)[2]Epoxy + Analogous FR (1.5 wt% P)
Limiting Oxygen Index (LOI), %2430.232.4
UL-94 RatingFailsV-0V-0

Table 3: Mechanical Properties of Epoxy Resins with Biphenyl-Containing Phosphorus Flame Retardants

PropertyNeat EpoxyEpoxy + 10 wt% Analogous FR
Tensile Strength, MPa6575
Tensile Modulus, GPa2.83.1
Elongation at Break, %3.54.2
Flexural Strength, MPa110125
Flexural Modulus, GPa3.03.3

Disclaimer: The data presented in these tables are based on studies of epoxy resins modified with biphenyl-containing organophosphorus flame retardants that are structurally similar to this compound. The actual properties of epoxy resins containing BDP may vary.

Visualizations

Synthesis of this compound

G POCl3 Phosphorus Oxychloride intermediate Intermediate Product POCl3->intermediate o_phenylphenol o-Phenylphenol o_phenylphenol->intermediate phenol Phenol phenol->intermediate catalyst Lewis Acid Catalyst catalyst->intermediate BDP 2-Biphenylyl Diphenyl Phosphate (BDP) intermediate->BDP

Caption: Synthesis pathway for this compound.

Experimental Workflow for BDP Incorporation into Epoxy Resin

G start Start mix_epoxy_bdp Mix Epoxy Resin and BDP start->mix_epoxy_bdp add_hardener Add Curing Agent and Accelerator mix_epoxy_bdp->add_hardener degas Vacuum Degassing add_hardener->degas pour_mold Pour into Mold degas->pour_mold cure Curing Cycle (Heat) pour_mold->cure end Cured BDP-Epoxy Composite cure->end

Caption: Workflow for incorporating BDP into epoxy resin.

Flame Retardant Mechanism of BDP in Epoxy Resin

G BDP_Epoxy BDP-Epoxy Composite Combustion Combustion BDP_Epoxy->Combustion Gas_Phase Gas Phase Action Combustion->Gas_Phase Decomposition Condensed_Phase Condensed Phase Action Combustion->Condensed_Phase Decomposition Quenching Radical Quenching (PO•, HPO•) Gas_Phase->Quenching Char_Formation Char Layer Formation (Phosphoric Acid Catalysis) Condensed_Phase->Char_Formation Flame_Inhibition Flame Inhibition Quenching->Flame_Inhibition Barrier Insulating Barrier (Heat & Mass Transfer) Char_Formation->Barrier Barrier->Flame_Inhibition

Caption: Dual-action flame retardant mechanism of BDP.

References

Application Notes and Protocols for the Analysis of Diphenyl Phosphate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diphenyl phosphate (DPP or DPHP) is a primary metabolite of several widely used organophosphate flame retardants (OPFRs), including triphenyl phosphate (TPHP) and resorcinol bis(diphenylphosphate).[1] Due to the widespread use of these parent compounds in consumer products, DPP has become a critical biomarker for assessing human exposure.[2][3] Accurate and sensitive quantification of DPP in biological matrices such as urine and blood is essential for large-scale biomonitoring studies and for understanding the potential health risks associated with OPFR exposure.[2][3]

The most common analytical techniques for DPP determination are based on mass spectrometry, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and, to a lesser extent, Gas Chromatography-Mass Spectrometry (GC-MS).[3] LC-MS/MS is often preferred for its high sensitivity and suitability for analyzing polar, non-volatile compounds like DPP without the need for chemical derivatization.[4]

These application notes provide an overview of the methodologies, detailed experimental protocols, and performance data for the analysis of DPP in biological samples, intended for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Method Performance

The following table summarizes the performance of various analytical methods for the quantification of diphenyl phosphate in human biological samples.

Analytical MethodBiological MatrixLimit of Quantification (LOQ) / Detection (LOD)Recovery (%)Precision (RSD %)Reference
SPE-HPLC-MS/MSHuman UrineLOD: 0.05 - 0.16 ng/mL90 - 1132 - 8 (Interday)[5]
SPE-LC/APCI-MS/MSHuman UrineLOD: 0.204 ng/mL72 - 76Not Specified[6]
SPE-LC-ESI-MS/MSHuman UrinemLOQ: 0.3 ng/mL69 - 119< 31 (Interday)[4]
SPE-GC-MS/MSHuman UrinemLOQ: > 0.3 ng/mL (less sensitive than LC-MS/MS)Not SpecifiedNot Specified[4]
SPME-GC-ICP-MSBlood PlasmaLOD: 24 ng/L (for parent TPP)Not SpecifiedNot Specified[7]

Note: SPE = Solid Phase Extraction; HPLC = High-Performance Liquid Chromatography; MS/MS = Tandem Mass Spectrometry; APCI = Atmospheric Pressure Chemical Ionization; ESI = Electrospray Ionization; mLOQ = Method Limit of Quantification; RSD = Relative Standard Deviation; SPME = Solid-Phase Microextraction; ICP = Inductively Coupled Plasma.

Mandatory Visualizations

Metabolic Pathway of TPHP to DPP

The primary route of exposure to DPP is through the metabolism of parent organophosphate flame retardants like Triphenyl Phosphate (TPHP). This biotransformation is largely mediated by cytochrome P450 enzymes in the liver and hydrolytic enzymes in the blood serum.[1]

TPP Triphenyl Phosphate (TPHP) (Parent Compound) Metabolism Metabolism (Cytochrome P450, Serum Hydrolases) TPP->Metabolism In vivo DPP Diphenyl Phosphate (DPP) (Primary Metabolite/Biomarker) Metabolism->DPP Excretion Urinary Excretion DPP->Excretion Urine Urine Sample Excretion->Urine

Caption: Biotransformation of Triphenyl Phosphate (TPHP) to Diphenyl Phosphate (DPP).

Experimental Workflow for DPP Analysis in Urine

The following diagram outlines the complete analytical workflow for quantifying DPP in urine samples, from collection to final data analysis, based on a common SPE-LC-MS/MS protocol.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Collect 1. Urine Sample Collection (0.4 - 1.0 mL) Spike 2. Spike with IS (e.g., ¹³C-DPP) Collect->Spike Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis SPE 4. Solid Phase Extraction (SPE) (e.g., Oasis WAX) Hydrolysis->SPE Elute 5. Elution & Evaporation SPE->Elute Reconstitute 6. Reconstitution (in mobile phase) Elute->Reconstitute Inject 7. LC-MS/MS Injection Reconstitute->Inject Detect 8. MS/MS Detection (Negative ESI Mode) Inject->Detect Quantify 9. Quantification (vs. Calibration Curve) Detect->Quantify

References

Application Notes and Protocols for the Analysis of Biphenyl Compounds by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of biphenyl compounds using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Analysis of Biphenyl Compounds

HPLC is a robust and widely used technique for the separation and quantification of biphenyls and their derivatives, particularly in complex matrices.[1] Reversed-phase HPLC is a common approach, offering efficient separation based on the hydrophobicity of the analytes.[1][2]

Application Note: Quantification of Biphenyl and its Metabolites in Biological Matrices

This application note outlines a validated HPLC method for the simultaneous determination of biphenyl, 2-phenylphenol, and 2,3-dihydroxybiphenyl in cell culture media.[1] The method is simple, rapid, and precise, making it suitable for monitoring biodegradation processes or metabolic studies.[1][3]

Chromatographic Conditions:

A reversed-phase HPLC system equipped with a C18 column and a Diode Array Detector (DAD) is recommended for this analysis.[1][4] The use of a biphenyl or phenyl-hexyl stationary phase can also provide good selectivity for aromatic compounds due to potential π-π interactions.[4][5][6] An isocratic mobile phase allows for a straightforward and reproducible separation.[1]

Method Validation:

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, and sensitivity.[4][7][8]

Quantitative Data Summary:

The following table summarizes the performance characteristics of a validated HPLC method for the analysis of biphenyl and its metabolites.[1][2]

AnalyteLinear Range (µg/mL)Correlation Coefficient (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)RSD (%)
Biphenyl0.04 - 20≥ 0.9990.02 - 0.040.07 - 0.1292.3 - 112.70.41 - 8.49
2-Phenylphenol0.04 - 20≥ 0.9990.02 - 0.040.07 - 0.1292.3 - 112.70.41 - 8.49
2,3-Dihydroxybiphenyl0.04 - 20≥ 0.9990.02 - 0.040.07 - 0.1292.3 - 112.70.41 - 8.49
Experimental Protocol: HPLC Analysis of Biphenyl Compounds

This protocol provides a general procedure for the analysis of biphenyl compounds. Optimization may be required based on the specific analytes and sample matrix.[6]

1. Reagents and Materials:

  • HPLC-grade acetonitrile and water[1]

  • Analytical standards of biphenyl and its derivatives (≥98% purity)[1]

  • Methanol[7]

  • Trifluoroacetic acid (TFA)[7]

  • Syringe filters (0.22 µm or 0.45 µm)[7][9]

2. Standard Solution Preparation:

  • Prepare a stock solution (e.g., 1 mg/mL) of each analytical standard in a suitable solvent like methanol or acetonitrile.[7][9]

  • Perform serial dilutions of the stock solutions to prepare a series of calibration standards at appropriate concentrations.[9]

3. Sample Preparation (from cell culture):

  • Collect the cell culture sample.[7]

  • Perform an extraction with a suitable solvent. For example, for phytoalexins, cells can be extracted with methanol.[7]

  • Centrifuge the extract to pellet any debris.[7]

  • Collect the supernatant and filter it through a 0.45 µm syringe filter before HPLC analysis.[7]

4. HPLC System and Conditions:

ParameterRecommended Conditions
Column Luna C18 (250 x 4.6 mm, 5 µm) or equivalent[1][7][8]
Mobile Phase Isocratic mixture of water and acetonitrile (e.g., 30:70, v/v)[1][3] or 1 mM TFA in water:methanol (40:60, v/v)[7][8]
Flow Rate 1.0 mL/min[1] or 0.5 mL/min[7]
Column Temperature 30°C or 35°C[4][5]
Injection Volume 10 µL or 20 µL[4][7]
Detection Diode Array Detector (DAD) at 254 nm[1][7][8]
Run Time Approximately 10-15 minutes[1][4]

5. Data Analysis:

  • Identify the peaks of interest by comparing their retention times with those of the analytical standards.[1]

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.[7]

  • Quantify the concentration of biphenyl compounds in the samples using the calibration curve.[6]

Workflow for HPLC Analysis of Biphenyl Compounds

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Stock Solution Dilution Serial Dilution for Calibration Curve Standard->Dilution Sample Sample Collection (e.g., Cell Culture) Extraction Solvent Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Injection Inject Sample/Standard Filtration->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection DAD Detection (254 nm) Separation->Detection Peak_ID Peak Identification (Retention Time) Detection->Peak_ID Calibration Calibration Curve Generation Peak_ID->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: A generalized workflow for the HPLC analysis of biphenyl compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Biphenyl Compounds

GC-MS is a powerful technique for the analysis of volatile and semi-volatile biphenyl compounds, including polychlorinated biphenyls (PCBs).[10][11] It offers high sensitivity and selectivity, allowing for the identification and quantification of these compounds even in complex environmental or biological samples.[10][12]

Application Note: Determination of Biphenyl Compounds in Various Matrices

This application note provides a general framework for the analysis of biphenyls using GC-MS. The volatility and thermal stability of many biphenyl compounds make them amenable to GC separation.[9] For less volatile or more polar compounds, derivatization may be necessary, although direct analysis is often possible.[1]

Sample Preparation:

Effective sample preparation is crucial to remove interferences and concentrate the analytes.[11] Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[11][12] For solid samples, methods like ultrasonic-assisted extraction can be employed.[10]

GC-MS Conditions:

A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is typically recommended for the separation of biphenyl compounds.[9][10] The mass spectrometer is often operated in the electron ionization (EI) mode, and for enhanced selectivity and sensitivity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used.[11][12][13]

Quantitative Data Summary:

The following table presents typical validation parameters for a GC-MS method for the analysis of PCB congeners.[11]

PCB CongenerConcentration Range (mg kg⁻¹)Correlation Coefficient (R²)Recovery (%)RSD (%)
PCB Congeners0.0468 - 12.500.9993 - 0.9999> 94< 5
Experimental Protocol: GC-MS Analysis of Biphenyl Compounds

This protocol describes a general procedure for the GC-MS analysis of biphenyl compounds. Specific parameters may need to be optimized for the target analytes and matrix.[9][10]

1. Reagents and Materials:

  • High-purity solvents (e.g., hexane, dichloromethane, acetonitrile, dimethyl sulfoxide)[9][10][11]

  • Anhydrous sodium sulfate[14]

  • Analytical standards of biphenyl compounds[10]

  • Internal standards and surrogate standards (e.g., deuterated compounds)[11]

2. Standard Solution Preparation:

  • Prepare a stock solution of each biphenyl standard in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.[9]

  • Prepare working standard solutions by serial dilution of the stock solution.[9]

3. Sample Preparation (from solid or semi-solid matrix):

  • Homogenize the sample if necessary.[9]

  • Weigh an appropriate amount of the sample and mix with a drying agent like anhydrous sodium sulfate.[14]

  • Extract the sample using a suitable solvent (e.g., dichloromethane, acetonitrile, or a mixture) via maceration, sonication, or Soxhlet extraction.[9][10][14]

  • For complex matrices, a cleanup step using solid-phase extraction (e.g., silica gel or Florisil) may be necessary to remove interferences.[11][13]

  • Concentrate the extract to a final volume and add an internal standard before GC-MS analysis.[12]

4. GC-MS System and Conditions:

ParameterRecommended Conditions
GC Column DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)[9][10]
Carrier Gas Helium at a constant flow rate (e.g., 1.2 - 1.5 mL/min)[1][10]
Injection Mode Splitless or pulsed splitless[10]
Injector Temperature 250 - 290°C[1][10]
Oven Temperature Program Example: Initial 60°C (1 min), ramp to 125°C at 25°C/min, then to 250°C at 15°C/min, hold for several minutes.[1]
MS Transfer Line Temp. 280°C[10]
Ionization Mode Electron Ionization (EI) at 70 eV[10]
Mass Analyzer Quadrupole or Ion Trap[10][11]
Scan Mode Full scan (e.g., m/z 50-450) or Selected Ion Monitoring (SIM)[10][11]

5. Data Analysis:

  • Identify the target compounds based on their retention times and mass spectra by comparison with standards and library data (e.g., NIST).[11]

  • For quantification, use the peak area of a characteristic ion for each analyte and the internal standard.[11]

  • Generate a calibration curve and calculate the concentration of the biphenyl compounds in the samples.[11]

Workflow for GC-MS Analysis of Biphenyl Compounds

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standard Stock Solution Working_Std Prepare Working Standards Standard->Working_Std Sample Sample Collection & Homogenization Extraction Solvent Extraction (e.g., Sonication) Sample->Extraction Cleanup SPE Cleanup (e.g., Silica Gel) Extraction->Cleanup Concentration Concentration & Internal Standard Addition Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection (Scan or SIM) Ionization->Detection Peak_ID Peak Identification (RT & Mass Spectrum) Detection->Peak_ID Integration Peak Integration Peak_ID->Integration Quantification Quantification using Internal Standard Integration->Quantification

Caption: A generalized workflow for the GC-MS analysis of biphenyl compounds.

References

Application Notes and Protocols: 2-Biphenylyl Diphenyl Phosphate (BDP) as a Polymer Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Biphenylyl Diphenyl Phosphate (BDP)

This compound (BDP), an organophosphate ester, is a multifunctional additive used primarily as a plasticizer and flame retardant in various polymer systems.[1] Its aromatic structure contributes to high thermal stability and compatibility with polymers like polyvinyl chloride (PVC), making it a valuable component for applications requiring enhanced flexibility, durability, and fire safety.[1][2]

As a plasticizer, BDP functions by inserting its molecules between polymer chains. This action disrupts polymer-polymer interactions, increases the interstitial space (free volume), and enhances the mobility of the polymer chains.[3] The direct consequence is a reduction in the material's glass transition temperature (Tg), transforming it from a rigid, often brittle state to a more flexible and pliable one at room temperature.[3][4]

These application notes provide a technical overview of BDP, its effects on polymer properties, detailed protocols for evaluation, and important toxicological considerations relevant to research and development.

Chemical and Physical Properties

A summary of the key properties of this compound (CAS No. 132-29-6) is presented below.

PropertyValueReference
CAS Number 132-29-6[1]
Molecular Formula C₂₄H₁₉O₄P[1]
Molecular Weight 402.38 g/mol [1]
Density 1.245 g/cm³[1]
Boiling Point 494.4 °C at 760 mmHg[1]
Flash Point 266 °C[1]
Appearance Colorless to pale yellow liquid or solid
Solubility Insoluble in water; Soluble in organic solvents like acetone, DMSO[1]

Application Notes

Mechanism of Action

The plasticizing effect of BDP is best explained by the Free Volume Theory .[3] Rigid polymers at ambient temperature have limited internal free volume, restricting the movement of polymer chains. The bulky BDP molecules intercalate between these chains, effectively pushing them apart. This increases the free volume, reduces intermolecular forces (like van der Waals forces), and lowers the energy barrier for chain movement, resulting in a lower Tg and increased flexibility.[3]

Effects on Polymer Properties

Incorporating BDP into a polymer matrix, such as PVC, typically results in the following changes:

  • Increased Flexibility and Elongation: The material can be bent, stretched, and flexed more easily without breaking.

  • Decreased Tensile Strength and Modulus: The resistance to being pulled apart is generally reduced, as is the material's overall stiffness.[3]

  • Lowered Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid to a rubbery state is significantly decreased.

  • Improved Processability: The reduced viscosity of the polymer melt at processing temperatures facilitates easier molding and extrusion.

  • Enhanced Flame Retardancy: As a phosphate ester, BDP contributes to fire safety by promoting char formation and inhibiting combustion in the gas phase.[2]

The logical relationship between plasticizer concentration and key polymer properties is illustrated below.

G cluster_properties Leads to Changes In: conc Increase in BDP Concentration tg Glass Transition Temp (Tg) conc->tg flex Flexibility / Elongation conc->flex strength Tensile Strength / Modulus conc->strength visc Melt Viscosity conc->visc outcome_tg Lower Processing Temp & Broader Service Temp tg->outcome_tg Decrease outcome_flex Higher Ductility & Impact Resistance flex->outcome_flex Increase outcome_strength Softer Material strength->outcome_strength Decrease outcome_visc Improved Processability visc->outcome_visc Decrease

Caption: Logical relationship between BDP concentration and polymer properties.

Quantitative Data (Illustrative Example)

While this compound is an effective plasticizer, specific quantitative performance data is not widely published. The following data for Triphenyl Phosphate (TPP) , a structurally similar aryl phosphate plasticizer, is provided as a representative example of the expected performance in a Polyvinyl Chloride (PVC) matrix.[4]

Table 1: Effect of TPP Concentration on Mechanical Properties of PVC [4]

TPP Concentration (phr*) Tensile Strength (MPa) Elongation at Break (%)
0 55.2 5.5
10 48.5 15.3
20 42.1 40.8
30 35.8 120.5
40 28.3 250.1
50 21.7 360.4

phr: parts per hundred resin by weight

Table 2: Effect of TPP Concentration on Thermal Properties of PVC [4]

TPP Concentration (phr*) Glass Transition Temp. (Tg, °C)
0 85.1
10 75.3
20 66.8
30 57.2
40 48.9
50 40.1

phr: parts per hundred resin by weight

Experimental Protocols

The following protocols describe standard methods for preparing and evaluating polymer-plasticizer blends. A general experimental workflow is depicted below.

Caption: General workflow for evaluating a polymer plasticizer.
Protocol: Preparation of Plasticized PVC Sheets

This protocol is adapted for a laboratory scale.

  • Formulation: Prepare formulations by weight. For example, for a 40 phr formulation: 100g PVC resin, 40g BDP, and 2-3g of a thermal stabilizer (e.g., a mixed metal stabilizer).

  • Dry Blending: Combine the PVC resin, BDP, and stabilizer in a high-speed mixer or a simple beaker and stir until a homogenous powder blend is achieved.

  • Melt Compounding:

    • Set the temperature of a two-roll mill to 160-170°C.

    • Add the dry blend to the mill and allow it to melt and form a continuous band around the rolls.

    • Continuously cut and fold the polymer sheet on the mill for 5-10 minutes to ensure uniform distribution of the plasticizer.

  • Sheet Molding:

    • Place the compounded PVC into a picture-frame mold of desired thickness (e.g., 1 mm).

    • Position the mold in a compression molding press preheated to 175-185°C.

    • Apply low pressure for 3-5 minutes to allow the material to melt and flow.

    • Increase pressure to ~10 MPa for 2-3 minutes.

    • Cool the mold under pressure using circulating water until it reaches below 50°C.

  • Conditioning: Remove the molded sheet and condition it at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.[5]

Protocol: Tensile Properties (ASTM D882)

This protocol determines the tensile strength, elongation at break, and modulus of elasticity for thin plastic sheeting (<1 mm thick).[6][7][8]

  • Specimen Preparation: Cut rectangular strips from the conditioned sheets. Specimen width should be between 5.0 and 25.4 mm.[9] Ensure the edges are smooth and free of nicks.[5]

  • Instrument Setup:

    • Use a universal testing machine (tensile tester) equipped with appropriate grips.

    • Set the initial grip separation (gauge length) to a standard distance, e.g., 100 mm.[9]

    • Set the crosshead speed (rate of grip separation) as specified by the standard, often based on the material's expected elongation.

  • Testing:

    • Measure the thickness and width of the specimen at several points within the gauge length and use the average cross-sectional area for calculations.

    • Mount the specimen in the grips, ensuring it is aligned vertically and not under tension.

    • Start the test, recording the force and extension data until the specimen ruptures.

  • Data Analysis: From the resulting stress-strain curve, calculate:

    • Tensile Strength (MPa): The maximum stress the material can withstand.[9]

    • Elongation at Break (%): The percentage increase in length at the point of rupture.

    • Modulus of Elasticity (MPa): The slope of the initial linear portion of the curve, indicating stiffness.[9]

Protocol: Glass Transition Temperature (ASTM D3418)

This protocol determines the Tg using Differential Scanning Calorimetry (DSC).[10][11][12]

  • Specimen Preparation: Cut a small sample (5-10 mg) from the molded sheet and place it in an aluminum DSC pan. Crimp the lid to seal.[10]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • First Heat: Heat the sample at a controlled rate (e.g., 20°C/min) to a temperature well above the expected Tg (e.g., 150°C) to erase the polymer's thermal history.[10]

    • Cool: Cool the sample at a controlled rate (e.g., 20°C/min) back to a sub-ambient temperature (e.g., -20°C).

    • Second Heat: Heat the sample again at the same rate (e.g., 20°C/min). The Tg is determined from this second heating scan.

  • Data Analysis: The Tg is identified as the midpoint of the step-like transition in the heat flow curve from the second heating scan.

Toxicological and Biological Considerations

For drug development professionals, understanding the biological interactions of any polymer additive is critical. Organophosphate esters (OPEs), including BDP, are under scrutiny for potential health effects.

Endocrine Disruption

Several OPEs have been identified as potential endocrine-disrupting chemicals (EDCs).[13][14][15] They can interfere with the body's hormonal systems through various mechanisms, such as antagonizing hormone receptors (e.g., estrogen or androgen receptors) or altering hormone synthesis and metabolism.[13][16][17] This is a critical consideration for materials intended for drug delivery systems or medical devices where leaching could lead to patient exposure.

The diagram below illustrates a generalized pathway for endocrine disruption by an exogenous chemical like an OPE.

G ope Organophosphate Ester (OPE) (e.g., BDP) binding OPE Binds to Receptor ope->binding receptor Hormone Receptor (e.g., Estrogen Receptor) receptor->binding nucleus Translocation to Nucleus binding->nucleus dna Hormone Response Element (on DNA) nucleus->dna Binds transcription Altered Gene Transcription dna->transcription response Disruption of Normal Endocrine Function transcription->response

Caption: Generalized signaling pathway for endocrine disruption by OPEs.
Migration and Leaching

Plasticizers are not chemically bound to the polymer matrix and can migrate out over time, a process accelerated by contact with solvents, fats, or elevated temperatures.[18][19] This is a primary concern for drug formulations, where leached plasticizer could contaminate the product, and for medical devices, where it could enter the patient's body.[20] Migration studies are essential to quantify the potential for BDP to leach from the final product under its intended use conditions.

Other Toxicological Data

The toxicological profile of BDP itself is not extensively documented in public literature. However, its constituent moiety, biphenyl , is associated with potential kidney toxicity and has suggestive evidence of carcinogenicity based on animal studies.[21] These potential hazards underscore the importance of conducting thorough risk assessments and migration studies for any application involving potential human exposure.

References

Application Notes and Protocols for Screening Environmental Chemicals for Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of synthetic chemicals in the environment necessitates robust methods to screen for their potential biological activity and subsequent impact on human health.[1][2] High-throughput screening (HTS) platforms, such as the U.S. Environmental Protection Agency's (EPA) ToxCast and the multi-agency Tox21 programs, have been instrumental in prioritizing chemicals for further toxicological evaluation.[1][3][4] These programs utilize a battery of in vitro assays to assess the interaction of thousands of environmental chemicals with specific biological pathways.[1][5] This document provides detailed application notes and protocols for key assays used in the screening of environmental chemicals, guidance on data interpretation, and examples of how this information can be applied in a research and drug development context.

Key Experimental Protocols

A variety of in vitro assays are employed to assess the biological activity of environmental chemicals. These assays are designed to be rapid, cost-effective, and suitable for automation, allowing for the screening of large chemical libraries.[6][7]

Cell Viability and Cytotoxicity Assays

A fundamental step in screening is to determine the concentration at which a chemical induces overt cytotoxicity. This information is crucial for distinguishing specific biological effects from general toxicity and for determining the appropriate concentration range for subsequent, more specific assays.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay [8][9]

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cells of interest (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]

  • 96-well microtiter plates

  • Test chemical stock solutions

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Chemical Exposure: Prepare serial dilutions of the test chemical in culture medium. Remove the seeding medium from the cells and add 100 µL of the various concentrations of the test chemical. Include vehicle controls (e.g., DMSO) and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[11] Incubate the plate at 37°C for 1.5 to 4 hours.[8][9]

  • Formazan Solubilization: After the incubation with MTT, carefully remove the MTT solution. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 490 nm or 590 nm using a microplate reader.[11]

  • Data Analysis: Subtract the absorbance of the blank wells (medium and MTT solution only) from the absorbance of the experimental wells. Cell viability is typically expressed as a percentage of the untreated control. The IC₅₀ (inhibitory concentration 50%) value, the concentration of the chemical that reduces cell viability by 50%, can be calculated by plotting cell viability against the log of the chemical concentration and fitting the data to a sigmoidal dose-response curve.

Receptor Binding Assays

Many environmental chemicals, particularly endocrine-disrupting chemicals (EDCs), exert their effects by binding to nuclear receptors.[1][12] Competitive binding assays are used to determine the ability of a test chemical to compete with a radiolabeled or fluorescently labeled natural ligand for binding to a specific receptor.

Protocol: Estrogen Receptor (ER) Competitive Binding Assay [2][13]

This protocol describes a competitive binding assay to screen for chemicals that bind to the estrogen receptor.

Materials:

  • Rat uterine cytosol (as a source of estrogen receptors)[13]

  • Radiolabeled estradiol ([³H]-E₂)[13]

  • Unlabeled 17β-estradiol (E₂) for standard curve[13]

  • Test chemicals

  • Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[13]

  • Hydroxylapatite (HAP) slurry to separate bound from free ligand[13]

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Preparation of Rat Uterine Cytosol: Prepare uterine cytosol from ovariectomized rats according to established protocols. The protein concentration of the cytosol should be determined.[13]

  • Assay Setup: In microcentrifuge tubes, add a fixed amount of rat uterine cytosol (e.g., 50-100 µg protein), a single concentration of [³H]-E₂ (e.g., 0.5-1.0 nM), and increasing concentrations of the unlabeled test chemical or unlabeled E₂ for the standard curve.[13] The total assay volume is typically 0.5 mL in TEDG buffer.[13]

  • Incubation: Incubate the tubes overnight at 4°C to reach binding equilibrium.[14]

  • Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice for 15 minutes with intermittent vortexing. Centrifuge the tubes to pellet the HAP.[14]

  • Measurement of Radioactivity: Carefully aspirate the supernatant containing the unbound [³H]-E₂. Wash the HAP pellet with assay buffer. Add scintillation fluid to the HAP pellet, vortex, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Generate a standard curve by plotting the percentage of [³H]-E₂ bound against the log concentration of unlabeled E₂. The concentration of the test chemical that inhibits 50% of the maximum [³H]-E₂ binding (IC₅₀) is determined from the competitive binding curve. The relative binding affinity (RBA) of the test chemical can be calculated as: RBA = (IC₅₀ of E₂ / IC₅₀ of test chemical) x 100.

Gene Expression Assays

Exposure to environmental chemicals can alter the expression of specific genes, providing insights into the molecular mechanisms of toxicity.[13][15] Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes.

Protocol: Microarray Analysis of Gene Expression Following Chemical Exposure [15][16]

Materials:

  • Cells or tissues exposed to the test chemical and vehicle control

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • Fluorescently labeled nucleotides (e.g., Cy3 and Cy5)

  • DNA microarray slides

  • Hybridization chamber and buffers

  • Microarray scanner

  • Data analysis software

Procedure:

  • RNA Extraction: Expose cells or tissues to the test chemical for a defined period. Extract total RNA from both treated and control samples using a commercial kit. Assess the quality and quantity of the RNA.[17]

  • cDNA Labeling: Reverse transcribe the RNA from the treated and control samples into cDNA. During this process, incorporate fluorescently labeled nucleotides (e.g., Cy3 for the control and Cy5 for the treated sample).[16]

  • Hybridization: Combine the labeled cDNA from the treated and control samples and hybridize them to a microarray slide containing thousands of known gene probes. The hybridization is typically carried out overnight in a hybridization chamber.[18]

  • Washing and Scanning: After hybridization, wash the microarray slide to remove any unbound labeled cDNA. Scan the slide using a microarray scanner that can detect the fluorescence from both Cy3 and Cy5.[18]

  • Data Analysis: The scanner generates two separate images corresponding to the two fluorescent dyes. The images are then merged, and the intensity of the fluorescence for each spot (representing a gene) is quantified. The ratio of the fluorescence intensities (Cy5/Cy3) indicates the change in gene expression for each gene in the treated sample relative to the control. Genes with a significant change in expression (up- or down-regulation) are identified.

Data Presentation

Quantitative data from high-throughput screening assays are essential for comparing the biological activity of different environmental chemicals.

Table 1: Estrogenic Activity of Selected Phytoestrogens and Industrial Chemicals

CompoundTypeEstrogen Receptor Binding Affinity (Relative to Estradiol=100)Proliferative Activity in MCF-7 cells (Relative to Estradiol=100)
17β-EstradiolEndogenous Hormone100100
Diethylstilbestrol (DES)Pharmaceutical121110
Bisphenol A (BPA)Industrial Chemical0.01 - 0.10.001 - 0.01
GenisteinPhytoestrogen1 - 50.1 - 1
CoumestrolPhytoestrogen10 - 201 - 5
4-NonylphenolIndustrial Chemical0.01 - 0.050.001 - 0.005

Data compiled from multiple sources for illustrative purposes.[7][19][20]

Table 2: Cytotoxicity of Bisphenol A (BPA) and its Analogs in Zebrafish Embryos [21]

CompoundLC₅₀ (µM) after 96h exposure
Bisphenol A (BPA)45.6
Bisphenol S (BPS)> 100
Bisphenol F (BPF)32.8
Bisphenol P (BPP)15.2

LC₅₀ (Lethal Concentration 50%) is the concentration of a chemical that is lethal to 50% of the test organisms.

Visualization of Pathways and Workflows

Diagrams are crucial for visualizing complex biological pathways and experimental procedures.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis cluster_followup Follow-up Compound_Library Compound Library Liquid_Handling Robotic Liquid Handling Compound_Library->Liquid_Handling Assay_Plates Assay Plates (e.g., 384-well) Assay_Plates->Liquid_Handling Incubation Incubation Liquid_Handling->Incubation Signal_Detection Signal Detection (e.g., Plate Reader) Incubation->Signal_Detection Raw_Data Raw Data Acquisition Signal_Detection->Raw_Data Normalization Data Normalization Raw_Data->Normalization Hit_Identification Hit Identification Normalization->Hit_Identification Dose_Response Dose-Response Analysis Hit_Identification->Dose_Response Hit_Confirmation Hit Confirmation Dose_Response->Hit_Confirmation Secondary_Assays Secondary Assays Hit_Confirmation->Secondary_Assays Mechanism_Studies Mechanism of Action Studies Secondary_Assays->Mechanism_Studies

Caption: High-Throughput Screening (HTS) Workflow.

Estrogen_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen / Environmental Estrogen Membrane_ER Membrane ER (mER) Estrogen->Membrane_ER Cytosolic_ER Cytosolic ER Estrogen->Cytosolic_ER PI3K_AKT PI3K/AKT Pathway Membrane_ER->PI3K_AKT Activates MAPK MAPK Pathway Membrane_ER->MAPK Activates ER_Dimer ER Dimer Cytosolic_ER->ER_Dimer Dimerization HSP HSP HSP->Cytosolic_ER dissociates Cellular_Response Cellular Response (Proliferation, etc.) PI3K_AKT->Cellular_Response MAPK->Cellular_Response ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates Gene_Transcription->Cellular_Response

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Biphenylyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-biphenylyl diphenyl phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for obtaining high-purity this compound from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound?

Common impurities depend on the synthetic route but often include unreacted starting materials such as phenol and 2-phenylphenol, triphenyl phosphate (TPP), and byproducts like bis(2-biphenylyl)phenyl phosphate or tris(2-biphenylyl) phosphate.[1] The formation of these byproducts is influenced by the stoichiometry of the reactants.[1]

Q2: What are the recommended methods for purifying this compound?

The primary methods for purifying this compound are vacuum distillation and column chromatography over alumina.[2] Recrystallization can also be employed as a final polishing step.

Q3: How can I monitor the purity of this compound during purification?

Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the purification. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity.[3][4]

Q4: What are the key physical properties of this compound relevant to its purification?

Key properties include its high boiling point, which necessitates vacuum distillation, and its solid form at room temperature, making recrystallization a viable option.[5][6] It is generally soluble in organic solvents like acetone and DMSO, but only slightly soluble in methanol and insoluble in water.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Product "oils out" during recrystallization. The solvent is too nonpolar for the compound. The cooling rate is too fast. High concentration of impurities depressing the melting point.Re-dissolve the oil in a slightly more polar solvent or a solvent mixture. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Perform a preliminary purification by column chromatography to remove the bulk of impurities.
Poor separation of product and impurities on the alumina column. Incorrect mobile phase polarity. Column overloading. Inappropriate alumina activity or pH.Optimize the solvent system using TLC first. A gradient elution from a nonpolar to a more polar solvent is often effective. Reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:50 ratio of crude material to alumina. Use neutral alumina for the separation of esters like this compound.[7] Ensure the alumina is properly activated if necessary.
Product decomposes during vacuum distillation. The distillation temperature is too high. Presence of acidic or basic impurities catalyzing decomposition.Ensure a good vacuum to lower the boiling point. Wash the crude product with a dilute solution of sodium bicarbonate and then with water to remove acidic impurities before distillation.
Low recovery of the purified product. Too much solvent was used during recrystallization. The product is partially volatile under the distillation conditions. Incomplete elution from the chromatography column.Concentrate the mother liquor from recrystallization to recover more product. Ensure the vacuum distillation apparatus is well-sealed and the collection flask is adequately cooled. After the main product fractions have been collected, flush the column with a more polar solvent to ensure all the product has been eluted.
Co-elution of triphenyl phosphate (TPP) with the desired product. TPP and this compound have similar polarities.Use a shallow elution gradient during column chromatography to improve resolution. Consider using a different stationary phase, such as silica gel, which may offer different selectivity. Multiple recrystallizations may be necessary to remove the final traces of TPP.

Data Presentation

The following tables summarize typical parameters and expected outcomes for the purification of this compound. Note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 132-29-6
Molecular Formula C₂₄H₁₉O₄P
Molecular Weight 402.39 g/mol [6]
Appearance White to off-white solid[5]
Boiling Point 289-290 °C at 11.5 Torr
Purity (Commercial) ≥98% (by HPLC)[3][6]
Storage Temperature 2-8°C[6]

Table 2: Typical Purification Outcomes

Purification Method Typical Purity Achieved Typical Yield Key Parameters
Vacuum Distillation 95-98%70-85%Pressure: < 1 Torr; Temperature: 240-260 °C
Alumina Column Chromatography >98%60-80%Stationary Phase: Neutral Alumina; Mobile Phase: Hexane/Ethyl Acetate Gradient
Recrystallization >99%80-95% (from already purified material)Solvent: Ethanol or Ethanol/Water mixture

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for the initial purification of the crude reaction mixture to remove non-volatile impurities and some colored byproducts.

  • Preparation:

    • Ensure the crude this compound is free of any residual acidic or basic impurities by washing with a dilute sodium bicarbonate solution, followed by water, and then drying.

    • Set up a vacuum distillation apparatus with a short path distillation head. Ensure all glassware is dry and joints are well-sealed.

  • Distillation:

    • Place the crude material in the distillation flask.

    • Slowly apply vacuum, ensuring no bumping occurs. A vacuum of < 1 Torr is recommended.

    • Gradually heat the distillation flask. The product is expected to distill at approximately 240-260 °C under high vacuum.

    • Collect the fractions. The main fraction containing the pure product should be a colorless to pale yellow liquid that will solidify upon cooling.

  • Post-Distillation:

    • Allow the apparatus to cool completely before releasing the vacuum.

    • The purified product can be used directly or subjected to further purification by chromatography or recrystallization.

Protocol 2: Purification by Alumina Column Chromatography

This method is effective for separating the desired product from closely related impurities.

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of neutral alumina (Activity Grade I, 70-230 mesh) in a nonpolar solvent (e.g., hexane).

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the alumina to settle into a packed bed.

  • Sample Loading:

    • Dissolve the crude or distilled this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

    • Alternatively, for better resolution, adsorb the crude material onto a small amount of alumina (dry loading).

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with a nonpolar solvent such as hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.

    • Monitor the elution of the product by collecting fractions and analyzing them by TLC.

  • Fraction Collection and Analysis:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization

This protocol is ideal for a final purification step to obtain a highly pure, crystalline product.

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the purified product in a minimal amount of hot ethanol.

    • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form. An ethanol/water mixture can also be effective.[8]

  • Recrystallization:

    • Dissolve the this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow Crude Crude Reaction Mixture Distillation Vacuum Distillation Crude->Distillation Initial Cleanup ColumnChromatography Alumina Column Chromatography Distillation->ColumnChromatography Separation of Impurities PureProduct Pure 2-Biphenylyl Diphenyl Phosphate Distillation->PureProduct If Sufficiently Pure Recrystallization Recrystallization ColumnChromatography->Recrystallization Final Polishing ColumnChromatography->PureProduct If Sufficiently Pure Recrystallization->PureProduct High Purity

Caption: General purification workflow for this compound.

TroubleshootingLogic start Purification Issue oiling_out Oiling Out in Recrystallization? start->oiling_out poor_separation Poor Separation in Chromatography? start->poor_separation low_yield Low Product Yield? start->low_yield oiling_out_sol1 Change Solvent/Mixture oiling_out->oiling_out_sol1 oiling_out_sol2 Slower Cooling oiling_out->oiling_out_sol2 poor_sep_sol1 Optimize Mobile Phase (via TLC) poor_separation->poor_sep_sol1 poor_sep_sol2 Reduce Column Loading poor_separation->poor_sep_sol2 low_yield_sol1 Concentrate Mother Liquor low_yield->low_yield_sol1 low_yield_sol2 Check for Leaks (Distillation) low_yield->low_yield_sol2 low_yield_sol3 Flush Column with Stronger Solvent low_yield->low_yield_sol3

Caption: Troubleshooting logic for common purification issues.

References

troubleshooting side reactions in biphenyl phosphine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of biphenyl phosphine ligands.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of biphenyl phosphine ligands, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction to form the biphenyl phosphine is showing low or no conversion. What are the common causes?

A1: Low or no conversion in biphenyl phosphine synthesis can stem from several factors, primarily related to the reactivity of your starting materials and the integrity of your reaction conditions.

  • Inactive Grignard or Organolithium Reagent: The formation of the crucial carbon-phosphorus bond often relies on a highly reactive organometallic species.

    • Cause: The magnesium turnings used for Grignard reagent formation may have an oxide layer, or the organolithium reagent may have degraded due to improper storage or handling.

    • Solution: Activate magnesium turnings with iodine or 1,2-dibromoethane before adding the aryl halide. For organolithium reagents, titration is recommended to determine the active concentration before use. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

  • Inefficient Oxidative Addition in Suzuki-Miyaura Coupling: When synthesizing the biphenyl backbone via Suzuki-Miyaura coupling, the palladium catalyst may not be effectively inserting into the carbon-halogen bond.

    • Cause: This can be due to a sterically hindered or electron-rich aryl halide. The choice of palladium precursor, ligand, and base is also critical.

    • Solution: For challenging substrates, consider using a more electron-rich and bulky phosphine ligand to facilitate oxidative addition. Using a pre-catalyst can also improve reactivity. Ensure the chosen base is appropriate for the substrate; for instance, stronger bases like potassium phosphate (K₃PO₄) are often effective.[1]

  • Poor Quality Starting Materials: Impurities in starting materials can interfere with the reaction.

    • Cause: Aryl halides may contain residual acid or water. Solvents may not be sufficiently anhydrous.

    • Solution: Purify aryl halides by distillation or recrystallization. Use freshly distilled, anhydrous solvents.

Q2: I am observing a significant amount of phosphine oxide in my final product. How can I prevent this and how do I remove it?

A2: The formation of phosphine oxide is a very common side reaction as phosphines are susceptible to oxidation, especially electron-rich alkylphosphines.

  • Prevention:

    • Strictly Anaerobic and Anhydrous Conditions: The primary cause of phosphine oxide formation is exposure to air and moisture. All steps of the synthesis and workup should be performed under an inert atmosphere (e.g., using a Schlenk line or in a glovebox).[2] All solvents and reagents must be thoroughly degassed and dried.

    • Solvent Choice: Use solvents that are less likely to contain peroxide impurities.

    • Borane Protection: For particularly sensitive phosphines, protection as a phosphine-borane complex can prevent oxidation during synthesis and purification. The borane group can be removed later by treatment with an amine or by heating.

  • Removal (Reduction of Phosphine Oxide):

    • Trichlorosilane (HSiCl₃): This is a common and effective reagent for the reduction of phosphine oxides back to the desired phosphine. The reaction is typically performed in the presence of a base like triethylamine in a solvent such as toluene at elevated temperatures.[1]

    • Other Silanes: Other silanes, such as phenylsilane, can also be used, sometimes under milder conditions.

Q3: My Grignard-based synthesis is producing a significant amount of biphenyl homocoupling (Wurtz coupling) product. How can I minimize this?

A3: The formation of biphenyl (from the coupling of two aryl Grignard reagents) is a known side reaction, especially at higher temperatures and concentrations.

  • Control of Reaction Temperature: Maintain a low temperature during the formation and reaction of the Grignard reagent.

  • Slow Addition: Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the formed Grignard reagent.

  • Solvent: Diethyl ether is a common solvent for Grignard reactions.

Q4: In my Suzuki-Miyaura coupling to form the biphenyl backbone, I'm seeing significant dehalogenation and/or homocoupling of the boronic acid. What can I do?

A4: These are common side reactions in Suzuki-Miyaura couplings.

  • Dehalogenation: This occurs when the aryl halide is reduced instead of coupled.

    • Cause: This can be promoted by certain bases and solvents.

    • Solution: Careful selection of the base is crucial. Inorganic bases like carbonates (e.g., Na₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are often preferred over organic amine bases.[3]

  • Homocoupling of Boronic Acid: This leads to the formation of a biaryl derived from the boronic acid starting material.

    • Cause: This side reaction can be catalyzed by the palladium complex, especially in the presence of oxygen.

    • Solution: Ensure the reaction is thoroughly deoxygenated before adding the palladium catalyst. Using a precise 1:1 stoichiometry of the coupling partners can also minimize homocoupling.

Frequently Asked Questions (FAQs)

Q: What is the best synthetic route to prepare biphenyl phosphine ligands?

A: There is no single "best" route, as the optimal method depends on the specific ligand structure and the available starting materials. Common successful strategies include:

  • Lithiation of a 2-halobiphenyl followed by reaction with a chlorophosphine (e.g., PCl₃, R₂PCl). This is a direct and versatile method.

  • Suzuki-Miyaura coupling to first form a biphenyl phosphine oxide from (2-bromophenyl)diphenylphosphine oxide and an arylboronic acid, followed by reduction to the phosphine.[1] This route is tolerant of a wide range of functional groups.

  • Grignard-based methods , where a Grignard reagent is formed from a bromobiphenyl and then reacted with a phosphorus electrophile.[4]

Q: How should I purify my final biphenyl phosphine ligand?

A: Purification can be challenging due to the air-sensitivity of many phosphine ligands.

  • Crystallization: If the product is a solid, crystallization from an appropriate solvent system under an inert atmosphere is often the best method to obtain high purity.

  • Column Chromatography: If chromatography is necessary, it must be performed using degassed solvents and under an inert atmosphere. A column flushed with nitrogen or argon is recommended. For very air-sensitive compounds, purification as the more stable phosphine oxide followed by reduction is a good strategy.

  • Filtration through Celite/Silica: To remove solid impurities, filtration through a pad of Celite or silica gel under inert atmosphere can be effective.

Q: Which phosphine ligand is best for a specific cross-coupling reaction?

A: The choice of a biphenyl phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) is highly dependent on the specific substrates (aryl halide and nucleophile) in your cross-coupling reaction. Generally, more sterically hindered and electron-rich ligands facilitate the coupling of challenging substrates like aryl chlorides. It is often necessary to screen a small library of ligands to find the optimal one for a new transformation.

Data Presentation

The choice of base in Suzuki-Miyaura coupling reactions for the synthesis of biphenyl phosphine oxides can significantly impact the yield. The following table summarizes the effect of different bases on the coupling of (2-bromophenyl)diphenylphosphine oxide with phenylboronic acid.

EntryBaseSolventCatalystLigandTemperature (°C)Time (h)Yield (%)
1K₃PO₄DioxanePd(dba)₂PPh₃1051283
2Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001275
3Cs₂CO₃DioxanePd(OAc)₂SPhos100890
4K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001278

Data is compiled for illustrative purposes and actual yields are substrate and condition dependent.[1][3]

Experimental Protocols

Protocol 1: Synthesis of (2'-Phenyl-[1,1'-biphenyl]-2-yl)diphenylphosphine Oxide via Suzuki-Miyaura Coupling [1]

  • Reaction Setup: To a flame-dried Schlenk tube, add (2-bromophenyl)diphenylphosphine oxide (1.40 mmol, 1.0 equiv), phenylboronic acid (1.40 mmol, 1.0 equiv), potassium phosphate (K₃PO₄) (2.80 mmol, 2.0 equiv), bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.04 mmol, 3 mol%), and triphenylphosphine (PPh₃) (0.17 mmol, 12 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon three times.

  • Solvent Addition: Add 5 mL of anhydrous, degassed dioxane via cannula.

  • Reaction: Stir the mixture at 105 °C overnight.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with chloroform (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography on silica gel to yield the desired phosphine oxide.

Protocol 2: Reduction of Biphenyl Phosphine Oxide to Biphenyl Phosphine with Trichlorosilane [1]

  • Reaction Setup: Place the biphenyl phosphine oxide (1.12 mmol, 1.0 equiv) in a flame-dried Schlenk tube and dissolve in 10 mL of anhydrous, degassed toluene.

  • Cooling: Freeze the solution in liquid nitrogen.

  • Reagent Addition: Under a stream of argon, add triethylamine (6.2 mmol, 5.5 equiv) followed by trichlorosilane (5.7 mmol, 5.1 equiv).

  • Reaction: Seal the tube and stir the mixture at 120 °C for 6 hours.

  • Quenching: Cool the reaction to room temperature and carefully add a saturated aqueous solution of NaHCO₃ (1 mL).

  • Workup: Stir for 5 minutes, then filter the mixture through a pad of alumina under an argon atmosphere. Wash the pad with degassed toluene (3 x 10 mL).

  • Isolation: Concentrate the filtrate in vacuo to yield the biphenyl phosphine.

Visualizations

Troubleshooting_Low_Conversion start Low/No Conversion cause1 Inactive Organometallic Reagent? start->cause1 Grignard/Lithiation cause2 Inefficient Suzuki Coupling? start->cause2 Suzuki Coupling cause3 Poor Starting Material Quality? start->cause3 solution1a Activate Mg with I2 or 1,2-dibromoethane cause1->solution1a Yes solution1b Titrate organolithium reagent cause1->solution1b Yes solution2a Use bulkier, electron-rich ligand cause2->solution2a Yes solution2b Screen different bases (e.g., K3PO4) cause2->solution2b Yes solution3a Purify aryl halide cause3->solution3a Yes solution3b Use anhydrous solvents cause3->solution3b Yes Phosphine_Oxide_Mitigation cluster_prevention Prevention cluster_removal Removal (Reduction) start Phosphine Oxide Formation p1 Strict Anaerobic/Anhydrous Conditions start->p1 p2 Use Peroxide-Free Solvents start->p2 p3 Protect as Phosphine-Borane start->p3 r1 Trichlorosilane (HSiCl3) / Et3N start->r1 If formed r2 Other Silane Reagents start->r2 If formed Suzuki_Coupling_Workflow start Start: Suzuki Coupling for Phosphine Oxide step1 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) start->step1 step2 2. Add Pd Catalyst & Ligand step1->step2 step3 3. Degas Reaction Mixture step2->step3 step4 4. Heat to Reaction Temperature step3->step4 step5 5. Monitor Reaction Progress (TLC/GC) step4->step5 step6 6. Aqueous Workup step5->step6 step7 7. Purification (Chromatography/Crystallization) step6->step7 end Product: Biphenyl Phosphine Oxide step7->end

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving the coupling of aryl halides.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction is giving a low yield. What are the common causes?

A1: Low yields in Suzuki-Miyaura couplings can stem from several factors.[1][2] Key areas to investigate include:

  • Catalyst and Ligand: Inefficient catalyst systems, catalyst decomposition, or inappropriate ligand choice can significantly impact yield. The reactivity of the aryl halide (I > Br > OTf > Cl) dictates the choice of a suitable catalyst and ligand.[3][4] For less reactive aryl chlorides, more electron-rich and bulky ligands are often required to promote the oxidative addition step.[1][3]

  • Base: The choice and amount of base are critical. The base activates the boronic acid to form a more reactive boronate species.[5][6][7] Insufficient or inappropriate base can lead to a sluggish reaction. However, some strong bases can also promote side reactions.

  • Solvent: The solvent influences the solubility of reactants and the stability of intermediates.[8][9][10] Biphasic solvent systems (e.g., toluene/water, THF/water) are common, but anhydrous conditions can also be effective, especially with certain boronic esters.[1]

  • Reaction Temperature: The temperature needs to be optimized. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and increased side reactions. Some modern catalyst systems can facilitate reactions at room temperature.[11][12]

  • Substrate Quality: Impurities in the aryl halide or boronic acid can poison the catalyst. Boronic acids are also susceptible to decomposition (protodeboronation) and homocoupling.[1][13]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and promote the homocoupling of boronic acids.[1][14] Therefore, thorough degassing of the reaction mixture and maintaining an inert atmosphere are crucial.

Q2: I am observing significant amounts of homocoupling product from my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of boronic acids to form biaryl byproducts is a common issue, often promoted by the presence of oxygen and Pd(II) species.[1] To minimize homocoupling:

  • Ensure Rigorous Degassing: Thoroughly degas your solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[2]

  • Use High-Purity Reagents: Ensure your boronic acid is pure and free from contaminants that could lead to oxidative side reactions.

  • Control Catalyst Loading: While sufficient catalyst is necessary, excessive amounts can sometimes contribute to side reactions.

  • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources which require in-situ reduction.

Q3: What is protodeboronation and how can I prevent it?

A3: Protodeboronation is the undesired cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond. This is a common pathway for boronic acid decomposition, especially for electron-rich or heteroaromatic boronic acids, and is often facilitated by aqueous basic conditions.[13] To mitigate protodeboronation:

  • Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and less prone to protodeboronation.[1][15]

  • Anhydrous Conditions: Performing the reaction under anhydrous conditions can suppress protodeboronation.[1]

  • Choice of Base: A milder base might be beneficial.

  • Slow-Release Strategy: Using protected boronic acid derivatives that slowly release the active boronic acid into the reaction can minimize its decomposition.[13][15]

Q4: How do I choose the right catalyst and ligand for my specific aryl halide?

A4: The choice of catalyst and ligand is crucial and depends primarily on the reactivity of the aryl halide. The general reactivity order is I > Br > OTf > Cl.[4]

  • For Aryl Iodides and Bromides: These are generally more reactive. Standard palladium catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with triphenylphosphine (PPh₃) are often effective.[11]

  • For Aryl Chlorides and Triflates: These are less reactive and require more specialized catalyst systems to facilitate the challenging oxidative addition step.[3] Highly electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are commonly used in these cases.[1][16]

Below is a general guide for ligand selection based on the aryl halide's electronic properties:

Aryl HalideLigand CharacteristicsExamples
Electron-richElectron-rich and bulkyAlkylphosphines (e.g., P(t-Bu)₃), Ferrocenylphosphines
Electron-poorCan often work with less donating ligandsTriphenylphosphine (PPh₃) and its derivatives
Sterically hinderedBulky ligands to promote reductive eliminationAdamantyl-based ligands, bulky biarylphosphines
Q5: What is the role of the base in the Suzuki-Miyaura coupling, and how do I select an appropriate one?

A5: The base plays a crucial role in the transmetalation step of the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate anion (RB(OH)₃⁻), which then transfers its organic group to the palladium center.[5][6][7]

Commonly used bases include:

  • Carbonates: K₂CO₃, Cs₂CO₃, Na₂CO₃[1]

  • Phosphates: K₃PO₄[1]

  • Hydroxides: NaOH, KOH[1]

  • Alkoxides: KOtBu, NaOMe[1]

  • Fluorides: KF, CsF[1]

The choice of base can depend on the solvent system and the sensitivity of your substrates. For instance, stronger bases like hydroxides and alkoxides are often used but may not be suitable for base-sensitive functional groups.[14] Weaker bases like carbonates and phosphates are widely applicable.

Troubleshooting Guides

Problem: No Reaction or Very Low Conversion
Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst.
Poor Ligand Choice For unreactive aryl halides (e.g., chlorides), switch to a more electron-rich and sterically bulky ligand (e.g., a Buchwald ligand).
Incorrect Base The base may not be strong enough or may be insoluble in the reaction medium. Try a different base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).
Low Reaction Temperature Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Oxygen in the System Ensure all reagents and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere.
Impure Starting Materials Purify the aryl halide and boronic acid. Check the purity of the boronic acid by NMR, as they can decompose upon storage.
Problem: Formation of Multiple Byproducts
Possible Cause Troubleshooting Step
Homocoupling of Boronic Acid Rigorously degas the reaction mixture. Use high-purity boronic acid.
Protodeboronation Switch to a more stable boronic ester (e.g., pinacol ester). Use anhydrous conditions or a milder base.
Side reactions due to high temperature Lower the reaction temperature. A more active catalyst may allow for milder conditions.
Hydrolysis of sensitive functional groups Use a non-aqueous solvent system and a non-hydroxide base (e.g., K₃PO₄, CsF).

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water mixture, 4:1, 5 mL)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_catalyst Check Catalyst/Ligand Activity start->check_catalyst check_base Evaluate Base Choice & Amount start->check_base check_conditions Optimize Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Verify Reagent Purity start->check_reagents side_reactions Investigate Side Reactions (Homocoupling, Protodeboronation) check_catalyst->side_reactions check_base->side_reactions check_conditions->side_reactions check_reagents->side_reactions optimize Systematically Optimize Parameters side_reactions->optimize

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Relationship of Key Reaction Components

reaction_components cluster_reactants Reactants cluster_conditions Conditions ArylHalide Aryl Halide (Ar-X) Catalyst Pd(0) Catalyst ArylHalide->Catalyst Oxidative Addition BoronicAcid Boronic Acid/Ester (Ar'-B(OR)2) Base Base BoronicAcid->Base Activation Product Coupled Product (Ar-Ar') Catalyst->Product Reductive Elimination Base->Catalyst Transmetalation Solvent Solvent Solvent->Catalyst Influences Solubility & Stability

Caption: Interplay of reactants and conditions in the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Synthesis of 2-Biphenylyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of 2-biphenylyl diphenyl phosphate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves the reaction of phosphorus oxychloride (POCl₃) with o-phenylphenol and phenol in the presence of a Lewis acid catalyst, such as magnesium chloride.[1] This can be performed in a one-pot synthesis or a stepwise approach.

Q2: What are the main applications of this compound?

A2: this compound is primarily used as a plasticizer, particularly for triacetyl cellulose (TAC) polymer resins, and as a flame retardant in various materials.[1][2]

Q3: What are the typical side products in this synthesis, and how can they be minimized?

A3: Common side products include bis(o-biphenyl) phenyl phosphate and tris(o-biphenyl) phosphate.[1] Their formation can be minimized by carefully controlling the reaction stoichiometry, temperature, and the order of reactant addition. A stepwise approach is generally preferred over a simultaneous reaction of all components.[1]

Q4: What purification methods are recommended for the final product?

A4: The crude product can be purified using standard techniques such as extraction, vacuum distillation, or column chromatography to remove unreacted starting materials and side products.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incorrect stoichiometry of reactants.- Suboptimal reaction temperature.- Formation of significant amounts of side products (e.g., bis(o-biphenyl) phenyl phosphate).[1]- Inefficient catalyst activity.- Carefully control the molar ratios of phosphorus oxychloride, phenol, and o-phenylphenol. A slight excess of phosphorus oxychloride may be beneficial in certain procedures.[1]- Optimize the temperature for each step of the reaction. Refer to the detailed experimental protocols for recommended temperature ranges.[1]- Employ a stepwise addition of reactants. For instance, reacting phosphorus oxychloride with phenol first before adding o-phenylphenol can improve selectivity.[1]- Ensure the Lewis acid catalyst (e.g., MgCl₂) is anhydrous and catalytically active.
High Levels of Impurities/Side Products - Simultaneous reaction of all three starting materials.[1]- Reaction temperature is too high or reaction time is too long, leading to further substitution.- Impure starting materials.- Adopt a stepwise reaction protocol. See the experimental protocols and diagrams below for recommended sequences.- Monitor the reaction progress using techniques like TLC or GC to avoid prolonged reaction times.- Use high-purity phosphorus oxychloride, phenol, and o-phenylphenol.
Difficulty in Product Purification - The boiling points of the desired product and side products are very close.- The product is thermally unstable at high distillation temperatures.- For distillation, use a high-vacuum system to lower the boiling points.- If distillation is ineffective, consider using column chromatography with an appropriate solvent system for separation.[1][2]
Reaction Stalls or Proceeds Slowly - Inactive or insufficient amount of catalyst.- Low reaction temperature.- Use a fresh, anhydrous Lewis acid catalyst in the appropriate molar ratio.- Gradually increase the reaction temperature to the optimal range for the specific reaction step, while monitoring for side product formation.[1]

Experimental Protocols

Protocol 1: Stepwise Synthesis via Diphenyl Phosphorochloridate Intermediate

This method prioritizes the formation of the diphenyl phosphorochloridate intermediate before reaction with o-phenylphenol to enhance selectivity.

Step 1: Synthesis of Diphenyl Phosphorochloridate

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge phosphorus oxychloride (1.0 eq) and a Lewis acid catalyst (e.g., MgCl₂, 0.01-0.05 eq).

  • Slowly add phenol (2.0 eq) to the mixture while maintaining the temperature between 80-100°C.

  • Stir the reaction mixture at 100-110°C until the evolution of HCl gas ceases.

  • The resulting intermediate is diphenyl phosphorochloridate.

Step 2: Reaction with o-Phenylphenol

  • To the crude diphenyl phosphorochloridate, add o-phenylphenol (1.0 eq).

  • Gradually increase the temperature to 140-210°C and maintain for 2-4 hours.[1]

  • Monitor the reaction completion by TLC or GC.

  • After completion, cool the reaction mixture and proceed with purification.

Protocol 2: Stepwise Synthesis via o-Biphenylyl Dichlorophosphate Intermediate

This alternative stepwise approach involves reacting phosphorus oxychloride with o-phenylphenol first.

Step 1: Synthesis of o-Biphenylyl Dichlorophosphate

  • In a suitable reaction vessel, charge phosphorus oxychloride (2.5-4.0 eq) and a Lewis acid catalyst (e.g., MgCl₂).

  • Add o-phenylphenol (1.0 eq) to the mixture.

  • Heat the reaction mixture to an internal temperature of 80-120°C and maintain for 0.5-6 hours.[1] This excess of POCl₃ and controlled temperature favors the formation of the dichlorophosphate intermediate.[1]

Step 2: Reaction with Phenol

  • To the resulting intermediate mixture, add phenol (2.0 eq).

  • Increase the temperature to 130-220°C and stir until the reaction is complete.[1]

  • Cool the mixture and proceed with purification steps.

Quantitative Data Summary

Parameter Protocol 1 (via Diphenyl Phosphorochloridate) Protocol 2 (via o-Biphenylyl Dichlorophosphate) Reference
Reactant Ratios (POCl₃ : Phenol : o-Phenylphenol) 1 : 2 : 1 (Stepwise addition)2.5-4 : 2 : 1 (Stepwise addition)[1]
Step 1 Temperature 80 - 110 °C80 - 120 °C[1]
Step 2 Temperature 140 - 210 °C130 - 220 °C[1]
Catalyst Lewis Acid (e.g., MgCl₂)Lewis Acid (e.g., MgCl₂)[1]

Visualized Workflows and Pathways

Synthesis_Pathway_1 cluster_step1 Step 1 cluster_step2 Step 2 POCl3 Phosphorus Oxychloride Intermediate1 Diphenyl Phosphorochloridate POCl3->Intermediate1 Phenol Phenol Phenol->Intermediate1 oPP o-Phenylphenol FinalProduct 2-Biphenylyl Diphenyl Phosphate oPP->FinalProduct Catalyst Lewis Acid (e.g., MgCl₂) Catalyst->Intermediate1 Intermediate1->FinalProduct

Caption: Stepwise synthesis via a diphenyl phosphorochloridate intermediate.

Synthesis_Pathway_2 cluster_step1 Step 1 cluster_step2 Step 2 POCl3 Phosphorus Oxychloride (Excess) Intermediate2 o-Biphenylyl Dichlorophosphate POCl3->Intermediate2 Phenol Phenol FinalProduct 2-Biphenylyl Diphenyl Phosphate Phenol->FinalProduct oPP o-Phenylphenol oPP->Intermediate2 Catalyst Lewis Acid (e.g., MgCl₂) Catalyst->Intermediate2 Intermediate2->FinalProduct

Caption: Stepwise synthesis via an o-biphenylyl dichlorophosphate intermediate.

Troubleshooting_Logic Start Low Yield or High Impurity CheckStoichiometry Verify Reactant Stoichiometry Start->CheckStoichiometry CheckTemp Review Reaction Temperatures Start->CheckTemp CheckMethod Evaluate Synthesis Method Start->CheckMethod OptimizeParams Optimize Temp & Reaction Time CheckStoichiometry->OptimizeParams CheckTemp->OptimizeParams OnePot One-Pot Method Used? CheckMethod->OnePot SwitchToStepwise Switch to Stepwise Protocol OnePot->SwitchToStepwise Yes OnePot->OptimizeParams No End Improved Efficiency SwitchToStepwise->End Purification Refine Purification (Vacuum Distillation / Chromatography) OptimizeParams->Purification Purification->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Synthesis of Non-Symmetric Biphenyl Phosphines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of non-symmetric biphenyl phosphines. The content is tailored for researchers, scientists, and drug development professionals to facilitate their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing non-symmetric biphenyl phosphines?

A1: The synthesis of non-symmetrically substituted biphenyl phosphines presents several key challenges. The primary difficulty lies in controlling the selective formation of the C-C bond between two different aryl units, often leading to undesired homocoupling byproducts. Subsequent introduction of the phosphine moiety can also be problematic, requiring careful handling to prevent oxidation. For chiral ligands, achieving high atropselectivity during the biaryl bond formation is a significant hurdle.[1] Purification of the final phosphine products can also be difficult due to their sensitivity to air.[2]

Q2: Which cross-coupling reactions are most effective for creating the unsymmetrical biphenyl backbone?

A2: The Suzuki-Miyaura cross-coupling reaction is a widely used and effective method for synthesizing unsymmetrical biaryls due to its mild reaction conditions and the commercial availability of a wide range of boronic acids.[3] Other common methods include Stille, Negishi, and Ullmann couplings.[3][4] The choice of reaction often depends on the functional group tolerance and the specific substrates involved. For instance, Stille couplings offer excellent functional group tolerance but involve highly toxic tin reagents, making purification challenging.[5]

Q3: My phosphine product is oxidizing during purification. How can I prevent this?

A3: Phosphines are easily oxidized to their corresponding phosphine oxides, which complicates isolation.[2] To mitigate this, it is crucial to work under an inert atmosphere (e.g., argon or nitrogen). One effective strategy is to protect the phosphine as a phosphine-borane complex, which is stable and can be purified using standard techniques like column chromatography. The borane protecting group can then be removed in a subsequent step to yield the free phosphine.[2]

Q4: How can I synthesize enantiomerically pure chiral biphenyl phosphines without a tedious resolution step?

A4: Achieving enantiopurity without classical resolution is a significant goal in chiral ligand synthesis. One advanced strategy involves a central-to-axial chirality transfer. This method uses a chiral auxiliary to direct the formation of the biaryl axis with high diastereoselectivity.[1] For example, asymmetric intramolecular Ullmann coupling or oxidative coupling can achieve essentially complete atropdiastereoselectivity, providing a direct route to the diastereopure C2-symmetric biphenyl phosphine ligand.[1]

Troubleshooting Guides

Issue 1: Significant Homocoupling Byproducts Observed in Suzuki-Miyaura Coupling

You are observing a high yield of symmetric biaryls (e.g., A-A and B-B) instead of your desired non-symmetric product (A-B).

Primary Cause: The most common cause of homocoupling in Suzuki-Miyaura reactions is the presence of oxygen, which promotes the oxidative homocoupling of the boronic acid reagent.[6] Other factors include inappropriate choice of base, catalyst, or high reaction temperatures.

Troubleshooting Steps:

  • Rigorous Oxygen Exclusion: Ensure all solvents and reagents are thoroughly degassed. This can be achieved by sparging with an inert gas like argon or by using several freeze-pump-thaw cycles.[6]

  • Optimize Base and Solvent: The choice of base and solvent is critical. Screen a variety of conditions, as the optimal system is highly substrate-dependent.[5]

  • Use a Pre-formed Pd(0) Catalyst: Using a pre-formed Pd(0) source, such as Pd(PPh₃)₄, can bypass the in-situ reduction step of a Pd(II) precursor, which can sometimes contribute to side reactions.[5]

  • Control Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid reagent. An excess of the aryl halide can sometimes lead to its homocoupling.

  • Consider Boronic Acid Alternatives: If homocoupling of the boronic acid is persistent, consider using more stable derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates.[5]

Issue 2: Low Yield or No Reaction in the Phosphination Step

You are attempting to introduce a phosphine group (e.g., -PPh₂ or -PCy₂) onto the biphenyl backbone, but the reaction shows low conversion or fails completely.

Primary Cause: This issue can arise from several factors, including poor nucleophilicity of the phosphide source, steric hindrance on the biphenyl substrate, or deactivation of reagents.

Troubleshooting Steps:

  • Choice of Phosphinating Agent: The reaction of a lithiated biphenyl with a chlorophosphine (e.g., ClPPh₂) is a common method.[7] Ensure the lithiation is complete before adding the chlorophosphine. Alternatively, using metal phosphides (e.g., KPPh₂) with an aryl halide can be effective.[2]

  • Steric Hindrance: If the position to be phosphinated is sterically hindered (e.g., an ortho-position with bulky adjacent groups), the reaction may require higher temperatures or longer reaction times. The use of less bulky phosphinating agents should also be considered.

  • One-Pot Procedures: Consider a one-pot synthesis where an arylmagnesium halide reacts with benzyne, followed by the addition of a chlorodialkylphosphine. This method can be less time-consuming and avoids the isolation of sensitive intermediates.[8][9]

  • Protecting Groups: Ensure that other functional groups on the biphenyl backbone are compatible with the strongly nucleophilic/basic conditions of the phosphination reaction. If necessary, use appropriate protecting groups.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for Unsymmetrical Biphenyl Synthesis

This protocol is adapted from a general procedure for the synthesis of unsymmetrical biphenyls.[3]

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, combine the aryl bromide (1.0 eq.), aryl boronic acid (1.2 eq.), and anhydrous cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add palladium acetate [Pd(OAc)₂] (0.03 eq.) and triphenylphosphine (PPh₃) (0.12 eq.).

  • Solvent Addition: Add degassed 1,2-dimethoxyethane (DME).

  • Reaction: Heat the mixture to 70 °C and stir for 2-10 hours, monitoring the reaction progress by TLC.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Phosphination via Lithiation

This protocol is based on a general method for preparing bis(biphenyl)phosphine ligands.[7]

  • Reaction Setup: Dissolve 2-bromo-1,1'-biphenyl (1.0 eq.) in anhydrous diethyl ether under an argon atmosphere.

  • Lithiation: Cool the solution to 0 °C and add n-butyllithium (1.1 eq.) dropwise. Stir for 2 hours at room temperature.

  • Phosphination: Cool the resulting solution of o-lithiated biphenyl to -78 °C and slowly add the desired chlorophosphine (e.g., PhPCl₂, 0.5 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding water. Separate the organic and aqueous layers. Extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry with Na₂SO₄, and concentrate in vacuo. The crude product can be purified by recrystallization from a solvent mixture like CH₂Cl₂/hexanes.[7]

Data Summary

Table 1: Comparison of Cross-Coupling Methods for Unsymmetrical Biphenyl Synthesis

Coupling ReactionOrganometallic ReagentKey AdvantagesCommon Challenges & Drawbacks
Suzuki-Miyaura B(OH)₂, B(OR)₂Lower toxicity; many reagents are commercially available.Homocoupling; potential instability of certain boronic acids.[5]
Stille SnR₃High reactivity; excellent functional group tolerance.[5]High toxicity of tin reagents and byproducts; difficult purification.[5]
Negishi ZnXHigh yields under mild reaction conditions.[5]Air and moisture sensitivity of organozinc reagents requires strict inert atmosphere techniques.[5]
Ullmann N/A (typically Cu-mediated)Effective for certain substrates, particularly in intramolecular cyclizations.[10]Often requires high temperatures; not generally suitable for unsymmetrical intermolecular coupling due to homocoupling.[1]

Visualizations

G Aryl1 Aryl Precursor 1 (e.g., Aryl Halide) Coupling Cross-Coupling Reaction (e.g., Suzuki, Stille) Aryl1->Coupling Aryl2 Aryl Precursor 2 (e.g., Aryl Boronic Acid) Aryl2->Coupling Biphenyl Unsymmetrical Biphenyl Backbone Coupling->Biphenyl C-C Bond Formation Phosphination Phosphination (e.g., via Lithiation or Metal Phosphide) Biphenyl->Phosphination P-C Bond Formation Protection Optional: Protection (e.g., Borane Complex) Phosphination->Protection Purification Purification Phosphination->Purification Direct (if stable) Protection->Purification FinalProduct Non-Symmetric Biphenyl Phosphine Purification->FinalProduct

Caption: General workflow for the synthesis of non-symmetric biphenyl phosphines.

G Start Low Yield or Reaction Failure CheckByproducts Analyze Crude Mixture: What are the main components? Start->CheckByproducts Homocoupling High Homocoupling Byproducts CheckByproducts->Homocoupling Symmetric A-A / B-B StartingMaterial Mainly Unreacted Starting Materials CheckByproducts->StartingMaterial A-X / B-M Degradation Product Degradation / Multiple Unidentified Spots CheckByproducts->Degradation Complex Mixture Sol_Homocoupling Troubleshoot Homocoupling: 1. Degas solvents rigorously 2. Optimize base/catalyst 3. Check reagent purity Homocoupling->Sol_Homocoupling Sol_StartingMaterial Troubleshoot Reactivity: 1. Check catalyst activity 2. Increase temperature 3. Switch to more reactive precursor (e.g., Ar-I) StartingMaterial->Sol_StartingMaterial Sol_Degradation Troubleshoot Stability: 1. Use lower temperature 2. Check for air/moisture leaks 3. Protect sensitive groups Degradation->Sol_Degradation

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

G Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition Transmetal Ar¹-Pd(II)L₂(Ar²) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar¹-Ar² Transmetal->Product MX M-X Ar1X Ar¹-X Ar1X->OxAdd Ar2M Ar²-B(OH)₂ Ar2M->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

References

Technical Support Center: Degradation of 2-Biphenylyl Diphenyl Phosphate (2-BDPP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-biphenylyl diphenyl phosphate (2-BDPP). The information provided is based on established principles of organophosphate ester chemistry and available data on related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound (2-BDPP) under experimental conditions?

A1: Based on the degradation patterns of structurally similar aryl diphenyl phosphates, the primary degradation pathways for 2-BDPP are expected to be hydrolysis and oxidation.[1][2][3] Biodegradation in the presence of microorganisms is also a significant pathway, often involving enzymatic hydrolysis.[1] Photodegradation can occur upon exposure to light, particularly UV radiation.[4][5]

Q2: What are the likely degradation products of 2-BDPP?

A2: The degradation of 2-BDPP is expected to yield diphenyl phosphate (DPHP), 2-phenylphenol, and phenol as primary products resulting from the cleavage of the phosphate ester bonds.[1] Further degradation of the biphenyl moiety could lead to various hydroxylated and ring-opened products, especially under oxidative or microbial conditions.[6]

Q3: What factors can influence the rate of 2-BDPP degradation?

A3: Several factors can influence the degradation rate of 2-BDPP:

  • pH: Hydrolysis of phosphate esters is highly pH-dependent. Both acidic and basic conditions can catalyze the cleavage of the ester bonds.[7][8]

  • Temperature: Higher temperatures generally accelerate the rate of hydrolysis and thermal decomposition.[2][9][10]

  • Presence of Oxidizing Agents: Oxidants like hydrogen peroxide can lead to the formation of hydroxylated byproducts.[7]

  • Light Exposure: UV and visible light can induce photodegradation.[4][5]

  • Microbial Activity: The presence of microorganisms can significantly enhance degradation through enzymatic processes.[1][11]

Q4: How can I monitor the degradation of 2-BDPP and quantify its degradation products?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of 2-BDPP and quantifying its degradation products.[12][13][14] This involves developing a method that can separate the parent compound from all potential degradants. UV detection is typically used. Mass spectrometry (LC-MS) can be employed for the identification of unknown degradation products.[13]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental studies on the degradation of 2-BDPP.

Issue 1: No or very slow degradation observed.
Potential Cause Troubleshooting Steps
Inappropriate Stress Conditions - Hydrolysis: Ensure the pH is sufficiently acidic or basic (e.g., 0.1 M HCl or 0.1 M NaOH). For neutral conditions, high temperatures may be required.[7] - Oxidation: Use a sufficient concentration of the oxidizing agent (e.g., 3-30% H₂O₂).[7] - Photodegradation: Ensure the light source provides sufficient energy (e.g., UV lamp) and the exposure time is adequate.[4][5]
Low Temperature Increase the temperature of the experiment. Degradation reactions are generally slower at lower temperatures.[9][10]
Compound Stability 2-BDPP may be more stable under the tested conditions than anticipated. Consider increasing the severity of the stress (e.g., higher temperature, longer exposure time, higher concentration of stressor).[8]
Analytical Method Not Sensitive Enough Verify the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method to ensure it can detect small changes in the concentration of 2-BDPP.
Issue 2: Inconsistent or irreproducible degradation results.
Potential Cause Troubleshooting Steps
Variable Experimental Conditions - Tightly control all experimental parameters, including temperature, pH, concentration of reagents, and light exposure. - Use calibrated equipment (pH meter, oven, etc.).
Sample Preparation Inconsistency - Ensure consistent and accurate preparation of all solutions. - Use calibrated pipettes and balances.
Inhomogeneous Reaction Mixture - Ensure proper mixing of the reaction solution, especially if 2-BDPP is not fully dissolved.
Contamination - Use high-purity solvents and reagents to avoid unintended catalytic or inhibitory effects. - Ensure glassware is thoroughly cleaned.
Issue 3: Unexpected peaks in the chromatogram.
Potential Cause Troubleshooting Steps
Secondary Degradation Products - Over-stressing the sample can lead to the degradation of primary degradation products. Reduce the stress level or exposure time.[15]
Impurities in the Starting Material - Analyze a sample of the neat 2-BDPP to identify any pre-existing impurities.
Interaction with Excipients or Media - If working with a formulation, analyze a placebo sample under the same stress conditions to identify any peaks originating from the excipients.
Contamination from Sample Preparation or HPLC System - Run a blank (solvent) injection to check for system contamination.[16][17] - Ensure all vials, caps, and solvents are clean.

Data Presentation

Table 1: Potential Degradation Products of this compound (2-BDPP)

Degradation Product Chemical Formula Molecular Weight ( g/mol ) Expected Degradation Pathway
Diphenyl Phosphate (DPHP)C₁₂H₁₁O₄P250.19Hydrolysis, Photodegradation, Biodegradation
2-PhenylphenolC₁₂H₁₀O170.21Hydrolysis, Photodegradation, Biodegradation
PhenolC₆H₆O94.11Hydrolysis, Photodegradation, Biodegradation
Hydroxylated 2-BDPPC₂₄H₁₉O₅P418.38Oxidation
DihydroxybiphenylC₁₂H₁₀O₂186.21Microbial Degradation

Table 2: Factors Influencing the Degradation of 2-BDPP

Factor Effect on Degradation Rate Experimental Considerations
pH Increased under acidic and basic conditionsTest a range of pH values (e.g., pH 1-2, pH 7, pH 12-13).
Temperature Increases with temperatureConduct studies at various temperatures (e.g., 40°C, 60°C, 80°C).
Oxidizing Agents Increases in the presence of oxidantsUse common oxidizing agents like H₂O₂ at various concentrations.
Light Increased with light exposure, especially UVExpose samples to a controlled light source and compare with a dark control.
Microorganisms Can significantly increase degradationUse relevant microbial cultures or environmental samples (e.g., soil, water).

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on 2-BDPP.[7][8][18]

  • Preparation of Stock Solution: Prepare a stock solution of 2-BDPP in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid 2-BDPP in an oven at 80°C for 48 hours. Dissolve in the mobile phase to a final concentration of 100 µg/mL before analysis.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before injection if necessary.

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Analyze an unstressed sample as a control.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Use a gradient elution to ensure separation of polar and non-polar compounds.

    • Mobile Phase A: 0.1% phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Start with a gradient of 5% B to 95% B over 30 minutes.

  • Detection: Use a PDA detector to monitor at multiple wavelengths (e.g., 210 nm, 254 nm) and to check for peak purity.

  • Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation (resolution > 2) between 2-BDPP and all degradation products.

Mandatory Visualization

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_biodegradation Biodegradation BDPP This compound DPHP_H Diphenyl Phosphate BDPP->DPHP_H Cleavage BP_H 2-Phenylphenol BDPP->BP_H Cleavage P_H Phenol BDPP->P_H Cleavage OH_BDPP Hydroxylated 2-BDPP BDPP->OH_BDPP Hydroxylation DPHP_B Diphenyl Phosphate BDPP->DPHP_B Enzymatic Cleavage BP_B 2-Phenylphenol BDPP->BP_B Enzymatic Cleavage DBP Dihydroxybiphenyl BP_B->DBP Hydroxylation

Caption: Inferred degradation pathways of 2-BDPP.

Experimental_Workflow start Start: 2-BDPP Sample stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress sampling Sample at Time Points stress->sampling analysis HPLC/LC-MS Analysis sampling->analysis data Data Interpretation (Identify Degradants, Determine Kinetics) analysis->data end End: Stability Profile data->end

Caption: General workflow for 2-BDPP degradation studies.

References

Technical Support Center: Preventing Hydrolysis of Organophosphate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the hydrolysis of organophosphate esters (OPEs) in solution.

Troubleshooting Guide

Q1: My organophosphate ester is degrading rapidly in an aqueous solution. What are the likely causes and how can I fix it?

A1: Rapid degradation of OPEs in aqueous solutions is almost always due to hydrolysis. The primary factors influencing the rate of hydrolysis are pH, temperature, and the presence of catalysts.

  • Problem: High pH (Alkaline Conditions)

    • Explanation: Hydrolysis of OPEs is significantly accelerated under alkaline conditions (pH > 8).[1] The hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the electrophilic phosphorus atom and leading to the cleavage of the ester bond. The kinetics often follow a second-order rate law under these conditions.[1]

    • Solution: Adjust the pH of your solution to a neutral or slightly acidic range (pH 5-7).[2] Use a suitable buffer system to maintain the pH. Lowering the pH can dramatically decrease the rate of hydrolysis.

  • Problem: High Temperature

    • Explanation: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at room temperature or higher can lead to significant degradation over time.[3][4]

    • Solution: Store your stock and working solutions at low temperatures. Refrigeration (2-8 °C) is standard, and for long-term storage, freezing (≤ -20 °C) is often recommended, provided the OPE is soluble and stable upon freeze-thaw cycles.

  • Problem: Presence of Catalysts

    • Explanation: Certain substances can catalyze the hydrolysis of OPEs. These include metal ions and metal (hydr)oxide minerals which can act as Lewis acids, activating the phosphorus atom for nucleophilic attack.[1][5][6] Some enzymes, such as phosphatases and esterases, can also efficiently catalyze hydrolysis.[7][8]

    • Solution: Use high-purity water and reagents to minimize metal ion contamination. If working with environmental or biological samples, be aware of potential enzymatic activity and consider appropriate controls or inhibitors if necessary.

Q2: I'm observing unexpected peaks in my analysis (e.g., HPLC, LC-MS). Could they be hydrolysis products?

A2: Yes, it is highly likely that new, more polar peaks appearing during analysis are the result of hydrolysis. The hydrolysis of an organophosphate triester typically yields the corresponding di-ester and alcohol.

  • Identification: Hydrolysis products are generally more polar than the parent OPE. In reverse-phase HPLC, you would expect to see these degradation products elute earlier than the parent compound. Mass spectrometry (LC-MS) is a definitive way to identify these products by comparing their mass-to-charge ratio (m/z) with the expected masses of the di-ester and alcohol fragments.[1]

  • Confirmation: To confirm, you can intentionally degrade a small sample of your OPE by treating it with a dilute base (e.g., NaOH solution) and running it on your analytical system. The peaks from the intentionally degraded sample should match the unexpected peaks in your experimental samples.

  • Prevention: To avoid this issue in your experiments, implement the preventative measures outlined in Q1, such as controlling pH, lowering temperature, and using appropriate buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the rate of OPE hydrolysis?

A1: The rate of OPE hydrolysis is primarily governed by three factors:

  • pH: The reaction is catalyzed by both acid and base, but base-catalyzed hydrolysis is particularly rapid and is often the dominant degradation pathway in neutral to alkaline solutions.[1][9] Hydrolysis is generally slowest in the slightly acidic to neutral pH range of 5-7.[2]

  • Temperature: Higher temperatures significantly accelerate the rate of hydrolysis.[3]

  • Chemical Structure of the OPE: The stability of OPEs varies based on their structure. Generally, aryl-OPEs are more stable than halogenated-OPEs, which are in turn more stable than alkyl-OPEs.[2]

Q2: What is the optimal pH range for storing OPE solutions?

A2: The optimal pH range for minimizing hydrolysis and maximizing the stability of OPEs in aqueous solutions is typically between pH 5 and 7 .[2] Within this range, both acid- and base-catalyzed hydrolysis are minimized. Strong acidic or basic conditions should be avoided.[1][2]

Q3: Which buffer systems are recommended to minimize hydrolysis?

A3: The choice of buffer is critical for maintaining the optimal pH. The buffer's pKa should be close to the desired pH of your solution. For maintaining a stable pH between 5 and 8, several biological buffers are suitable. Phosphate and citrate buffers are common choices.[10][11][12] Always prepare buffers at the temperature you intend to use them, as the pKa of some buffers (like Tris) is highly temperature-dependent.[12]

Q4: How does temperature affect the stability of OPEs?

A4: Temperature has a significant impact on OPE stability. An increase in temperature provides the necessary activation energy for the hydrolysis reaction, leading to a faster degradation rate. For long-term storage, it is crucial to keep OPE solutions refrigerated (2-8 °C) or, if appropriate, frozen (≤ -20 °C) to slow down the hydrolysis process.[3]

Q5: Are there any chemical stabilizers I can add to my solution?

A5: While specific stabilizers for OPEs in research solutions are not commonly used, the primary method of stabilization is controlling the solution's conditions. This includes:

  • Controlling pH: Using buffers to maintain a pH between 5 and 7.[13]

  • Maintaining Low Moisture: For non-aqueous stock solutions, using anhydrous solvents and storing them under an inert atmosphere (like nitrogen or argon) can prevent hydrolysis.[14]

  • Chelating Agents: In cases where metal ion catalysis is a concern, adding a chelating agent like EDTA could potentially slow degradation, although this is not a standard practice and would need to be validated for your specific application.[13]

Q6: How can I monitor the hydrolysis of my organophosphate ester?

A6: Monitoring OPE hydrolysis typically involves chromatographic techniques that can separate the parent compound from its degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV or mass spectrometry (LC-MS) detector, is a common method. The disappearance of the parent OPE peak and the appearance of new, more polar product peaks over time can be quantified.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is also a powerful technique for the analysis of many OPEs and their hydrolysis products, though derivatization may sometimes be necessary for the more polar products.[16]

  • Enzyme-Based Biosensors: For specific OPEs, biosensors that rely on the inhibition of enzymes like acetylcholinesterase can be used for detection.[16]

Quantitative Data Summary

Table 1: Effect of pH on the Rate of OPE Hydrolysis

pH RangeConditionRelative Rate of HydrolysisPrimary Mechanism
< 5AcidicModerate to FastAcid-Catalyzed
5 - 7Slightly Acidic to NeutralSlowest Spontaneous/Water-Mediated
> 7Alkaline/BasicFast to Very Fast Base-Catalyzed (OH⁻ attack)

Note: The relative rates are a general guide. Absolute rates are highly dependent on the specific OPE structure and temperature.[1][9]

Table 2: Recommended Buffer Systems for OPE Solutions

Buffer SystempKa (at 25 °C)Useful pH RangeComments
Citrate3.13, 4.76, 6.403.0 - 6.2Good choice for slightly acidic conditions.[12]
Acetate4.763.7 - 5.6Suitable for acidic pH ranges.[10]
MES6.105.5 - 6.7A "Good's" buffer, often used in biological assays.[10]
Phosphate (NaH₂PO₄/Na₂HPO₄)7.215.8 - 8.0Very common and effective at neutral pH.[10][12]
MOPS7.206.5 - 7.9Another "Good's" buffer, useful for maintaining neutral pH.[10]
PIPES6.766.1 - 7.5A "Good's" buffer with minimal metal ion binding.[10]

Experimental Protocols

Protocol 1: Monitoring OPE Hydrolysis using HPLC

  • Objective: To quantify the degradation of an OPE over time in an aqueous solution.

  • Materials:

    • Organophosphate ester of interest

    • HPLC-grade water and acetonitrile (or methanol)

    • Buffer salts (e.g., sodium phosphate monobasic and dibasic)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Methodology:

    • Prepare a buffered aqueous solution at the desired pH (e.g., 10 mM phosphate buffer, pH 7.4).

    • Prepare a stock solution of the OPE in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile) to ensure solubility.

    • Spike the buffered solution with the OPE stock solution to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

    • Immediately after mixing, take the "time zero" (T=0) sample and inject it into the HPLC to determine the initial peak area of the parent OPE.

    • Store the bulk solution under the desired experimental conditions (e.g., 25 °C in a temperature-controlled incubator).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution.

    • Analyze each aliquot by HPLC using the same method. Monitor for a decrease in the peak area of the parent OPE and the appearance/increase of new peaks corresponding to hydrolysis products.

    • Plot the natural log of the parent OPE concentration (or peak area) versus time. For a pseudo-first-order reaction, the slope of the line will be the negative of the rate constant (k). The half-life (t₁/₂) can be calculated as 0.693/k.

Protocol 2: Stability Study of an OPE under Different pH Conditions

  • Objective: To determine the optimal pH for the stability of an OPE.

  • Materials:

    • Same as Protocol 1, plus acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment.

    • Buffers to cover a range of pH values (e.g., citrate for pH 4, phosphate for pH 7, carbonate for pH 10).

  • Methodology:

    • Prepare a series of buffer solutions at different pH values (e.g., pH 4, 5, 6, 7, 8, 9, 10).

    • Spike each buffer solution with the OPE to the same final concentration.

    • For each pH condition, take a T=0 sample and analyze it by HPLC to establish the initial concentration.

    • Incubate all solutions at a constant temperature (e.g., 37 °C to accelerate degradation for experimental convenience).

    • After a fixed incubation period (e.g., 24 hours), analyze a sample from each pH condition by HPLC.

    • Calculate the percentage of the OPE remaining at each pH compared to its T=0 concentration.

    • Plot the percentage of OPE remaining versus pH. The pH at which the highest percentage of OPE remains is the pH of maximum stability under those conditions.

Visualizations

Hydrolysis_Factors cluster_main Factors Influencing Organophosphate Ester Hydrolysis OPE Organophosphate Ester in Solution pH pH of Solution Temp Temperature Catalysts Presence of Catalysts Structure OPE Structure Stable Increased Stability pH->Stable  Neutral (5-7) Degraded Accelerated Hydrolysis (Degradation) pH->Degraded  High (>8) or Low (<4) Temp->Stable  Low (e.g., 4°C) Temp->Degraded  High Catalysts->Degraded  Metal Ions, Enzymes Structure->Stable  Aryl Esters Structure->Degraded  Alkyl Esters

Caption: Key factors influencing the stability and hydrolysis of organophosphate esters.

Troubleshooting_Workflow start Start: OPE Degradation Observed check_pH Is the solution pH in the 5-7 range? start->check_pH adjust_pH Action: Buffer solution to pH 5-7 check_pH->adjust_pH No check_temp Is the solution stored at low temperature (≤ 4°C)? check_pH->check_temp Yes adjust_pH->check_temp adjust_temp Action: Store solution at 2-8°C or freeze at -20°C check_temp->adjust_temp No check_purity Are high-purity solvents and reagents being used? check_temp->check_purity Yes adjust_temp->check_purity use_hplc_grade Action: Use HPLC-grade solvents and high-purity salts check_purity->use_hplc_grade No monitor Re-evaluate stability after implementing changes check_purity->monitor Yes use_hplc_grade->monitor end Problem Resolved monitor->end

Caption: A workflow for troubleshooting the unexpected degradation of OPEs in solution.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products title General Mechanism: Base-Catalyzed OPE Hydrolysis OPE Organophosphate Triester TS Pentavalent Transition State OPE->TS Nucleophilic Attack OH Hydroxide Ion (OH⁻) OH->TS Nucleophilic Attack DiEster Organophosphate Di-ester TS->DiEster Bond Cleavage Alcohol Alcohol (Leaving Group) TS->Alcohol Bond Cleavage

Caption: Simplified mechanism for the base-catalyzed hydrolysis of an organophosphate ester.

References

Technical Support Center: Purifying Phosphate Esters by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of phosphate esters. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during column chromatography of these often-sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common stationary phases for purifying phosphate esters?

A1: The choice of stationary phase largely depends on the polarity and charge of your phosphate ester.

  • Normal-Phase Chromatography:

    • Silica Gel: The most common choice for many organic phosphate esters. Due to its acidic nature, it can sometimes cause streaking or decomposition of sensitive compounds.[1][2] Deactivation with an amine like triethylamine may be necessary.[3][4][5]

    • Alumina: Can be used as an alternative to silica gel, especially for compounds that are sensitive to the acidity of silica.[1] It is available in neutral, acidic, and basic forms.

  • Reversed-Phase Chromatography (HPLC):

    • C18 (Octadecyl-bonded silica): Widely used for the separation of a variety of phosphate esters, including nucleotides and their analogs.[6] Separations are based on hydrophobicity.

  • Ion-Exchange Chromatography:

    • Anion Exchange Resins: Particularly effective for separating nucleotides (mono-, di-, and triphosphates) based on their negative charge.[7][8]

Q2: How do I choose the right mobile phase for my phosphate ester purification?

A2: Mobile phase selection is critical for achieving good separation.

  • For Normal-Phase (Silica Gel):

    • Start with a non-polar solvent like hexanes or dichloromethane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate, acetone, or methanol.[2]

    • For acidic phosphate esters that may streak, adding a small amount of a modifier can be beneficial. Acetic or formic acid can help for acidic compounds, while triethylamine (typically 0.1-3%) is often used to suppress the interaction of acidic protons on the silica surface, improving the peak shape of polar and acidic compounds.[2][3][4][5]

  • For Reversed-Phase (C18):

    • A polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol, is used.[6]

    • Volatile buffers such as triethylammonium acetate or triethylammonium bicarbonate are highly recommended as they can be easily removed by lyophilization after collection, which is ideal for sample recovery.[6]

  • For Anion-Exchange:

    • A salt gradient is typically used for elution. The concentration of a salt solution (e.g., sodium chloride or ammonium bicarbonate) is gradually increased to elute compounds with increasing negative charge.[7][9]

Q3: My phosphate ester is degrading on the silica gel column. What can I do?

A3: Decomposition on silica gel is a common issue due to its acidic nature.[1] Here are some solutions:

  • Deactivate the Silica Gel: Before running the column, flush the packed silica gel with a solvent system containing 1-3% triethylamine.[3] This will neutralize the acidic silanol groups. You can then run the column with your intended solvent system or continue with the triethylamine-containing eluent.[3]

  • Use an Alternative Stationary Phase: Consider using neutral alumina or a reversed-phase column if your compound is compatible.[1]

  • Work Quickly: Minimize the time your compound spends on the column by using flash chromatography with optimized flow rates.

Troubleshooting Guide

Problem Possible Causes Solutions
Streaking or Tailing of Peaks on TLC/Column - Strong interaction with the acidic stationary phase (silica gel). - Compound is highly polar or acidic.- Add a modifier to the mobile phase: - For acidic compounds, add 0.5-5% acetic or formic acid.[10] - For general tailing of polar compounds, add 0.1-3% triethylamine.[3][4][5] - Use a different stationary phase like alumina or a reversed-phase column.[1]
Compound Won't Elute from the Column - The mobile phase is not polar enough. - The compound is irreversibly adsorbed or has decomposed on the column.[1]- Gradually increase the polarity of the mobile phase (gradient elution).[3][10] - If using silica, try a more aggressive polar solvent system, such as dichloromethane/methanol.[2] - Test compound stability on a small amount of silica before running a large-scale column.[1]
Poor Separation of Compounds - Inappropriate solvent system. - Column overloading. - The Rf of the target compound is too high or too low on TLC.- Optimize the solvent system using TLC to achieve an Rf value of ~0.2-0.3 for the desired compound.[2][10] - Use a gradient elution to improve separation.[3][10] - Reduce the amount of sample loaded onto the column. A general guideline is a 20:1 to 100:1 ratio of silica gel to sample by weight for difficult separations.[10]
Loss of Triethylammonium (TEA) Counterion - The triethylammonium salt may dissociate during chromatography or evaporation, leading to the acidic form of the phosphate ester.[11]- Ensure a slight excess of triethylamine is present in the mobile phase during chromatography. - During workup and concentration, be mindful that free triethylamine is volatile and can be removed, shifting the equilibrium.[11]
Decomposition of Nucleotide Triphosphates After Purification - Hydrolysis can be promoted by pH changes during lyophilization, especially when using buffers like ammonium bicarbonate.[9]- Consider dissolving the lyophilized product in a buffer to maintain a stable pH.[9] - Perform a desalting step before the final evaporation to remove residual salts that could contribute to instability.[9]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography of Acid-Sensitive Phosphate Esters
  • Prepare the Solvent System: Identify a suitable solvent system for your compound using TLC. Prepare a separate solution of this solvent system containing 1-3% triethylamine.[3]

  • Pack the Column: Pack the flash chromatography column with silica gel using your chosen solvent system (without triethylamine).

  • Deactivation Flush: Flush the packed column with the solvent system containing 1-3% triethylamine. Use a volume of solvent that is approximately equal to the volume of the silica gel.[3] Discard the eluant.

  • Load Sample and Elute: Load your sample and begin the chromatography using your optimized mobile phase. You can choose to either continue using the mobile phase with triethylamine or switch back to the original mobile phase without the additive.[3]

Protocol 2: Purification of Nucleotide Triphosphates using Anion Exchange Chromatography

This protocol is adapted for the separation of mono-, di-, and triphosphate nucleotides.

  • Stationary Phase: Use a quaternary ammonium anion exchange resin.[7]

  • Column Equilibration: Equilibrate the column with a low-concentration salt buffer.

  • Sample Loading: Dissolve the crude nucleotide mixture in the equilibration buffer and inject it onto the column. The anionic nucleotides will bind to the positively charged resin.[7]

  • Gradient Elution: Elute the bound nucleotides using a linear gradient of a salt buffer (e.g., 0 to 1 M ammonium bicarbonate or sodium chloride).[7][9]

  • Fraction Collection: Collect fractions and analyze them by a suitable method (e.g., UV absorbance at 260 nm for nucleotides, followed by HPLC or MS analysis). The elution order will be monophosphate, then diphosphate, and finally the target triphosphate, as elution is based on increasing negative charge.[7]

  • Sample Recovery: Pool the fractions containing the pure triphosphate. If a volatile salt like ammonium bicarbonate was used, it can be removed by lyophilization.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Recovery tlc 1. TLC Analysis (Optimize Solvents) pack 2. Pack Column (Silica Gel) tlc->pack Select Solvents deactivate 3. Deactivate Silica (Flush with TEA solution) pack->deactivate For Acid-Sensitive Compounds load 4. Load Sample pack->load For Stable Compounds deactivate->load elute 5. Elute with Gradient load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions (TLC/HPLC) collect->analyze pool 8. Pool Pure Fractions analyze->pool Identify Pure evap 9. Evaporate Solvent pool->evap

Caption: Workflow for purifying acid-sensitive phosphate esters.

troubleshooting_logic start Problem: Poor Peak Shape (Tailing/Streaking) check_acidity Is the compound acidic/acid-sensitive? start->check_acidity add_tea Solution: Add 0.1-3% Triethylamine to Mobile Phase check_acidity->add_tea Yes add_acid Solution: Add 0.5-5% Acetic/Formic Acid to Mobile Phase check_acidity->add_acid No change_sp Alternative Solution: Use Alumina or Reversed-Phase add_tea->change_sp If still poor add_acid->change_sp If still poor

Caption: Troubleshooting logic for poor peak shape.

References

minimizing by-product formation in Grignard-based biphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during Grignard-based biphenyl synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common by-product in a Grignard-based biphenyl synthesis, and how is it formed?

The most common by-product is the homo-coupled product, which is a biphenyl formed from two molecules of the Grignard reagent coupling with each other.[1][2][3] This is often referred to as a Wurtz-type or Wurtz-Fittig reaction. The formation of this by-product is generally favored by high concentrations of the aryl halide and elevated reaction temperatures.[1] The mechanism can involve radical intermediates.[2]

Q2: My reaction is yielding a significant amount of the homo-coupled by-product. What are the likely causes and how can I minimize it?

High levels of homo-coupled by-products can stem from several factors. Below is a troubleshooting guide to address this issue.

  • Slow Down the Addition of Aryl Halide: Adding the aryl halide solution slowly to the magnesium turnings helps to maintain a lower concentration of the aryl halide at any given time, which disfavors the radical coupling that leads to the biphenyl by-product.[4] This also allows for better temperature control.

  • Control the Reaction Temperature: Elevated temperatures can increase the rate of radical formation, leading to more homo-coupling.[4] Maintaining a gentle reflux or even running the reaction at a lower temperature can significantly reduce this side reaction.[4] For some Grignard reactions, an optimal temperature range of 20-40°C has been identified to minimize certain impurities.[5]

  • Ensure High-Purity Magnesium and Proper Activation: The surface of magnesium turnings can have a layer of magnesium oxide that passivates the metal.[2] Activating the magnesium is crucial for an efficient reaction. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask before adding the aryl halide.[6] Using fresh, high-purity magnesium is also recommended.[7]

  • Maintain Strictly Anhydrous and Inert Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols.[2][8] Any moisture will quench the Grignard reagent and can contribute to side reactions. Ensure all glassware is flame-dried or oven-dried before use and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[6] Anhydrous solvents are essential.[8]

  • Consider Your Choice of Solvent: Tetrahydrofuran (THF) is often a better solvent for synthesizing Grignard reagents than diethyl ether due to its higher ability to stabilize the Grignard reagent.[6] Some studies have shown that 2-methyltetrahydrofuran (2-MeTHF) can be superior in suppressing Wurtz coupling by-products.[3]

Q3: My Grignard reaction is sluggish or fails to initiate. What should I do?

Difficulty in initiating a Grignard reaction is a common issue. Here are some steps to take:

  • Activate the Magnesium: As mentioned above, activating the magnesium is key. Add a small crystal of iodine to the flask containing the magnesium turnings. The disappearance of the purple iodine vapor is an indicator of activation.[1]

  • Mechanical Activation: Gently crushing the magnesium turnings with a dry glass rod can expose a fresh, unoxidized surface to initiate the reaction.[1]

  • Add a Small Amount of Pre-formed Grignard Reagent: If available, adding a small amount of a previously prepared Grignard reagent can help to initiate the reaction.

  • Local Heating: Gently warming a small spot of the reaction flask with a heat gun can sometimes provide the activation energy needed to start the reaction. Be cautious, as the reaction is exothermic and can become vigorous once initiated.

Q4: I am performing a Kumada coupling for my biphenyl synthesis. What catalyst should I use and at what loading?

For a Kumada coupling, which is a transition metal-catalyzed cross-coupling of a Grignard reagent with an organic halide, nickel and palladium catalysts are commonly used.[4]

  • Nickel Catalysts: Nickel(II) acetylacetonate [Ni(acac)₂] or [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [NiCl₂(dppp)] are effective catalysts. A typical catalyst loading is between 1-5 mol%.[4]

  • Palladium Catalysts: Palladium-based catalysts, such as those with phosphine ligands, can also be used and may offer better selectivity.[9]

Quantitative Data on By-Product Formation

The following tables summarize the impact of various reaction parameters on the yield of the desired biphenyl product and the formation of by-products.

Table 1: Effect of Catalyst on Kumada Coupling for Biphenyl Synthesis

Catalyst (mol%)Aryl Halide 1Grignard ReagentAryl Halide 2ProductYield (%)Reference
NiCl₂(dppp) (1)p-bromotoluenePhenylmagnesium bromide-4-Methylbiphenyl85Benchchem
PdCl₂(dppf) (2)4-chlorotoluene2-Tolylmagnesium chloride-2,4'-Dimethylbiphenyl92Benchchem
Fe(acac)₃ (5)-4-Methylphenylmagnesium bromide1,2-dichloroethane (oxidant)4,4'-Dimethylbiphenyl (homo-coupled)99ACS Publications[10]

Table 2: Influence of Temperature on Impurity Formation in a Grignard Reaction

Temperature (°C)Impurity A (%)Impurity B (%)Reference
> 407.50.6ResearchGate[5]
20-40< 2.0< 2.0ResearchGate[5]
< 200.25.8ResearchGate[5]

Experimental Protocols

Protocol 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings (1.1 eq)

  • Bromobenzene (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask (oven-dried)

  • Reflux condenser (oven-dried)

  • Pressure-equalizing dropping funnel (oven-dried)

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Assemble the dry glassware under a positive pressure of inert gas.

  • Place the magnesium turnings and a crystal of iodine in the flask.

  • Add a small portion (approximately 10%) of a solution of bromobenzene in anhydrous THF to the magnesium turnings.

  • Observe for signs of reaction initiation (e.g., bubbling, cloudiness, gentle reflux). If the reaction does not start, gently warm the flask or crush the magnesium with a dry stirring rod.

  • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.

  • Cool the resulting dark grey or brown solution to room temperature. The Grignard reagent is now ready for the subsequent coupling reaction.

Protocol 2: Nickel-Catalyzed Kumada Coupling for Biphenyl Synthesis

Materials:

  • Phenylmagnesium bromide solution from Protocol 1

  • Aryl halide (e.g., 4-chlorotoluene) (1.0 eq relative to Grignard)

  • Nickel(II) catalyst (e.g., NiCl₂(dppp)) (1-5 mol%)

  • Anhydrous THF

  • 1 M Hydrochloric acid (for quenching)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Under an inert atmosphere, dissolve the nickel catalyst in anhydrous THF in a clean, dry reaction flask.

  • Add the aryl halide to the catalyst solution.

  • Cool the mixture in an ice bath.

  • Slowly add the prepared phenylmagnesium bromide solution to the aryl halide/catalyst mixture via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly adding 1 M HCl while cooling the flask in an ice bath.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using hexane as eluent) or recrystallization to obtain the pure biphenyl product.

Visualizations

Experimental_Workflow cluster_Grignard_Formation Grignard Reagent Formation cluster_Kumada_Coupling Kumada Cross-Coupling cluster_Workup Work-up & Purification A 1. Setup Dry Glassware under Inert Atmosphere B 2. Add Mg Turnings & Iodine Crystal A->B C 3. Add ~10% of Aryl Halide Solution B->C D 4. Initiate Reaction (Observe for Reflux) C->D E 5. Dropwise Addition of Remaining Aryl Halide D->E F 6. Reflux for 30-60 min E->F G 7. Cool to Room Temp F->G K 11. Slowly Add Grignard Reagent G->K Grignard Reagent H 8. Prepare Catalyst Solution in Anhydrous THF I 9. Add Second Aryl Halide H->I J 10. Cool in Ice Bath I->J J->K L 12. Warm to RT & Stir 12-24h K->L M 13. Quench with 1M HCl L->M N 14. Extraction with Organic Solvent M->N O 15. Wash with NaHCO3 & Brine N->O P 16. Dry & Concentrate O->P Q 17. Purify by Chromatography or Recrystallization P->Q

Caption: Workflow for Grignard-based biphenyl synthesis via Kumada coupling.

Troubleshooting_Byproduct cluster_causes Potential Causes cluster_solutions Solutions Start High By-product (Homo-coupling) C1 High Aryl Halide Concentration Start->C1 C2 High Reaction Temperature Start->C2 C3 Poor Mg Activation Start->C3 C4 Presence of Moisture/Air Start->C4 S1 Slow, Dropwise Addition of Aryl Halide C1->S1 S2 Maintain Gentle Reflux or Lower Temperature C2->S2 S3 Use Iodine/1,2-dibromoethane & Fresh Mg C3->S3 S4 Use Dry Glassware/Solvents & Inert Atmosphere C4->S4

Caption: Troubleshooting logic for minimizing homo-coupling by-products.

References

temperature and reaction time optimization for phosphate ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphate ester synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common experimental issues.

Troubleshooting Guides and FAQs

This section addresses specific problems that may arise during the synthesis of phosphate esters, presented in a straightforward question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My phosphorylation reaction has a very low yield. What are the most common causes?

A1: Low yields are a frequent issue and can typically be attributed to one or more of the following factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to suboptimal temperature, insufficient reaction time, or incorrect stoichiometry of reagents.[1]

  • Reagent Degradation: Phosphorylating agents are often sensitive to moisture and can hydrolyze, reducing their effectiveness.[2] Similarly, starting materials, like unsaturated lipids, can be prone to oxidation.[1]

  • Side Reactions: The formation of byproducts such as pyrophosphates can consume reagents and complicate purification.[1] Running reactions under strictly dry conditions is crucial to avoid unwanted side reactions.[2]

  • Product Hydrolysis: The phosphate ester product itself can be susceptible to hydrolysis, particularly during workup stages if conditions become too acidic or basic.[1]

  • Inefficient Purification: Due to their polarity, phosphate esters can be challenging to separate from byproducts and unreacted starting materials, leading to significant product loss during chromatographic purification.[1][2]

Q2: How does temperature affect the stability of my reagents and the reaction itself?

A2: Temperature is a critical parameter that directly influences reaction rate, reagent stability, and the prevalence of side reactions.

  • Reagent Stability: Many phosphorylating agents, such as phosphoramidites, have limited thermal stability. Elevated temperatures can lead to degradation, which not only reduces yield but can also pose safety risks due to potential exothermic events.[3] Phosphoric acid can also decompose at high temperatures (above 200°C), forming pyrophosphoric acid and other less effective species.[4]

  • Reaction Rate: Generally, higher temperatures increase the reaction rate. However, this can also accelerate the rate of side reactions and product degradation.[5] For sensitive substrates, it is often best to start the reaction at a low temperature (e.g., 0 °C) and then allow it to warm to room temperature.[1]

  • Thermodynamic vs. Kinetic Control: The reaction temperature can influence the product distribution. Optimization is often required to find a balance that favors the desired product formation without causing degradation.

Q3: I'm observing multiple unexpected spots on my TLC plate. What could be the cause?

A3: The presence of multiple spots on a TLC plate typically indicates a mixture of products, which can arise from several sources:

  • Side Products: Depending on the phosphating agent used, various side reactions can occur. For instance, when using P₂O₅, the final product is often a complex mixture of monoesters, diesters, unreacted alcohol, and free phosphoric acid.[6]

  • Product Degradation: If the product is unstable under the reaction or workup conditions, you may see spots corresponding to degradation products.[1]

  • Hydrolysis: Moisture in the reaction can lead to the hydrolysis of the phosphorylating agent or the product, creating additional impurities.[2]

  • Incomplete Capping (in solid-phase synthesis): In oligonucleotide synthesis, failed coupling sequences that are not properly capped can react in subsequent cycles, leading to truncated or modified products.

Q4: My purification by column chromatography is resulting in low recovery. What can I do?

A4: Low recovery during column chromatography is a common challenge due to the polarity of phosphate esters.

  • Optimize Solvent System: Use TLC to carefully optimize the mobile phase. A common system for phosphate esters is a chloroform:methanol mixture.[1]

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider alternative media. For highly polar compounds, Diol-bonded silica or reverse-phase chromatography may yield better results.[1]

  • Avoid Acidic/Basic Conditions: Be mindful of the pH during workup and purification, as the phosphate ester can hydrolyze.[1] Neutralize the reaction mixture carefully before concentrating and loading it onto the column.

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and resolving low-yield issues in phosphate ester synthesis.

Troubleshooting workflow for low phosphorylation yield.

Data on Reaction Conditions

Optimizing temperature and reaction time is crucial for maximizing yield and minimizing impurities. The following tables summarize typical conditions for common phosphorylation methods.

Table 1: Temperature and Time Optimization for POCl₃ Method
Substrate TypeTemperature (°C)Time (hours)Typical Yield (%)Notes
Primary Alcohols0 to Room Temp2 - 570-90%Dropwise addition of POCl₃ at 0°C is critical to control the exothermic reaction.[1]
Hindered AlcoholsRoom Temp to 50°C12 - 2450-70%Higher temperatures and longer reaction times may be needed for less reactive alcohols.
QuinoxalinonesReflux (100°C)3>85%POCl₃ is used in excess as both reagent and solvent.[7]
Table 2: Conditions for Phosphoramidite Coupling
Monomer TypeActivatorTemperature (°C)Time (minutes)Coupling EfficiencyNotes
Standard DNA1H-Tetrazole / DCIRoom Temp1 - 2>98%Standard conditions are highly efficient.
RNA MonomersBTT / ETTRoom Temp3 - 10>97%Sterically hindered 2'-OH protecting groups require stronger activators and longer coupling times.[8]
Difficult CouplingsDCIRoom Temp5 - 15VariableA "double coupling" protocol may be necessary to drive the reaction to completion.[8]

Experimental Protocols

Protocol 1: General Phosphorylation of an Alcohol using POCl₃

This protocol describes a general method for the phosphorylation of a primary or secondary alcohol using phosphorus oxychloride (POCl₃) and a base like triethylamine (TEA).

Materials:

  • Alcohol starting material

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM) or other aprotic solvent

  • Round-bottom flask, dropping funnel, magnetic stirrer, and ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

  • Dissolution: Dissolve the alcohol (1.0 equivalent) in anhydrous DCM and add it to the flask.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Phosphorylation: While stirring vigorously, add a solution of POCl₃ (1.1 equivalents) in anhydrous DCM dropwise through the dropping funnel. It is crucial to maintain the temperature at 0 °C during this addition to control the reaction.[1]

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour. Then, remove the ice bath and let the reaction warm to room temperature, stirring for an additional 2-4 hours.[1]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture again to 0 °C and slowly quench the reaction by adding ice-cold water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography.

Protocol 2: H-Phosphonate Synthesis

The H-phosphonate method is another valuable technique for forming phosphate esters, particularly in oligonucleotide synthesis.

Materials:

  • Nucleoside or other alcohol

  • Phosphonating agent (e.g., PCl₃/imidazole, salicylchlorophosphite)[9]

  • Anhydrous Pyridine or Acetonitrile

  • Oxidizing agent (e.g., Iodine in THF/water/pyridine)

Procedure:

  • Phosphonylation: Dissolve the alcohol (1.0 equivalent) in anhydrous pyridine. Add the phosphonylating agent (e.g., PCl₃ and triazole) at room temperature and stir until the reaction is complete (monitored by TLC or ³¹P NMR).[9]

  • Hydrolysis: Quench the reaction by adding water to hydrolyze any excess phosphonylating agent and form the H-phosphonate monoester.

  • Oxidative Coupling: To form a phosphate diester, the H-phosphonate can be coupled with a second alcohol in the presence of an activator (like pivaloyl chloride) followed by oxidation.

  • Oxidation: The H-phosphonate (P(III)) species is oxidized to the more stable phosphate (P(V)) ester using an oxidizing agent, typically a solution of iodine in aqueous pyridine.

  • Workup and Purification: Perform an aqueous workup to remove pyridine and other salts, followed by purification of the phosphate ester product by column chromatography.

General Synthesis and Troubleshooting Logic

The following diagram illustrates the core decision-making process for selecting a synthesis method and addressing potential issues based on the nature of the starting material.

SynthesisLogic Start Define Target Phosphate Ester Substrate Assess Substrate: - Steric Hindrance - Acid/Base Sensitivity Start->Substrate Decision1 Simple, robust alcohol? Substrate->Decision1 POCl3_Method POCl₃ Method Troubleshoot_POCl3 Troubleshoot: - Control Temperature - Ensure Anhydrous Cond. POCl3_Method->Troubleshoot_POCl3 Phosphoramidite_Method Phosphoramidite Method Troubleshoot_Amidite Troubleshoot: - Check Activator - Increase Coupling Time Phosphoramidite_Method->Troubleshoot_Amidite HPhosphonate_Method H-Phosphonate Method Decision1->POCl3_Method Yes Decision2 Sensitive substrate? Need for solid phase? Decision1->Decision2 No Decision2->Phosphoramidite_Method Yes Decision2->HPhosphonate_Method Alternative

Method selection logic for phosphate ester synthesis.

References

Validation & Comparative

A Comparative Guide to 2-Biphenylyl Diphenyl Phosphate and Triphenyl Phosphate as Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two organophosphate flame retardants: 2-biphenylyl diphenyl phosphate and the more commercially prevalent alternative, Bisphenol A bis(diphenyl phosphate) (BDP), against the widely used triphenyl phosphate (TPP). The information presented is supported by experimental data to assist in the informed selection of flame retardant materials for research and product development.

Introduction to the Flame Retardants

Both BDP and TPP belong to the class of organophosphate esters, which are frequently used as flame retardants and plasticizers in a variety of polymers. Their selection in a specific application depends on a balance of flame retardancy, efficiency, thermal stability, effect on polymer properties, and toxicological profile.

This compound (CAS 132-29-6) is an aromatic phosphate ester. While it is used as a flame retardant and plasticizer, publicly available, direct comparative performance data with TPP is limited.[1][2]

Bisphenol A bis(diphenyl phosphate) (BDP) (CAS 5945-33-5) is an oligomeric phosphate ester known for its high thermal stability, making it suitable for engineering plastics that require high processing temperatures.[3][4]

Triphenyl Phosphate (TPP) (CAS 115-86-6) is one of the simplest aromatic phosphate esters and is widely used as a flame retardant and plasticizer in a range of materials including electronic equipment and PVC.[5][6]

Chemical Structures:

  • This compound:

    • Molecular Formula: C₂₄H₁₉O₄P[1]

  • Bisphenol A bis(diphenyl phosphate) (BDP):

    • Molecular Formula: C₃₉H₃₄O₈P₂[3]

  • Triphenyl Phosphate (TPP):

    • Molecular Formula: C₁₈H₁₅O₄P[7][8]

Flame Retardant Performance: A Quantitative Comparison

The flame retardant efficacy of BDP and TPP has been evaluated in various polymer systems. The following tables summarize key performance indicators from standardized flammability tests in a Polycarbonate/Acrylonitrile-Butadiene-Styrene (PC/ABS) blend, as reported by Pawlowski and Schartel (2007).[9]

Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burning Test Results for PC/ABS Blends

Flame RetardantLoading (wt%)LOI (%)UL-94 Rating (3.2 mm)Dripping
None021.5V-2Yes
TPP1027.5V-2Yes
BDP1026.5V-1No

Table 2: Cone Calorimetry Data for PC/ABS Blends (Irradiance: 50 kW/m²)

Flame RetardantLoading (wt%)Time to Ignition (s)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
None03182392
TPP102967485
BDP103054583

Flame Retardant Mechanisms

The primary flame retardant mechanisms of BDP and TPP differ, which explains their varied performance in different fire tests.

  • Triphenyl Phosphate (TPP): TPP is understood to act primarily in the gas phase .[9] Upon thermal decomposition, it releases phosphorus-containing radicals (e.g., PO•, HPO•). These radicals act as scavengers in the flame, interrupting the exothermic chain reactions of combustion by neutralizing high-energy radicals like H• and OH•.[9]

  • Bisphenol A bis(diphenyl phosphate) (BDP): BDP's principal mechanism is in the condensed phase .[9] During combustion, it decomposes to form polyphosphoric acid, which promotes the formation of a stable, insulating char layer on the polymer surface. This char layer acts as a physical barrier, limiting the transfer of heat to the underlying material and restricting the flow of flammable volatiles to the flame.[9]

Flame_Retardant_Mechanisms cluster_TPP Triphenyl Phosphate (TPP) - Gas Phase Mechanism cluster_BDP Bisphenol A bis(diphenyl phosphate) (BDP) - Condensed Phase Mechanism TPP TPP Heat Heat TPP->Heat decomposition Phosphorus_Radicals Phosphorus Radicals (PO•, HPO•) Heat->Phosphorus_Radicals Flame Flame Propagation (H•, OH•) Phosphorus_Radicals->Flame scavenges Inhibition Flame Inhibition BDP BDP Heat_BDP Heat BDP->Heat_BDP decomposition Polyphosphoric_Acid Polyphosphoric Acid Heat_BDP->Polyphosphoric_Acid Polymer Polymer Polyphosphoric_Acid->Polymer acts on Char Insulating Char Layer Polymer->Char promotes Protection Protection of Polymer Char->Protection

Comparison of the flame retardant mechanisms of TPP and BDP.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

UL-94 Vertical Burning Test

This test assesses the self-extinguishing characteristics of a vertically oriented polymer specimen after the application of a small flame.

  • Standard: Based on ASTM D3801 / IEC 60695-11-10.[10]

  • Specimen: Vertically mounted plastic bars (125 x 13 x 3.2 mm).

  • Procedure:

    • A calibrated flame (20 mm high) is applied to the bottom of the specimen for 10 seconds.

    • The flame is removed, and the afterflame time (t1) is recorded.

    • Once the flaming ceases, the flame is immediately reapplied for another 10 seconds.

    • The flame is removed again, and the afterflame (t2) and afterglow (t3) times are recorded.

    • The presence of flaming drips that ignite a cotton patch placed below the specimen is noted.[11]

  • Classification:

    • V-0: Afterflame time for each specimen < 10s; total afterflame time for 5 specimens < 50s; no flaming drips.

    • V-1: Afterflame time for each specimen < 30s; total afterflame time for 5 specimens < 250s; no flaming drips.

    • V-2: Afterflame time for each specimen < 30s; total afterflame time for 5 specimens < 250s; flaming drips that ignite cotton are allowed.

Cone Calorimetry

This test measures the heat release rate and other combustion properties of a material under controlled heat flux conditions, simulating a developing fire scenario.

  • Standard: Based on ASTM E1354 / ISO 5660.[12][13]

  • Specimen: Horizontal plaques (100 x 100 x 3.2 mm).

  • Procedure:

    • The specimen is exposed to a constant external heat flux (e.g., 50 kW/m²).

    • An electric spark ignites the flammable gases released from the decomposing material.

    • The oxygen concentration in the exhaust gas stream is continuously measured to calculate the heat release rate based on the principle of oxygen consumption.[14]

  • Key Parameters Measured:

    • Time to Ignition (TTI): The time it takes for the specimen to ignite.

    • Peak Heat Release Rate (pHRR): The maximum rate of heat released during combustion.

    • Total Heat Release (THR): The total amount of heat released throughout the test.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis and Comparison Polymer Polymer Resin (e.g., PC/ABS) Blending Melt Blending Polymer->Blending FR Flame Retardant (TPP or BDP) FR->Blending Molding Injection Molding Blending->Molding Specimens Conditioned Specimens Molding->Specimens UL94 UL-94 Vertical Burn Test Specimens->UL94 Cone Cone Calorimetry Specimens->Cone LOI Limiting Oxygen Index (LOI) Specimens->LOI UL94_Data UL-94 Rating, Drip UL94->UL94_Data Cone_Data pHRR, THR, TTI Cone->Cone_Data LOI_Data LOI Value (%) LOI->LOI_Data Comparison Performance Comparison UL94_Data->Comparison Cone_Data->Comparison LOI_Data->Comparison

A typical experimental workflow for evaluating flame retardant performance.

Effects on Polymer Properties

The addition of flame retardants can influence the physical properties of the host polymer.

  • Plasticizing Effect: Both TPP and BDP can act as plasticizers, increasing the free volume between polymer chains and enhancing flexibility. This typically results in a decrease in the glass transition temperature (Tg) of the polymer.[15]

  • Mechanical Properties: The introduction of a flame retardant can alter the mechanical integrity of the polymer. In PC/ABS blends, the addition of TPP or BDP has been shown to decrease the notched Charpy impact strength, which is attributed to poor interfacial adhesion between the flame retardant and the polymer matrix.[15] However, BDP has been reported to have a less detrimental effect on the heat distortion temperature of PC/ABS compared to other flame retardants like resorcinol bis(diphenyl phosphate) (RDP).[16]

Toxicological and Environmental Considerations

  • Triphenyl Phosphate (TPP): TPP is detected in the environment and in human tissues.[5] A growing body of evidence suggests it can act as an endocrine disruptor and is associated with reproductive and developmental toxicity.[5]

  • Bisphenol A bis(diphenyl phosphate) (BDP): BDP is synthesized from Bisphenol A (BPA), a well-known endocrine disruptor.[3] Concerns exist regarding the potential for BPA to be present as an impurity or to be released during the lifecycle of BDP-containing products. BPA itself has been linked to a range of adverse health effects.[17][18]

Conclusion

The choice between Bisphenol A bis(diphenyl phosphate) and Triphenyl Phosphate as a flame retardant involves a trade-off between different performance characteristics.

  • TPP is an effective gas-phase flame inhibitor, which can be advantageous in certain fire scenarios. However, its tendency to promote dripping in some polymers and its emerging toxicological profile are significant considerations.

  • BDP excels as a condensed-phase flame retardant, leading to superior performance in forced flaming combustion tests like cone calorimetry by promoting a robust char layer and preventing dripping. Its high thermal stability makes it suitable for engineering plastics. However, its association with Bisphenol A raises potential health and environmental concerns.

The selection of the most appropriate flame retardant will depend on the specific polymer system, the required fire safety standards, processing conditions, and the toxicological and environmental profile deemed acceptable for the intended application.

References

A Comparative Guide to Biphenyl-Based Phosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and selective catalytic systems is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with applications ranging from pharmaceuticals to materials science. Among the vast arsenal of ancillary ligands, biphenyl-based phosphine ligands, particularly the family of "Buchwald ligands," have emerged as exceptionally versatile and effective in a multitude of palladium-catalyzed cross-coupling reactions. Their unique structural framework, characterized by a sterically demanding and electron-rich phosphine moiety appended to a biphenyl backbone, imparts remarkable catalytic activity, stability, and broad substrate scope.

This guide provides an objective comparison of the performance of prominent biphenyl-based phosphine ligands—including XPhos , SPhos , RuPhos , and BrettPhos —in three key catalytic transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and C-H bond activation. The information presented is supported by experimental data from peer-reviewed literature to aid in the rational selection of the optimal ligand for a given synthetic challenge.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, a powerful method for the formation of C-C bonds, is significantly influenced by the choice of phosphine ligand. The bulky and electron-rich nature of biphenyl-based phosphine ligands facilitates the crucial oxidative addition and reductive elimination steps of the catalytic cycle, particularly with challenging substrates like aryl chlorides.

Below is a comparative summary of the performance of SPhos and other biphenyl-based phosphine ligands in the Suzuki-Miyaura coupling of various aryl chlorides with arylboronic acids.

Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Chlorides.

LigandAryl ChlorideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
SPhos 4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂ORT298[1]
SPhos 2-ChlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂ORT297[1]
SPhos 4-ChloroanisolePhenylboronic acidK₃PO₄Toluene/H₂ORT298[1]
CPhos 4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O8018>95[1]
XPhos 4-ChlorotoluenePhenylboronic acidK₃PO₄t-BuOH801899[2]
RuPhos 4-ChlorotoluenePhenylboronic acidK₃PO₄t-BuOH1001285*[3]

*Yield reported for a similar substrate, aryl bromide.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The choice of ligand is critical in accommodating a wide range of amine and aryl halide coupling partners, often dictating the reaction's efficiency and scope.

The following table summarizes the performance of several biphenyl-based phosphine ligands in the amination of aryl halides with various amines.

Table 2: Comparison of Ligand Performance in the Buchwald-Hartwig Amination.

LigandAryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
XPhos 4-ChlorotolueneMorpholineNaOtBuToluene100694[3][4]
XPhos BromobenzeneDiphenylamineNaOtBuToluene1002496[3]
RuPhos BromobenzeneDiphenylamineNaOtBuToluene1002496[3]
RuPhos 4-ChlorotolueneMorpholineK₃PO₄Dioxane1001260-88*[3]
BrettPhos 4-ChloroanisoleAnilineNaOtBuToluene1000.17>99[5]
SPhos 4-ChlorotolueneMorpholineNaOtBuToluene1006>99

*Yield range reported for the coupling of aryl bromides with various amines.

Role in C-H Bond Activation

The direct functionalization of C-H bonds is a rapidly evolving field that offers a more atom-economical approach to molecular synthesis. While comprehensive side-by-side quantitative comparisons of biphenyl-based phosphine ligands in C-H activation are less common in the literature, their utility in this area is well-documented. These ligands have been successfully employed in various palladium-catalyzed C-H arylation reactions.

For instance, XPhos has been shown to be an effective ligand in the palladium-catalyzed C-H arylation of pentafluorobenzene with iodotoluene, proceeding to 96% conversion at 60 °C and 77% conversion at room temperature.[6] The bulky and electron-rich nature of these ligands is believed to facilitate the C-H activation step and promote the desired cross-coupling. While a direct comparative table is not feasible due to the lack of standardized comparative studies, the successful application of ligands like XPhos underscores their potential in this cutting-edge area of catalysis.[7][8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these catalytic systems. Below are representative procedures for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example for the coupling of an aryl chloride with a boronic acid using a biphenyl-based phosphine ligand.

To an oven-dried vial equipped with a magnetic stir bar is added the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol). The vial is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen). The solvent (e.g., toluene, 5 mL) is then added, followed by the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the biphenyl phosphine ligand (e.g., SPhos, 0.04 mmol). The reaction mixture is stirred at the desired temperature (e.g., room temperature or 80 °C) and monitored by an appropriate analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography. [1][2]

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the amination of an aryl halide.

In an inert atmosphere glovebox, a vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol), the biphenyl phosphine ligand (e.g., XPhos, 0.03 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene, 5 mL). The vial is sealed and the reaction mixture is stirred at the specified temperature (e.g., 100 °C) for the indicated time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired arylamine. [3][4]

Visualizing Catalytic Processes and Ligand Selection

To better understand the fundamental processes and aid in decision-making, the following diagrams illustrate the catalytic cycles and a logical workflow for ligand selection.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar' Product Reductive Elimination->Ar-Ar' Ar'B(OH)2 Ar'B(OH)₂ Ar'B(OH)2->Transmetalation ArX ArX ArX->Oxidative Addition Base Base Base->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR'R'' Product Reductive Elimination->Ar-NR'R'' R'R''NH R'R''NH R'R''NH->Amine Coordination & Deprotonation ArX ArX ArX->Oxidative Addition Base Base Base->Amine Coordination & Deprotonation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Ligand_Selection_Workflow start Define Reaction Type reaction_type Suzuki-Miyaura, Buchwald-Hartwig, or C-H Activation? start->reaction_type suzuki Suzuki-Miyaura Coupling reaction_type->suzuki Suzuki-Miyaura buchwald Buchwald-Hartwig Amination reaction_type->buchwald Buchwald-Hartwig ch_activation C-H Activation reaction_type->ch_activation C-H Activation suzuki_substrate Substrate Steric Hindrance? suzuki->suzuki_substrate buchwald_amine Amine Type? buchwald->buchwald_amine ch_substrate Directing Group Present? ch_activation->ch_substrate suzuki_hindered Highly Hindered: XPhos, SPhos suzuki_substrate->suzuki_hindered Yes suzuki_standard Standard: SPhos, CPhos suzuki_substrate->suzuki_standard No buchwald_primary Primary Amine: BrettPhos buchwald_amine->buchwald_primary Primary buchwald_secondary Secondary Amine: RuPhos, XPhos buchwald_amine->buchwald_secondary Secondary ch_directed Consider XPhos ch_substrate->ch_directed Yes ch_non_directed Ligand screening recommended ch_substrate->ch_non_directed No

Caption: A workflow for the initial selection of a biphenyl-based phosphine ligand.

Conclusion

Biphenyl-based phosphine ligands have revolutionized the field of palladium-catalyzed cross-coupling chemistry. Their unique steric and electronic properties, born from a modular and tunable biphenyl scaffold, have enabled the development of highly active and versatile catalytic systems. Ligands such as SPhos and XPhos have demonstrated exceptional performance in Suzuki-Miyaura couplings, particularly with challenging aryl chlorides.[1][2] In the realm of Buchwald-Hartwig amination, ligands like BrettPhos and RuPhos have shown remarkable efficacy and selectivity for primary and secondary amines, respectively.[5] While their application in C-H activation is an area of ongoing research, the existing data clearly indicates their significant potential.[6]

The selection of the optimal ligand is a multifactorial decision that depends on the specific reaction type, substrates, and desired outcome. This guide, by providing a consolidated overview of performance data and experimental protocols, aims to empower researchers to make more informed decisions, thereby accelerating discovery and innovation in chemical synthesis.

References

A Comparative Guide: 2-Biphenylyl Diphenyl Phosphate vs. Phthalates as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable plasticizer is critical in the formulation of flexible polymer-based products, particularly in sensitive applications such as medical devices and laboratory equipment. For decades, phthalate esters have been the industry standard for plasticizing polyvinyl chloride (PVC). However, mounting concerns over their potential health risks have spurred the search for safer alternatives. This guide provides a comparative overview of 2-biphenylyl diphenyl phosphate (BDP), an aryl phosphate plasticizer, and traditional phthalates, focusing on their efficacy, performance characteristics, and toxicological profiles.

Executive Summary

Section 1: Performance Comparison

A direct quantitative comparison of the plasticizing efficacy of BDP and phthalates is challenging due to the limited availability of public data on BDP's performance in PVC. However, a general comparison can be drawn based on the properties of aryl phosphates and the extensive data available for phthalates.

Table 1: General Performance Characteristics of Aryl Phosphate Plasticizers vs. Phthalate Plasticizers in PVC

Performance MetricAryl Phosphate Plasticizers (e.g., BDP)Phthalate Plasticizers (e.g., DEHP, DBP)
Plasticizing Efficiency Generally lower to moderateHigh
Low-Temperature Flexibility Generally fair to poorGood to excellent
Volatility LowLow to moderate
Migration Resistance GoodFair to good
Flame Retardancy Excellent (inherent property)Poor (requires additional flame retardants)
Cost Generally higherLow

Table 2: Typical Mechanical Properties of Flexible PVC Plasticized with Phthalates (50 phr)

PropertyDEHPDBP
Tensile Strength (MPa) 15 - 2518 - 28
Elongation at Break (%) 250 - 400200 - 350
Hardness (Shore A) 70 - 9075 - 95

Note: Data for BDP is not available for a direct comparison.

Section 2: Physicochemical and Toxicological Profiles

Table 3: Physicochemical Properties of this compound

PropertyValue
CAS Number 132-29-6
Molecular Formula C₂₄H₁₉O₄P
Molecular Weight 402.38 g/mol
Appearance Colorless to pale yellow liquid or solid
Boiling Point 494.4 °C at 760 mmHg
Flash Point 266 °C
Density 1.245 g/cm³
Water Solubility Insoluble

Toxicological Summary:

  • This compound (BDP): Specific toxicological data for BDP is limited. However, as an organophosphate, it warrants careful handling. Some organophosphate compounds are known to have neurotoxic potential. Its "moderate toxicity" has been noted, necessitating careful handling in industrial applications[1].

  • Phthalates: Extensive research has linked certain phthalates, particularly DEHP and DBP, to endocrine disruption and adverse effects on reproductive health. This has led to restrictions on their use in many consumer products, especially those intended for children.

Section 3: Experimental Protocols

Detailed experimental procedures are crucial for the accurate evaluation and comparison of plasticizer performance. The following are standard methodologies for key performance indicators.

3.1 Mechanical Properties Testing

  • Objective: To determine the effect of the plasticizer on the tensile strength, elongation at break, and hardness of the PVC compound.

  • Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.

  • Methodology:

    • Sample Preparation: Prepare PVC sheets plasticized with a specified concentration (e.g., 50 phr) of the test plasticizer by milling and compression molding.

    • Conditioning: Condition the test specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours.

    • Testing: Use a universal testing machine to pull the dumbbell-shaped specimens at a constant crosshead speed (e.g., 500 mm/min) until failure.

    • Data Collection: Record the force and elongation at the point of failure. Calculate tensile strength and elongation at break. Hardness is measured using a durometer according to ASTM D2240.

3.2 Thermal Stability Analysis

  • Objective: To assess the effect of the plasticizer on the thermal stability of the PVC compound, typically by measuring the glass transition temperature (Tg) and decomposition temperature.

  • Standards:

    • ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (DSC).

    • ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry (TGA).

  • Methodology (DSC for Tg):

    • Sample Preparation: A small sample (5-10 mg) is cut from the plasticized PVC sheet.

    • Analysis: The sample is heated in a DSC instrument under a controlled nitrogen atmosphere. A typical heating rate is 10 °C/min.

    • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve.

  • Methodology (TGA for Decomposition):

    • Sample Preparation: A small sample (10-20 mg) is placed in the TGA furnace.

    • Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

    • Data Analysis: The temperature at which significant weight loss begins is recorded as the onset of decomposition.

3.3 Migration Resistance Testing

  • Objective: To quantify the amount of plasticizer that leaches from the PVC matrix into a contacting medium.

  • Standard: ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals.

  • Methodology:

    • Sample Preparation: Cut a precisely weighed piece of the plasticized PVC film.

    • Extraction: Immerse the film in a specified extraction medium (e.g., hexane for oily food simulant, ethanol/water for aqueous simulant) for a defined period and temperature (e.g., 24 hours at 25 °C).

    • Analysis: After extraction, remove the film, dry it, and weigh it again. The weight loss corresponds to the amount of migrated plasticizer. Alternatively, the concentration of the plasticizer in the extraction medium can be determined using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Section 4: Visualizations

The following diagrams illustrate the typical workflows for evaluating the performance of plasticizers in PVC.

Experimental_Workflow_Mechanical_Properties cluster_prep Sample Preparation cluster_testing Testing cluster_analysis Data Analysis P1 PVC Resin + Plasticizer (BDP or Phthalate) P2 Compounding (Two-Roll Mill) P1->P2 P3 Compression Molding P2->P3 T1 Conditioning (ASTM D618) P3->T1 T2 Tensile Testing (ASTM D412) T1->T2 T3 Hardness Testing (ASTM D2240) T1->T3 A1 Calculate Tensile Strength, Elongation at Break T2->A1 A2 Record Shore Hardness T3->A2 Experimental_Workflow_Thermal_Stability cluster_prep Sample Preparation cluster_dsc DSC Analysis (Tg) cluster_tga TGA Analysis (Decomposition) P1 Plasticized PVC Sample D1 Heat-Cool-Heat Cycle P1->D1 T1 Heat at Constant Rate P1->T1 D2 Determine Midpoint of Step Change D1->D2 T2 Record Weight Loss vs. Temperature T1->T2 Experimental_Workflow_Migration_Resistance cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis P1 Cut & Weigh PVC Film E1 Immerse in Solvent P1->E1 E2 Controlled Time & Temperature E1->E2 A1 Dry & Reweigh Film (Gravimetric) E2->A1 A2 Analyze Solvent (e.g., GC-MS) E2->A2

References

A Comparative Guide to HPLC Purity Validation of 2-Biphenylyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 2-biphenylyl diphenyl phosphate, a significant organophosphate compound.[1] We will explore a robust HPLC method, compare it with an alternative analytical technique, and provide detailed experimental protocols to support your analytical method development and validation.

Introduction to this compound and the Imperative of Purity

This compound (CAS 132-29-6) is an organophosphate ester utilized as a flame retardant and plasticizer in various materials.[1] Its chemical structure, featuring multiple aromatic rings, contributes to its thermal stability and hydrophobic nature.[1] For applications in pharmaceutical and other high-purity sectors, rigorous purity assessment is paramount to ensure product safety, efficacy, and batch-to-batch consistency. Analytical techniques like HPLC are essential for separating and quantifying the main compound from any process-related impurities or degradation products.

HPLC Method for Purity Determination

Reverse-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the analysis of organophosphate esters.[2][3] A validated RP-HPLC method offers high sensitivity, specificity, and reproducibility for purity analysis.[4][5]

Hypothetical HPLC Method Parameters

Based on established methods for similar organophosphate compounds, a suitable HPLC method for this compound would likely involve a C18 or a phenyl-based stationary phase to leverage hydrophobic and π-π interactions for optimal separation.[6][7][8]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic elution with Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C
Sample Preparation Dissolve sample in Acetonitrile to a concentration of 1 mg/mL

Comparison with an Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is a robust method, Gas Chromatography-Mass Spectrometry (GC-MS) presents a viable alternative for the analysis of semi-volatile organophosphates like this compound.[9][10]

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Compound Suitability Suitable for a wide range of compounds, including non-volatile and thermally labile ones.Best for volatile and thermally stable compounds. Derivatization may be needed for some organophosphates.[11]
Selectivity Good selectivity based on chromatographic separation.Excellent selectivity and definitive identification through mass fragmentation patterns.[10]
Sensitivity Good sensitivity, with Limits of Detection (LOD) typically in the ng range.[5]Generally higher sensitivity, with LODs often in the pg range.
Sample Preparation Generally simpler, often involving dissolution in the mobile phase.Can be more complex, sometimes requiring extraction and derivatization.[11]
Instrumentation Cost Generally lower than GC-MS.Higher initial instrument cost.

Experimental Protocols

HPLC Method Validation Protocol

A comprehensive validation of the HPLC method should be performed according to ICH guidelines to ensure it is fit for its intended purpose.[12]

1. System Suitability:

  • Inject a standard solution of this compound (e.g., 100 µg/mL) six times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area should be ≤ 2.0%. Tailing factor should be ≤ 2.0. Theoretical plates should be ≥ 2000.

2. Specificity:

  • Analyze a blank (mobile phase), a placebo (if applicable), a standard solution of this compound, and a sample spiked with potential impurities.

  • Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks.

3. Linearity:

  • Prepare a series of at least five concentrations of this compound (e.g., 10-150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

4. Accuracy (Recovery):

  • Analyze, in triplicate, a sample matrix spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision (Repeatability and Intermediate Precision):

  • Repeatability: Analyze six independent preparations of the same sample on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • Acceptance Criteria: The RSD for the results should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.

7. Robustness:

  • Intentionally vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.

Potential Impurities

Based on the synthesis of similar organophosphate compounds, potential impurities in this compound could include:

  • Starting materials: Unreacted 2-phenylphenol or diphenyl phosphate.

  • By-products: Triphenyl phosphate (TPHP) or other positional isomers.

  • Degradation products: Hydrolyzed forms of the ester, such as diphenyl phosphate and 2-phenylphenol. A study on a related compound, resorcinol bis(diphenyl phosphate), identified hydroxylated TPHP and RDP as impurities.[13]

Visualizations

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Reporting prep_std Prepare Standard Solutions system_suitability System Suitability Testing prep_std->system_suitability linearity Linearity prep_std->linearity lod_loq LOD & LOQ prep_std->lod_loq prep_sample Prepare Sample Solutions specificity Specificity prep_sample->specificity accuracy Accuracy (Recovery) prep_sample->accuracy precision Precision prep_sample->precision robustness Robustness prep_sample->robustness data_analysis Data Analysis system_suitability->data_analysis specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Validation Report data_analysis->validation_report

Caption: Workflow for HPLC Method Validation.

Purity_Analysis_Comparison cluster_sample Sample cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis sample This compound hplc_prep Dissolution in Mobile Phase sample->hplc_prep gcms_prep Extraction / Derivatization sample->gcms_prep hplc_sep Liquid Chromatography Separation hplc_prep->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_quant Quantification hplc_det->hplc_quant gcms_sep Gas Chromatography Separation gcms_prep->gcms_sep gcms_det Mass Spectrometry Detection gcms_sep->gcms_det gcms_quant Quantification & Identification gcms_det->gcms_quant

Caption: Comparison of HPLC and GC-MS workflows.

References

Comparative Guide to Analytical Standards for 2-Biphenylyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate and precise quantification of 2-biphenylyl diphenyl phosphate (CAS No. 132-29-6), the selection of a suitable analytical standard is a critical first step. This guide provides a comparative overview of commercially available standards, details recommended analytical methodologies, and presents supporting data to facilitate informed decision-making.

Comparison of Commercially Available Analytical Standards

Supplier/ProductCAS NumberStated PurityFormatKey Features
Sigma-Aldrich 132-29-698%Neat SolidCertificate of Origin available; Purity determined by standard analytical techniques.[1]
Haihang Industry 132-29-6≥98%White SolidBasic product specifications provided.
LookChem Suppliers 132-29-6Varies (e.g., 99%)Crystalline PowderMultiple suppliers listed with varying stated purities and minimum order quantities.[2][3]

Note: For quantitative applications, it is imperative to perform in-house purity verification and prepare a well-characterized stock solution. When selecting a standard, researchers should prioritize suppliers who provide the most comprehensive Certificate of Analysis (CoA), including details on the method of purity assessment and lot-specific data.

Recommended Analytical Protocols

The analysis of this compound can be effectively performed using chromatographic techniques coupled with mass spectrometry. Both gas chromatography (GC) and liquid chromatography (LC) are viable options, with the choice often depending on the sample matrix, required sensitivity, and available instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the preferred method for analyzing this compound in biological and environmental matrices due to its high sensitivity and selectivity. The following protocol is adapted from established methods for similar organophosphate compounds.[4]

a) Sample Preparation (Solid Phase Extraction - SPE)

  • Sample Pre-treatment: For aqueous samples (e.g., water, urine), acidify to pH 2-3 with a suitable acid (e.g., formic acid). For solid samples (e.g., dust, sediment), perform solvent extraction (e.g., with acetonitrile or a mixture of dichloromethane and hexane) followed by solvent exchange to a water-miscible solvent if necessary.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) sequentially with methanol and deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water (e.g., 5% methanol) to remove interferences.

  • Elution: Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent.

b) Instrumental Analysis

  • Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. A starting point could be the protonated molecule [M+H]+ as the precursor ion.

c) Quality Control

  • Analyze a procedural blank, a matrix spike, and a duplicate sample with each batch.

  • Use a suitable internal standard, such as a stable isotope-labeled analog if available, to correct for matrix effects and variations in recovery.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable alternative, particularly for cleaner sample matrices or when derivatization is not required.

a) Sample Preparation

Sample preparation can follow a similar liquid-liquid extraction or solid-phase extraction protocol as for LC-MS/MS, with the final extract being in a GC-compatible solvent like hexane or toluene.

b) Instrumental Analysis

  • Chromatographic Column: A low-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Temperature Program: Optimize the oven temperature program to achieve good separation from matrix components. A starting point could be: 50 °C hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 5 min.

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic fragment ions of this compound.

Visualizations

Experimental Workflow for LC-MS/MS Analysis

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous or Solid Sample Pretreatment Pre-treatment (Acidification/Extraction) Sample->Pretreatment SPE Solid Phase Extraction (SPE) Pretreatment->SPE Elution Elution SPE->Elution Reconstitution Evaporation & Reconstitution Elution->Reconstitution LC HPLC Separation (C18 Column) Reconstitution->LC Injection MS Tandem MS Detection (ESI+) LC->MS Data Data Acquisition (MRM) MS->Data Quantification Quantification Data->Quantification Reporting Reporting Quantification->Reporting

Caption: LC-MS/MS analytical workflow for this compound.

Comparison of Analytical Standard Attributes

comparison cluster_crm Ideal Certified Reference Material (CRM) cluster_reagent Available High-Purity Reagent Standard Analytical Standard for this compound CRM Certified Value & Uncertainty Standard->CRM Ideal (Currently Limited Availability) Purity Stated Purity (e.g., >98%) Standard->Purity Practical Alternative Traceability Metrological Traceability CRM->Traceability Homogeneity Demonstrated Homogeneity & Stability CRM->Homogeneity CoA Comprehensive Certificate of Analysis CRM->CoA Basic_CoA Basic Certificate of Analysis Purity->Basic_CoA Verification Requires In-house Verification Purity->Verification

Caption: Logical comparison of an ideal CRM versus available high-purity reagents.

References

Comparative Toxicity of Diphenyl Phosphate and Triphenyl Phosphate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the toxicological profiles of diphenyl phosphate (DPHP) and its parent compound, triphenyl phosphate (TPHP), reveals distinct differences in their potency and mechanisms of action across various toxicological endpoints. While TPHP is a widely used organophosphate flame retardant and plasticizer, DPHP is its primary metabolite, leading to ubiquitous human and environmental exposure to both compounds.

This guide provides a comparative overview of the toxicity of DPHP and TPHP, summarizing key quantitative data, detailing experimental protocols for major toxicity assays, and illustrating relevant signaling pathways to inform risk assessment and guide future research in toxicology and drug development.

Quantitative Toxicity Data Summary

The following tables summarize the available quantitative data for the acute, developmental, and aquatic toxicity of diphenyl phosphate (DPHP) and triphenyl phosphate (TPHP).

Table 1: Acute Toxicity Data
ChemicalTest SpeciesRoute of AdministrationLD50/LC50Reference
Diphenyl Phosphate (DPHP) RatOral> 5,000 mg/kg[1][2]
RabbitDermal> 2,000 mg/kg[1][2]
Triphenyl Phosphate (TPHP) RatOral> 20,000 mg/kg[3], 3,500 - >6,400 mg/kg[4][3][4]
MouseOral1,320 mg/kg[4]
RabbitDermal> 7,900 mg/kg[5], > 10,000 mg/kg[6][7][5][6][7]
Table 2: Developmental and Reproductive Toxicity Data
ChemicalTest SpeciesEndpointNOAEL/LOAELReference
Diphenyl Phosphate (DPHP) Zebrafish (embryo)Increased sinus venosus-bulbus arteriosus (SV-BA) distanceLOAEL: 1000 µM
Triphenyl Phosphate (TPHP) RatDevelopmental toxicityNOAEL: 161 mg/kg bw/day (reduced body weight gain)[5]
Rat (perinatal)Delayed puberty (males)LOAEL: 1000 ppm in feed[8]
Zebrafish (embryo)Body length, gene expression changesLOAEL: 5 µg/L[9]
Zebrafish (embryo)Heart rate, pericardial edemaNOEL: 5 µg/L[9]
Table 3: Aquatic Toxicity Data
ChemicalTest SpeciesEndpointValueReference
Diphenyl Phosphate (DPHP) Fish96h LC5049.98 mg/L[10]
Triphenyl Phosphate (TPHP) Oncorhynchus mykiss (Rainbow trout)96h LC500.4 - 0.85 mg/L[6][11]
Americamysis bahia (Mysid shrimp)96h LC50≥ 0.18 - ≤ 0.32 mg/L[6]

Key Toxicological Endpoints: A Comparative Overview

Acute Toxicity: Both DPHP and TPHP exhibit low acute toxicity via oral and dermal routes in mammalian models, with high LD50 values.[1][2][3][5]

Developmental and Reproductive Toxicity: TPHP has been shown to induce developmental effects in both rats and zebrafish.[5][8][9] In rats, perinatal exposure to TPHP led to delayed puberty in males at a LOAEL of 1000 ppm in feed.[8] In zebrafish embryos, TPHP exposure resulted in reduced body length and changes in gene expression at a LOAEL of 5 µg/L.[9] DPHP also impacts cardiac development in zebrafish embryos, though it appears to be less potent than TPHP.

Neurotoxicity: TPHP has demonstrated neurotoxic effects. In mice, TPHP and its metabolite DPHP can cross the blood-brain barrier, leading to neuroinflammation and neuronal apoptosis.[12] Chronic exposure to environmentally relevant doses of TPHP in mice has been shown to induce anxiety- and depression-like behaviors, potentially mediated through the gut-brain axis.[13] TPHP exposure in Chinese rare minnows resulted in impaired learning and memory.[14][15]

Endocrine Disruption: TPHP is recognized as an endocrine-disrupting chemical, particularly affecting steroidogenesis and thyroid hormone pathways.[16] In vitro studies have shown that TPHP can stimulate estrogen receptor α/β and pregnane X receptor activity, while inhibiting androgen and glucocorticoid receptor activity.[17] It has also been shown to alter sex hormone concentrations in H295R cells and in zebrafish. DPHP has been associated with altered total thyroxine levels in women.[18]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the replication and validation of findings. Below are summaries of widely accepted protocols.

Zebrafish Embryo Acute Toxicity Test (OECD 236)

This test determines the acute toxicity of chemicals to the embryonic stages of fish.

  • Test Organism: Zebrafish (Danio rerio) embryos.

  • Exposure Period: 96 hours.

  • Procedure:

    • Newly fertilized zebrafish eggs are collected and placed in 24-well plates, with one embryo per well.

    • Embryos are exposed to a range of concentrations of the test chemical and a control.

    • Every 24 hours, four apical endpoints are observed as indicators of lethality:

      • Coagulation of fertilized eggs.

      • Lack of somite formation.

      • Lack of detachment of the tail-bud from the yolk sac.

      • Lack of heartbeat.

  • Data Analysis: The LC50 (median lethal concentration) is calculated based on the number of embryos exhibiting any of the lethal endpoints at the end of the 96-hour exposure.[19][20][21]

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cells are seeded in a 96-well plate and exposed to various concentrations of the test compound for a defined period.

    • MTT solution is added to each well and incubated for 2-4 hours to allow for formazan formation.

    • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.[1][22][23]

H295R Steroidogenesis Assay (OECD 456)

This in vitro assay is used to screen for chemicals that affect the production of steroid hormones.

  • Test System: The human H295R adrenocortical carcinoma cell line, which expresses all the key enzymes required for steroidogenesis.

  • Procedure:

    • H295R cells are cultured in 24-well plates.

    • Cells are exposed to a range of concentrations of the test chemical for 48 hours.

    • The culture medium is collected, and the concentrations of testosterone and estradiol are measured using methods like ELISA or LC-MS/MS.

  • Data Analysis: The hormone production in treated cells is compared to that in control cells to identify any significant increases or decreases, indicating an effect on steroidogenesis.[24][25][26]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of DPHP and TPHP can be attributed to their interference with specific cellular signaling pathways.

TPHP-Induced Endocrine Disruption via Steroidogenesis Pathway

TPHP can disrupt the normal synthesis of steroid hormones by altering the expression of key steroidogenic enzymes.

G cluster_steroidogenesis Steroidogenesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3b-HSD 17a-OH-Progesterone 17a-OH-Progesterone Progesterone->17a-OH-Progesterone CYP17A1 Androstenedione Androstenedione 17a-OH-Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17b-HSD Estradiol Estradiol Testosterone->Estradiol CYP19A1 (Aromatase) TPHP TPHP CYP11A1 CYP11A1 TPHP->CYP11A1 Alters expression CYP17A1 CYP17A1 TPHP->CYP17A1 Alters expression CYP19A1 (Aromatase) CYP19A1 (Aromatase) TPHP->CYP19A1 (Aromatase) Alters expression

Caption: TPHP alters the expression of key enzymes in the steroidogenesis pathway.

TPHP-Induced Neuroinflammation and Apoptosis

TPHP exposure can lead to neuroinflammation and neuronal cell death through the activation of the NF-κB signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPHP TPHP IKK IKK Complex TPHP->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation Ubiquitination & Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_n->Inflammatory_Genes Induces transcription Apoptosis_Genes Pro-apoptotic Genes NFkB_n->Apoptosis_Genes Induces transcription Neuroinflammation Neuroinflammation Inflammatory_Genes->Neuroinflammation Neuronal Apoptosis Neuronal Apoptosis Apoptosis_Genes->Neuronal Apoptosis

Caption: TPHP activates the NF-κB pathway, leading to neuroinflammation and apoptosis.

Experimental Workflow for In Vitro Neurotoxicity Assessment

A typical workflow for assessing the neurotoxic potential of compounds like DPHP and TPHP in vitro.

G Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) Compound_Exposure Exposure to DPHP or TPHP (Concentration-response) Cell_Culture->Compound_Exposure Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Compound_Exposure->Viability_Assay Neurotransmitter_Assay Neurotransmitter Level Measurement Compound_Exposure->Neurotransmitter_Assay Enzyme_Activity Acetylcholinesterase Activity Assay Compound_Exposure->Enzyme_Activity Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-seq) Compound_Exposure->Gene_Expression Data_Analysis Data Analysis and Endpoint Comparison Viability_Assay->Data_Analysis Neurotransmitter_Assay->Data_Analysis Enzyme_Activity->Data_Analysis Gene_Expression->Data_Analysis

References

performance of different organophosphate flame retardants in PC/ABS blends

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the performance of common organophosphate flame retardants (OPFRs) in Polycarbonate/Acrylonitrile Butadiene Styrene (PC/ABS) blends. The information presented is based on a comprehensive review of experimental data from various scientific publications.

Introduction

PC/ABS blends are widely used engineering thermoplastics prized for their excellent balance of mechanical strength, heat resistance, and processability. However, the inclusion of ABS makes these blends more flammable than pure polycarbonate, necessitating the addition of flame retardants for applications in electronics, automotive interiors, and other areas where fire safety is critical. Organophosphate flame retardants have emerged as a popular halogen-free alternative, offering effective flame retardancy with additional benefits such as plasticization. This guide focuses on three commonly used OPFRs: Triphenyl Phosphate (TPP), Resorcinol bis(diphenyl phosphate) (RDP), and Bisphenol A bis(diphenyl phosphate) (BDP), comparing their performance in terms of flame retardancy, mechanical properties, and thermal stability.

Flame Retardant Mechanisms

The flame retardant action of OPFRs in PC/ABS can occur in either the gas phase, the condensed phase, or a combination of both.

  • Triphenyl Phosphate (TPP): Primarily acts in the gas phase . Due to its higher volatility and lower decomposition temperature, TPP vaporizes during combustion and releases phosphorus-containing radicals that interrupt the chemical reactions of burning in the gas phase.[1]

  • Resorcinol bis(diphenyl phosphate) (RDP): Exhibits a mixed-mode action, functioning in both the gas and condensed phases.[1]

  • Bisphenol A bis(diphenyl phosphate) (BDP): Mainly functions in the condensed phase . It promotes the formation of a protective char layer on the polymer surface, which acts as a barrier to heat and flammable volatiles.[1]

flame_retardant_mechanisms cluster_OPFRs Organophosphate Flame Retardants cluster_mechanisms Flame Retardant Mechanisms TPP Triphenyl Phosphate (TPP) Gas_Phase Gas Phase Inhibition TPP->Gas_Phase Primarily RDP Resorcinol bis(diphenyl phosphate) (RDP) RDP->Gas_Phase  Major Condensed_Phase Condensed Phase Charring RDP->Condensed_Phase Minor BDP Bisphenol A bis(diphenyl phosphate) (BDP) BDP->Condensed_Phase Primarily

Caption: Flame retardant mechanisms of TPP, RDP, and BDP.

Performance Comparison

The following tables summarize the performance of TPP, RDP, and BDP in PC/ABS blends based on available experimental data. It is important to note that the performance can vary depending on the specific grade of PC/ABS, the loading level of the flame retardant, and the presence of other additives.

Flame Retardancy
PropertyNeat PC/ABSPC/ABS + TPPPC/ABS + RDPPC/ABS + BDP
UL-94 Rating (V-0) Loading -~12-18%~8-12%>12%
Limiting Oxygen Index (LOI), % ~22.4~28.5 (at 19%)Slightly better than BDPSlightly lower than TPP/RDP

Note: The loading levels to achieve a UL-94 V-0 rating can vary based on the specific PC/ABS ratio and test specimen thickness.

Mechanical Properties

The addition of OPFRs often acts as a plasticizer, which can lead to a reduction in some mechanical properties.

PropertyNeat PC/ABSPC/ABS + TPP (19%)PC/ABS + RDPPC/ABS + BDP
Tensile Strength (MPa) ~55-65~49.6--
Flexural Strength (MPa) ~85-95---
Notched Izod Impact Strength (kJ/m²) HighLow--
Elongation at Break (%) High~60--

Data for RDP and BDP on tensile and flexural strength, and for all three on notched impact strength in a directly comparable study is limited in the reviewed literature. However, it is generally observed that the addition of these OPFRs leads to a decrease in impact strength.[1]

Thermal Properties
PropertyNeat PC/ABSPC/ABS + TPP (19%)PC/ABS + RDPPC/ABS + BDP
Heat Deflection Temperature (HDT), °C HighReducedReducedReduced
Thermal Stability (TGA) -Higher decomposition temp.-Higher decomposition temp.

Specific HDT values are highly dependent on the loading level of the OPFR. Both TPP and PX200 (another OPFR) have been shown to have an inferior effect on the heat deflection temperature of PC/ABS blends.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Flammability Testing

UL-94 Vertical Burn Test: This test evaluates the self-extinguishing properties of a plastic material.

  • A rectangular test specimen of a specified dimension is held vertically.

  • A calibrated flame is applied to the lower end of the specimen for 10 seconds and then removed.

  • The time it takes for the flame on the specimen to extinguish is recorded.

  • The flame is reapplied for another 10 seconds and the afterflame time is again recorded.

  • The presence of flaming drips that ignite a cotton patch placed below the specimen is also noted.

  • Materials are classified as V-0, V-1, or V-2 based on the afterflame time, total afterflame time for five specimens, and whether flaming drips ignite the cotton. A V-0 rating is the most stringent for these vertical tests.

Limiting Oxygen Index (LOI): This test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a material.

  • A small, vertically oriented specimen is ignited at its upper end.

  • The concentration of oxygen in the surrounding atmosphere is varied.

  • The LOI is the oxygen concentration at which the flame extinguishes within a specified time or after burning a certain length of the specimen.

  • A higher LOI value indicates better flame retardancy.

Mechanical Testing

Izod Impact Strength Test (ASTM D256): This test measures the impact resistance of a material.

  • A notched or unnotched specimen is held in a cantilevered beam configuration.

  • A pendulum of a specified weight is released from a known height, striking and breaking the specimen.

  • The energy absorbed by the specimen during the fracture is calculated from the height to which the pendulum swings after breaking the specimen.

  • The impact strength is reported in energy per unit of thickness (e.g., kJ/m²).

Tensile Strength Test (ASTM D638): This test measures the force required to pull a specimen to its breaking point.

  • A dumbbell-shaped specimen is placed in the grips of a universal testing machine.

  • The specimen is pulled apart at a constant rate of speed until it fractures.

  • The force and elongation are continuously monitored.

  • Tensile strength is the maximum stress the material can withstand while being stretched or pulled before breaking.

Thermal Analysis

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • A small amount of the sample is placed in a high-precision balance within a furnace.

  • The temperature of the furnace is increased at a constant rate.

  • The mass of the sample is continuously recorded.

  • The resulting TGA curve provides information about the thermal stability of the material and its decomposition profile.

Heat Deflection Temperature (HDT) Test (ASTM D648): This test determines the temperature at which a polymer sample deforms under a specified load.[2][3][4]

  • A standard test bar is subjected to a three-point bending load at a constant stress.

  • The specimen is immersed in a heated oil bath, and the temperature is increased at a uniform rate.

  • The temperature at which the specimen deflects by a specified distance is recorded as the HDT.

Experimental Workflow

The following diagram illustrates a typical workflow for the preparation and performance evaluation of flame-retardant PC/ABS blends.

experimental_workflow cluster_preparation Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis and Comparison Drying Drying of PC and ABS Pellets Blending Melt Blending with OPFR in Twin-Screw Extruder Drying->Blending Pelletizing Pelletizing of the Blend Blending->Pelletizing Molding Injection Molding of Test Specimens Pelletizing->Molding Flammability Flammability Tests (UL-94, LOI) Molding->Flammability Mechanical Mechanical Tests (Tensile, Impact) Molding->Mechanical Thermal Thermal Analysis (TGA, HDT) Molding->Thermal Analysis Comparative Analysis of Performance Data Flammability->Analysis Mechanical->Analysis Thermal->Analysis

Caption: Workflow for preparing and testing FR PC/ABS blends.

Conclusion

The choice of an organophosphate flame retardant for PC/ABS blends requires a careful consideration of the desired balance between flame retardancy, mechanical performance, and thermal stability.

  • TPP is an effective gas-phase flame retardant but can have a significant plasticizing effect, potentially reducing the mechanical properties and heat deflection temperature of the blend.

  • RDP offers a balanced performance with both gas and condensed phase activity.

  • BDP excels in condensed-phase flame retardancy, promoting char formation, which can be beneficial for applications where dripping is a concern.

Further research and direct comparative studies under identical conditions are necessary to provide a more definitive ranking of these OPFRs. Researchers and developers should select the most appropriate flame retardant based on the specific requirements of the end-use application.

References

Assessing the Biological Potency of tert-Butylphenyl Diphenyl Phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological potency of tert-butylphenyl diphenyl phosphate (t-Bu-DPP), a widely used organophosphate flame retardant, with other relevant alternatives. The information is compiled from various toxicological studies to support researchers in understanding its mechanism of action and potential biological effects. This document summarizes key quantitative data, details experimental protocols, and visualizes associated biological pathways and workflows.

Comparative Analysis of Biological Potency

tert-Butylphenyl diphenyl phosphate (t-Bu-DPP), also referred to as BPDP in the scientific literature, has been scrutinized for its potential health effects. As a replacement for polybrominated diphenyl ethers (PBDEs), its biological activities are of significant interest. This section compares the potency of t-Bu-DPP with triphenyl phosphate (TPHP), a component of the commercial t-Bu-DPP mixture, and tris(2,4-di-tert-butylphenyl)phosphate (TDTBPP), another organophosphate compound.

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological potency of t-Bu-DPP and its alternatives.

CompoundTest SystemEndpointValueReference
tert-Butylphenyl Diphenyl Phosphate (t-Bu-DPP) Algae (Selenastrum capricornutum)96-hour EC50 (Biomass)2.6 mg/L[1]
Algae (Selenastrum capricornutum)96-hour EC50 (Chlorophyll A)3.0 mg/L[1]
Rat (in vivo)BMD (Increased Relative Liver Weight)288.7 mg/kg[2]
Rat (in vivo)BMDL (Increased Relative Liver Weight)223.5 mg/kg[2]
Rat (in vivo)BMD (Increased Absolute Liver Weight)313.0 mg/kg[2]
Rat (in vivo)BMDL (Increased Absolute Liver Weight)121.5 mg/kg[2]
Rat (in vivo)BMD (Decreased Serum Bile Salt/Acid)763.1 mg/kg[2]
Rat (in vivo)BMDL (Decreased Serum Bile Salt/Acid)434.1 mg/kg[2]
C. elegansReproduction InhibitionSimilar to DE-71 (PBDE mixture)[3]
Triphenyl Phosphate (TPHP) Rat (in vivo)NOEL (90-day study)161 mg/kg bw/day[4]
Fish (Oncorhynchus mykiss)96-hour LC500.4 mg/L[5]
Daphnid (Daphnia magna)48-hour LC501.0 mg/L[5]
C. elegansLarval Development InhibitionComparable to PBDEs[3]
C. elegansReproduction InhibitionSimilar to DE-71 (PBDE mixture)[3]
Tris(2,4-di-tert-butylphenyl)phosphate (TDTBPP) Rat (in vivo)NOAEL (Carcinogenicity)> 147 mg/kg bw/day[6]
Rat (in vivo)NOAEL (Reproductive Performance)292.6 mg/kg bw/day[6]
Rat (in vivo)NOAEL (Developmental Toxicity)412 mg/kg bw/day[6]
Rabbit (in vivo)NOAEL (Maternal and Developmental Toxicity)≥ 1200 mg/kg bw/day[6]

BMD: Benchmark Dose; BMDL: Benchmark Dose Lower Confidence Limit; EC50: Half maximal effective concentration; LC50: Lethal concentration for 50% of the test population; NOAEL: No-Observed-Adverse-Effect Level; NOEL: No-Observed-Effect Level.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments cited in the assessment of t-Bu-DPP's biological potency.

Murine Limb Bud Culture for Developmental Toxicity Assessment

This in vitro system is utilized to assess the effects of compounds on vertebrate limb development, a critical process in embryogenesis.

  • Embryo Collection: Timed-pregnant CD1 mice are euthanized on gestation day 13. Embryos are dissected out in a sterile environment.

  • Limb Bud Dissection: Forelimbs are excised from the embryos under a dissecting microscope.

  • Culture: The limb buds are placed in a whole-embryo culture medium. They are typically cultured for 3 to 24 hours.

  • Exposure: The test compound (e.g., t-Bu-DPP) is added to the culture medium at various concentrations (e.g., 1 µM and 10 µM). A vehicle control (e.g., DMSO) is run in parallel.

  • Analysis: Following incubation, limb buds are harvested for various analyses, including:

    • Morphological Analysis: To assess changes in limb development and endochondral ossification.

    • Transcriptomic Analysis (RNA Sequencing): To identify changes in gene expression profiles.

In Vivo Repeat Dose Biological Potency Study in Rats

This in vivo study design is employed to evaluate the systemic toxicity of a substance after repeated administration.

  • Animal Model: Young adult male Sprague Dawley rats are used. Animals are quarantined and acclimatized before the study.

  • Dose Formulation and Administration: t-Bu-DPP is formulated in a vehicle like corn oil. The test substance is administered daily for a set period (e.g., 4 consecutive days) via oral gavage. A range of doses is used (e.g., 0, 65, 129, 258, 516, and 1,033 mg/kg body weight).[2][7] A control group receives the vehicle only.

  • Clinical Observations: Animals are monitored daily for any signs of toxicity. Body weight and food consumption are recorded regularly.

  • Necropsy and Sample Collection: At the end of the study period, animals are euthanized. Blood is collected for clinical chemistry and hematology analysis. Organs, such as the liver, are weighed and collected for histopathological and transcriptomic analysis.

  • Data Analysis: Standard toxicological endpoints are assessed. Benchmark doses (BMDs) are calculated for dose-related changes in organ weights and clinical pathology parameters.

RNA Sequencing (RNA-Seq) for Transcriptomic Analysis

RNA-Seq is a powerful technique used to investigate the effects of a compound on gene expression.

  • RNA Extraction: Total RNA is isolated from the tissue or cells of interest (e.g., murine limb buds or rat liver) using a suitable RNA extraction kit. The quality and quantity of the extracted RNA are assessed.

  • Library Preparation: A sequencing library is prepared from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.

  • Data Analysis:

    • Quality Control: The raw sequencing reads are checked for quality.

    • Alignment: The reads are aligned to a reference genome.

    • Differential Gene Expression Analysis: The expression levels of genes between the treated and control groups are compared to identify differentially expressed genes.

    • Pathway Analysis: The differentially expressed genes are analyzed to identify enriched biological pathways and processes, providing insights into the mechanism of action of the test compound.

Visualizing Mechanisms and Workflows

Diagrams are provided below to illustrate the signaling pathway affected by t-Bu-DPP and the general experimental workflows.

Hedgehog Signaling Pathway Inhibition by t-Bu-DPP

tert-Butylphenyl diphenyl phosphate has been shown to interfere with the Hedgehog (Hh) signaling pathway, which is essential for embryonic development. Exposure to t-Bu-DPP leads to the downregulation of key components of this pathway.

Hedgehog_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh_Ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh_Ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits processing to activator GLI_A GLI (Activator) GLI->GLI_A Target_Genes Hedgehog Target Genes (e.g., Gli1, Ptch1) GLI_A->Target_Genes Activates Transcription tBuDPP t-Bu-DPP tBuDPP->PTCH1 Downregulates tBuDPP->GLI Downregulates

Caption: Inhibition of the Hedgehog signaling pathway by t-Bu-DPP.

General Experimental Workflow for Assessing Biological Potency

The following diagram illustrates a typical workflow for assessing the biological potency of a compound like t-Bu-DPP, integrating both in vitro and in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis and Integration Limb_Bud Murine Limb Bud Culture Exposure_vitro Exposure to t-Bu-DPP Limb_Bud->Exposure_vitro Analysis_vitro Morphological and Transcriptomic Analysis Exposure_vitro->Analysis_vitro RNA_Seq RNA Sequencing Analysis_vitro->RNA_Seq Rat_Model Rat Model Gavage Oral Gavage Dosing Rat_Model->Gavage Necropsy Necropsy and Sample Collection Gavage->Necropsy Necropsy->RNA_Seq Tox_Endpoints Toxicological Endpoints (Organ Weights, Clinical Chem) Necropsy->Tox_Endpoints Pathway_Analysis Pathway Analysis RNA_Seq->Pathway_Analysis BMD Benchmark Dose (BMD) Analysis Tox_Endpoints->BMD Potency_Assessment Overall Potency Assessment BMD->Potency_Assessment Pathway_Analysis->Potency_Assessment

Caption: A typical experimental workflow for potency assessment.

References

Comparative Analysis of 2-biphenylyl Diphenyl Phosphate (2-BPD) Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-biphenylyl diphenyl phosphate (2-BPD), an organophosphate flame retardant, and its cross-reactivity in various biological assays. Due to the limited availability of direct experimental data for 2-BPD in specific enzyme inhibition and receptor binding assays, this guide also includes data on structurally similar and commonly used alternative flame retardants, such as triphenyl phosphate (TPP) and resorcinol bis(diphenylphosphate) (RDP), to provide a broader context for potential biological interactions.

Introduction

This compound (2-BPD), also known as biphenyl-2-yl diphenyl phosphate, is utilized as a flame retardant and plasticizer in a variety of materials. As an organophosphate ester, its potential for biological activity and cross-reactivity in sensitive assays is a subject of interest for researchers in toxicology, pharmacology, and drug development. Understanding these interactions is crucial for assessing its safety profile and for interpreting results from high-throughput screening and other biological research.

Comparative Toxicity Data

While specific data on the cross-reactivity of 2-BPD in many standard biological assays are scarce, comparative toxicity studies provide valuable insights into its biological potential. The following table summarizes the toxicological effects of 2-BPD (referred to as BPDP in the cited study) in comparison to other flame retardants in the nematode Caenorhabditis elegans.

Table 1: Comparative Toxicity of 2-BPD and Other Flame Retardants in C. elegans

CompoundLarval Development (EC20, µM)Reproduction (IC50, µM)Feeding (IC50, µM)
This compound (BPDP) >100>100>100
Triphenyl phosphate (TPP)211844
Tetrabromobisphenol A (TBBPA)121420
BDE-47 (Brominated Flame Retardant)13119.7
BDE-99 (Brominated Flame Retardant)191513

Source: Adapted from Behl et al., 2016. EC20 and IC50 values represent the concentration at which a 20% effect or 50% inhibition is observed, respectively.

Cross-Reactivity in Biological Assays

The following sections detail the potential for cross-reactivity of 2-BPD in key biological assays, drawing comparisons with related compounds where direct data for 2-BPD is unavailable.

Enzyme Inhibition Assays

Organophosphate compounds are known to interact with various enzymes, most notably esterases such as acetylcholinesterase (AChE). Inhibition of AChE can lead to neurotoxic effects.

Acetylcholinesterase (AChE) Inhibition:

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

  • Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when the enzyme hydrolyzes acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

  • Materials:

    • Acetylcholinesterase (from electric eel or human recombinant)

    • Acetylthiocholine iodide (substrate)

    • DTNB (Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • Test compound (2-BPD) and positive control (e.g., eserine)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.

    • Add the enzyme solution to the wells of a 96-well plate.

    • Add various concentrations of the test compound (2-BPD) or positive control to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB to all wells.

    • Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-20 minutes).

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Workflow for Acetylcholinesterase Inhibition Assay

AChE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Enzyme, Substrate, DTNB) C Add Enzyme to 96-well Plate A->C B Prepare Test Compound (2-BPD) Dilutions D Add Inhibitor (2-BPD) B->D C->D E Pre-incubate D->E F Add Substrate & DTNB E->F G Measure Absorbance (412 nm) F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Calculate IC50 Value I->J

Caption: Workflow of the Acetylcholinesterase Inhibition Assay.

Receptor Binding Assays

Cross-reactivity with nuclear receptors and other cellular receptors is a key consideration for assessing the endocrine-disrupting potential of xenobiotics.

Estrogen and Androgen Receptor Binding:

There is no direct evidence in the reviewed literature demonstrating the binding affinity of 2-BPD to the estrogen receptor (ER) or the androgen receptor (AR). However, some organophosphate flame retardants have been shown to exhibit endocrine-disrupting activities. For example, triphenyl phosphate (TPP) has been reported to have estrogenic and anti-androgenic effects in some studies. Given the biphenyl structure within 2-BPD, which is a common motif in some receptor ligands, the potential for interaction with steroid hormone receptors warrants investigation.

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

  • Principle: The assay measures the displacement of a radiolabeled estrogen (e.g., [³H]17β-estradiol) from the estrogen receptor by a test compound. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.

  • Materials:

    • Estrogen receptor (e.g., from rat uterine cytosol or recombinant human ERα)

    • Radiolabeled ligand (e.g., [³H]17β-estradiol)

    • Unlabeled 17β-estradiol (for standard curve)

    • Test compound (2-BPD)

    • Assay buffer

    • Scintillation vials and scintillation cocktail

    • Filter apparatus (e.g., glass fiber filters)

    • Liquid scintillation counter

  • Procedure:

    • Prepare a series of dilutions of the unlabeled 17β-estradiol and the test compound.

    • In tubes, combine the estrogen receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of either the unlabeled standard or the test compound.

    • Include tubes for total binding (radiolabeled ligand + receptor) and non-specific binding (radiolabeled ligand + receptor + a large excess of unlabeled estradiol).

    • Incubate the mixtures to allow binding to reach equilibrium.

    • Separate the bound from the free radiolabeled ligand by rapid filtration through glass fiber filters. The receptor-ligand complex is retained on the filter.

    • Wash the filters to remove any unbound radiolabeled ligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that displaces 50% of the specifically bound radiolabeled ligand).

Signaling Pathway for Nuclear Receptor Activation

Nuclear_Receptor_Pathway cluster_cell Cell cluster_nucleus Ligand Ligand (e.g., 2-BPD) Receptor Cytoplasmic Receptor (e.g., ER, AR) Ligand->Receptor Binds Complex Ligand-Receptor Complex Ligand->Complex Receptor->Complex HSP Heat Shock Proteins HSP->Receptor Dissociates Nucleus Nucleus Complex->Nucleus Translocates HRE Hormone Response Element (on DNA) Nucleus->HRE Binds Transcription Gene Transcription HRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Generalized signaling pathway for nuclear receptor activation.

Cytotoxicity Assays

Evaluating the cytotoxicity of a compound is a fundamental step in assessing its biological activity.

In Vitro Cytotoxicity:

Specific cytotoxicity data (e.g., IC50 values in various cell lines) for 2-BPD are not widely published. Studies on other organophosphate flame retardants have shown varying degrees of cytotoxicity depending on the cell line and the specific compound. For instance, triphenyl phosphate (TPP) has been shown to be cytotoxic to various cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Materials:

    • Cell line of interest (e.g., HepG2 human liver cancer cells, SH-SY5Y human neuroblastoma cells)

    • Cell culture medium and supplements

    • Test compound (2-BPD)

    • MTT solution

    • Solubilization solution (e.g., DMSO or a solution of detergent in dilute acid)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound (2-BPD) for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

    • After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

    • Incubate the plate for a few hours to allow the formazan crystals to form.

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).

Logical Relationship in Cytotoxicity Assessment

Cytotoxicity_Logic Compound Test Compound (2-BPD) Exposure Exposure Compound->Exposure Cells Cultured Cells Cells->Exposure Viability Cell Viability Assay (e.g., MTT) Exposure->Viability Data Absorbance Data Viability->Data Analysis Calculate % Viability Data->Analysis IC50 Determine IC50 Value Analysis->IC50

A Comparative Guide to the Degradation Pathways of Organophosphate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organophosphate esters (OPEs) are a class of compounds widely used as flame retardants, plasticizers, and lubricants. Their increasing presence in the environment has raised concerns due to their potential toxicity and persistence. Understanding the degradation pathways of these compounds is crucial for assessing their environmental fate and developing effective remediation strategies. This guide provides a comparative analysis of the degradation pathways of three commonly detected OPEs: Tris(2-chloroethyl) phosphate (TCEP), a chlorinated OPE; Triphenyl phosphate (TPHP), an aryl-OPE; and Tri-n-butyl phosphate (TnBP), an alkyl-OPE.

Quantitative Degradation Data

The degradation efficiency of OPEs is highly dependent on the specific compound and the degradation process. The following table summarizes key quantitative data from various experimental studies, providing a comparative overview of the degradation kinetics of TCEP, TPHP, and TnBP under different conditions.

Organophosphate EsterDegradation ProcessKey ParametersValueReference
TCEP Microbial Degradation (Sediment Microcosm)Degradation Rate (pseudo-zero-order)0.068 mg/(L·h) at 5 mg/L initial conc.[1][2]
1.85 mg/(L·h) at 50 mg/L initial conc.[1][2]
UV/Fe(III) PhotocatalysisDegradation EfficiencyNear 100% in 90 min[3]
Thermally Activated Persulfate (60 °C)Degradation Efficiency100% in 40 min[4][5]
UV/PersulfateDegradation Rate(9.7 ± 0.1) × 10⁻⁵ s⁻¹[6]
TPHP UV/H₂O₂Photodegradation Half-life74 min[7]
UV/TiO₂Photodegradation Half-life150 min[7]
UV/PersulfatePhotodegradation Half-life89 min[7]
Bioelectrochemical SystemDegradation Rate (first-order)0.054 ± 0.010 h⁻¹[8][9]
Aerobic Biodegradation (River Water)Degradation Efficiency100% in 3 days[10]
Hydrolysis (pH 9, 25°C)Half-life3 days[10]
Hydrolysis (pH 7, 25°C)Half-life19 days[10]
TnBP Biodegradation (Sphingobium sp.)Degradation Efficiency7.98 g/L in 3 days[11]
In vivo Hydrolysis (Wheat Seedlings)Metabolite DetectionDi-n-butyl phosphate (DnBP) detected[12]

Degradation Pathways and Mechanisms

The degradation of OPEs proceeds through various pathways, primarily initiated by hydrolysis, oxidation, or a combination of both. The structural differences between TCEP, TPHP, and TnBP lead to distinct degradation products and reaction mechanisms.

Tris(2-chloroethyl) phosphate (TCEP)

TCEP degradation can occur through both biotic and abiotic pathways.

  • Biotic Degradation: Microbial activity in sediment microcosms primarily involves the hydrolysis of the phosphoester bonds, leading to the formation of bis(2-chloroethyl) phosphate (BCEP) and subsequently mono(2-chloroethyl) phosphate (MCEP).[1][2] Additionally, pathways involving hydrolytic dechlorination and oxidation have been identified, yielding products such as bis(2-chloroethyl) 2-hydroxyethyl phosphate (TCEP-OH) and further oxidized metabolites.[1][2]

  • Abiotic Degradation (Advanced Oxidation Processes): AOPs, such as those employing UV light with persulfate or Fe(III), are effective in degrading TCEP.[3][4][5][6] The primary mechanism involves the generation of highly reactive radicals, such as hydroxyl (•OH) and sulfate (SO₄•⁻) radicals.[4][13] These radicals attack the TCEP molecule, leading to the cleavage of the C-Cl and P-O bonds.[4][5][14][15]

TCEP_Degradation TCEP TCEP Tris(2-chloroethyl) phosphate BCEP BCEP Bis(2-chloroethyl) phosphate TCEP->BCEP Hydrolysis TCEP_OH TCEP-OH Bis(2-chloroethyl) 2-hydroxyethyl phosphate TCEP->TCEP_OH Oxidation/ Hydrolytic Dechlorination MCEP MCEP Mono(2-chloroethyl) phosphate BCEP->MCEP Hydrolysis Final Further Degradation Products MCEP->Final TCEP_OH->Final

Degradation pathway of TCEP.
Triphenyl phosphate (TPHP)

TPHP, an aryl-OPE, undergoes degradation through cleavage of its P-O-C bonds and modifications to the phenyl rings.

  • Biotic Degradation: In bioelectrochemical systems and aquatic environments, the primary degradation pathway is the hydrolysis of one of the phenyl ester bonds to form diphenyl phosphate (DPHP).[8][9] Further degradation can occur, although DPHP is often a major accumulated product.[8][9] Some studies also report the hydroxylation of the phenyl ring to form hydroxylated TPHP (OH-TPHP) as a metabolite.[8][9]

  • Abiotic Degradation (Photodegradation): UV-driven advanced oxidation processes effectively degrade TPHP.[7] The degradation proceeds through the breaking of the P-O-C bond and cleavage of the C-H bond on the benzene ring, alongside hydrolysis.[7]

TPHP_Degradation TPHP TPHP Triphenyl phosphate DPHP DPHP Diphenyl phosphate TPHP->DPHP Hydrolysis (P-O-C cleavage) OH_TPHP OH-TPHP Hydroxylated TPHP TPHP->OH_TPHP Hydroxylation Final Further Degradation Products DPHP->Final OH_TPHP->Final

Degradation pathway of TPHP.
Tri-n-butyl phosphate (TnBP)

TnBP, a non-halogenated alkyl-OPE, primarily degrades through the stepwise cleavage of its butyl chains.

  • Biotic Degradation: Microbial degradation, for instance by Sphingobium sp., involves the hydrolysis of the ester bonds to produce di-n-butyl phosphate (DBP) and butanol.[11] The butanol can be further utilized by the microorganisms as a carbon source, and the process continues with the formation of mono-n-butyl phosphate (MBP) and ultimately inorganic phosphate.[11][16]

  • Abiotic Degradation: Thermal decomposition of TnBP can lead to the formation of butene as an intermediate product.[17]

TnBP_Degradation TnBP TnBP Tri-n-butyl phosphate DBP DBP Di-n-butyl phosphate TnBP->DBP Hydrolysis Butanol Butanol TnBP->Butanol MBP MBP Mono-n-butyl phosphate DBP->MBP Hydrolysis DBP->Butanol MBP->Butanol Phosphate Inorganic Phosphate MBP->Phosphate Hydrolysis

Degradation pathway of TnBP.

Experimental Protocols

The following sections provide an overview of the methodologies employed in the cited studies to investigate the degradation of TCEP, TPHP, and TnBP.

TCEP Degradation Analysis
  • Microbial Degradation in Sediment Microcosms:

    • Setup: Sediment microcosms were established and spiked with TCEP at concentrations of 5 mg/L and subsequently 50 mg/L.[1][2]

    • Analysis: The concentrations of TCEP and its degradation products, such as BCEP and MCEP, were monitored over time using liquid chromatography-mass spectrometry (LC-MS).[1] The microbial community composition was analyzed to identify bacterial guilds responsible for the degradation.[1][2]

  • UV/Fe(III) Photocatalysis:

    • Reaction Conditions: Aqueous solutions of TCEP (10 ppm) were treated with Fe₂(SO₄)₃ (0.5 mM) under UV irradiation.[3]

    • Radical Identification: Electron paramagnetic resonance (EPR) and radical scavenging experiments were used to confirm the role of hydroxyl radicals (•OH).[3]

    • Product Identification: Intermediate products were identified using mass spectrometry.[3]

    • Toxicity Assessment: The toxicity of the solution before and after treatment was evaluated using an Escherichia coli toxicity test.[3]

  • Thermally Activated Persulfate (TAP) Degradation:

    • Reaction Conditions: TCEP degradation was studied in an aqueous system with persulfate (PDS) activated by heat (e.g., 60 °C).[4][5] The effects of PDS dosage, temperature, pH, and the presence of natural water matrix components were investigated.[4]

    • Radical Analysis: Quenching experiments and EPR analysis were conducted to identify the dominant oxidative radicals (SO₄•⁻).[4]

    • Metabolite Identification: High-resolution mass spectrometry was used to identify the intermediate degradation products.[4]

TPHP Degradation Analysis
  • UV-driven Advanced Oxidation Processes (AOPs):

    • Systems Studied: The degradation of TPHP was investigated in UV-H₂O₂, UV-TiO₂, and UV-PS systems.[7]

    • Analytical Methods: The degradation process was monitored using Fourier transform infrared spectroscopy (FT-IR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze reaction kinetics and identify photodegradation products.[7]

    • Kinetic Analysis: The degradation reactions were found to follow first-order kinetics, and photodegradation half-lives were calculated.[7]

  • Bioelectrochemical System (BES) Degradation:

    • Experimental Setup: A three-electrode single-chamber BES was used to investigate the accelerated degradation of TPHP.[8][9] The effect of co-substrates like sodium acetate was also studied.[8][9]

    • Degradation Monitoring: The degradation of TPHP and the formation of its metabolites, DPHP and OH-TPHP, were quantified.[8][9]

    • Microbial Analysis: The bacterial community on the BES electrode was analyzed to identify the dominant genera involved in TPHP degradation.[8]

TnBP Degradation Analysis
  • Biodegradation by Bacterial Isolate:

    • Microorganism: A Sphingobium sp. strain was isolated and used to study the biodegradation of TnBP.[11]

    • Culture Conditions: The bacterium was cultured in a medium with TnBP as the sole source of carbon and phosphorus.[11]

    • Product Analysis: Gas chromatography and spectrophotometry were used to identify the intermediate (DBP) and final products (butanol and phosphate) of TnBP biodegradation.[11]

  • In vivo Hydrolysis in Plants:

    • Experimental System: Wheat seedlings were grown in a hydroponic solution containing TnBP.[12]

    • Metabolite Detection: The uptake and transformation of TnBP within the plant tissues were analyzed, leading to the detection of the hydrolysis metabolite di-n-butyl phosphate (DnBP).[12][18]

This guide provides a foundational understanding of the degradation pathways of TCEP, TPHP, and TnBP. The presented data and diagrams illustrate the distinct yet overlapping mechanisms governing their environmental fate. For researchers, this comparative analysis can inform the design of further studies aimed at elucidating degradation mechanisms and developing novel remediation technologies for organophosphate ester contamination.

References

Safety Operating Guide

Proper Disposal of 2-Biphenylyl Diphenyl Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Protocols

This document provides comprehensive guidance on the proper disposal procedures for 2-Biphenylyl diphenyl phosphate (CAS No. 132-29-6), a compound commonly used as a plasticizer and flame retardant.[1] Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. All waste must be handled in accordance with local, state, and federal regulations.[2]

Quantitative Data for Disposal

Specific quantitative disposal limits and concentration thresholds for this compound are not explicitly defined in publicly available regulatory documents. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and local waste management authorities to determine the appropriate disposal pathways and any facility-specific limits.

ParameterValueRegulatory Body
Hazardous Waste Classification Potentially Hazardous[3]EPA, State, and Local Authorities
Specific Disposal Limits Not EstablishedConsult Local Authorities
Reportable Quantities Not EstablishedConsult Local Authorities

Disposal and Decontamination Protocols

Waste Characterization and Segregation:

  • Initial Assessment: All waste containing this compound must be considered potentially hazardous.

  • Segregation: Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.[2] Waste should be segregated into the following categories:

    • Unused or expired pure this compound.

    • Contaminated laboratory consumables (e.g., gloves, pipette tips, bench paper).

    • Contaminated liquid waste (e.g., solvents).

    • Empty containers.

Packaging and Labeling:

  • Container Selection: Use only approved, chemically compatible, and non-leaking containers for waste collection.[4] For solid waste, a polyethylene or polypropylene container is recommended.[2]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard characteristics (e.g., "Combustible Solid," "Irritant").[5]

Disposal Procedure:

  • Consult EHS: Before initiating any disposal, contact your institution's EHS department for guidance on approved disposal vendors and facility-specific procedures.

  • Licensed Disposal Service: Arrange for pickup and disposal by a licensed professional waste disposal service.

  • Recycling: For unused, uncontaminated this compound, consult with the manufacturer or your EHS department about the possibility of recycling.[2]

Spill and Emergency Procedures:

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Before attempting to clean the spill, all personnel must wear appropriate PPE, including:

    • Chemical safety goggles

    • Chemical-resistant gloves

    • A particulate respirator

    • Protective clothing

  • Cleanup:

    • For minor spills of solid material, use dry cleanup procedures to avoid generating dust.[2] Gently sweep or scoop the material into a suitable, labeled container for disposal.[6]

    • Do not use water to clean up spills, as this may spread contamination.

    • Collect all contaminated cleaning materials and place them in a sealed, labeled container for disposal as hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent (consult your EHS department for recommendations) and then wash with soap and water. All cleaning materials must be collected for proper disposal. Do not allow wash water to enter drains.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation (this compound) assess Assess Waste Type start->assess unused Unused/Uncontaminated Product assess->unused Pure Product contaminated_solid Contaminated Solid Waste (PPE, labware) assess->contaminated_solid Solid contaminated_liquid Contaminated Liquid Waste assess->contaminated_liquid Liquid empty_container Empty Container assess->empty_container Container recycle Consult Manufacturer/EHS for Recycling Options unused->recycle package_solid Package in Labeled, Approved Container contaminated_solid->package_solid package_liquid Package in Labeled, Approved Container contaminated_liquid->package_liquid decontaminate Decontaminate Container (if possible) empty_container->decontaminate recycle->package_solid Recycling Not Feasible dispose_vendor Dispose via Licensed Hazardous Waste Vendor package_solid->dispose_vendor package_liquid->dispose_vendor decontaminate->package_solid Unsuccessful dispose_normal Dispose as Normal Waste (if fully decontaminated) decontaminate->dispose_normal Successful

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.